molecular formula C21H20O11 B7765609 Cynaroside CAS No. 26811-41-6

Cynaroside

Número de catálogo: B7765609
Número CAS: 26811-41-6
Peso molecular: 448.4 g/mol
Clave InChI: PEFNSGRTCBGNAN-QNDFHXLGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cynaroside (also known as luteolin-7-O-glucoside or luteoloside) is a naturally occurring flavonoid glycoside widely present in various plant families, including Asteraceae, Lamiaceae, and Apiaceae, and is found in sources such as artichoke, honeysuckle, and celery . This compound is a significant focus of pharmacological research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and metabolic-regulating properties . In cancer research, this compound exhibits a multi-targeted anti-proliferative potential. Studies demonstrate its efficacy in inhibiting cell growth, migration, and invasion in gastric cancer by blocking the MET/AKT/mTOR axis, a crucial signaling pathway for tumorigenesis . Its cytotoxic effects extend to other cancer cell lines, including glioblastoma (U87), colon carcinoma (Caco-2), breast, liver, and cervical cancers, often with minimal impact on normal cells, indicating a favorable therapeutic window . The compound induces apoptosis by modulating the expression of Bcl-2 and Bax proteins and can suppress reactive oxygen species (ROS) generation . Research in neurology highlights this compound's neuroprotective effects. In models of cerebral ischemia/reperfusion injury, it reduces brain infarct volume, improves neurological deficits, and mitigates inflammation and ferroptosis by targeting the Alox15 pathway . Its antioxidant properties are further evidenced by its ability to protect cardiac myocytes and hepatocytes from oxidative damage, stabilizing mitochondrial membrane potential . Furthermore, this compound shows great promise in metabolic disease research. It regulates lipid metabolism through multiple mechanisms, including the modulation of lipase activity and suppression of inflammatory responses via NF-κB and NLRP3 pathways . Recent studies indicate it can ameliorate non-alcoholic steatohepatitis (NASH) in the context of type 2 diabetes by enhancing HMGCS2-mediated ketogenesis, thereby reducing hepatic lipid accumulation and inflammation . Additional research shows it exerts protective effects against renal fibrosis by modulating oxidative stress, ferroptosis, and endoplasmic reticulum stress . Beyond these areas, this compound possesses notable antibacterial and antifungal properties, with studies showing it can reduce biofilm development and even exhibit antileishmanial activity by inhibiting key parasite enzymes like UDP-galactopyranose mutase . This product is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949617
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5373-11-5, 26811-41-6
Record name Luteolin 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin-7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTEOLIN 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Analysis of Cynaroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynosidic acid, a flavonoid glycoside also known as luteolin-7-O-glucoside, is a naturally occurring phytochemical with a growing body of research highlighting its diverse pharmacological activities. These activities, including anti-inflammatory, antioxidant, and anti-cancer effects, have positioned cynaroside as a compound of significant interest for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and its known interactions with key cellular signaling pathways.

Natural Sources of this compound

Cynosidic acid is widely distributed throughout the plant kingdom, having been identified in numerous species across various families, including Apiaceae, Lamiaceae, and Compositae. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and geographical location. A summary of quantitative data from various studies is presented in Table 1.

Plant FamilySpeciesPlant PartThis compound ContentReference
Compositae Cynara scolymus (Artichoke)Leaves27.63% of total flavonoids (in UAE extract)[1]
Cynara cardunculus subsp. scolymusLeaves33.88 mg/100 g DW (luteolin glycosides)
Taraxacum officinale (Dandelion)Not SpecifiedIdentified and quantified[2]
Caprifoliaceae Lonicera japonica (Honeysuckle)Flos (Flower)Not specified, but quantified by HiRes 2D-LC[3]
Lamiaceae Salvia plebeiaAerial Parts0.35% of dry weight
Elsholtzia bodinieriAerial Parts179.55 mg/g (total flavonoids in extract)
Crassulaceae Orostachys japonicusAerial PartsMajor flavonoid glycoside
Apiaceae Ferula variaAerial Parts~1.0% of dry weight
Polygonaceae Polygonum orientaleNot SpecifiedIdentified as a chemical constituent

Table 1: Quantitative Data on this compound Content in Various Natural Sources. DW: Dry Weight; UAE: Ultrasound-Assisted Extraction.

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from plant material is solvent extraction. The following protocol is a synthesized example based on methodologies reported in the literature.

a. Sample Preparation:

  • Air-dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder using a mechanical grinder.

b. Solvent Extraction:

  • Maceration: Soak the powdered plant material in a solvent such as methanol or ethanol (e.g., 80% ethanol in water) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is left to stand for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent (e.g., ethanol) for several hours.

  • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a defined period (e.g., 30-60 minutes) and temperature. This method can enhance extraction efficiency.

c. Filtration and Concentration:

  • Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to yield a crude extract.

d. Fractionation (Optional):

  • The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to isolate fractions enriched with this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of this compound. The following is a representative HPLC protocol.

a. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed using a mixture of two solvents:

    • Solvent A: Acetonitrile

    • Solvent B: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent A, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

  • Detection Wavelength: this compound exhibits strong UV absorbance around 340-350 nm. Therefore, a detection wavelength of 345 nm is often used.

  • Injection Volume: Typically 10-20 µL.

c. Standard Preparation and Calibration:

  • Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

d. Sample Analysis:

  • Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathway Interactions

Cynosidic acid has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell growth.

MET/AKT/mTOR Signaling Pathway

Cynosidic acid has been reported to inhibit the MET/AKT/mTOR pathway, which is often dysregulated in cancer. By inhibiting this pathway, this compound can suppress cancer cell proliferation, migration, and invasion. The diagram below illustrates the key components of this pathway and the inhibitory effect of this compound.

MET_AKT_mTOR_Pathway MET MET PI3K PI3K MET->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation This compound This compound This compound->MET This compound->AKT This compound->mTOR

This compound inhibits the MET/AKT/mTOR signaling pathway.
Anti-inflammatory Signaling Pathways

Cynosidic acid exerts its anti-inflammatory effects by modulating pathways such as NF-κB and JAK/STAT. It can inhibit the production of pro-inflammatory cytokines and mediators. The following diagram depicts a simplified overview of these interactions.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 JAK JAK Inflammatory_Stimuli->JAK NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines STAT STAT JAK->STAT STAT->Pro_inflammatory_Cytokines This compound This compound This compound->NFkB This compound->JAK

This compound inhibits key anti-inflammatory signaling pathways.

Conclusion

Cynosidic acid is a readily available natural compound with significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its analysis, and its molecular mechanisms of action. The presented data and protocols can serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this compound.

References

Cynaroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a naturally occurring flavone glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a luteolin-7-O-glucoside, its structure lends itself to a range of biological interactions, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and for the characterization of its biological effects are presented. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a foundational resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure and Identity

This compound, also known as Luteoloside, is chemically designated as 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[1]. It is a glycosyloxyflavone consisting of the flavone luteolin linked to a beta-D-glucopyranosyl moiety at the 7-position via a glycosidic bond[2].

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[1]
Synonyms Luteolin 7-O-glucoside, Luteoloside, Cinaroside, Glucoluteolin[1]
CAS Number 5373-11-5
Molecular Formula C₂₁H₂₀O₁₁
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O
InChI Key PEFNSGRTCBGNAN-QNDFHXLGSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.

Table 2: Physicochemical Data of this compound

PropertyValueSource
Molecular Weight 448.38 g/mol
Appearance Light yellow to green-yellow solid/amorphous powder
Melting Point 240 - 268 °C
Boiling Point (Predicted) 838.1 ± 65.0 °C
Solubility DMSO: 83.33 mg/mL (185.85 mM); Slightly soluble in Methanol; Insoluble in ethanol and water.
pKa (Predicted) 6.10 ± 0.40
LogP (Estimated) -0.090 to 1.57

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological and pharmacological effects, making it a molecule of high interest for therapeutic applications. These activities include antibacterial, antifungal, antioxidant, hepatoprotective, antidiabetic, anti-inflammatory, and anticancer effects.

Table 3: Summary of Key Pharmacological Activities of this compound

ActivityDescriptionKey Molecular Targets/Pathways
Anticancer Inhibits proliferation, migration, and invasion of various cancer cells, and induces apoptosis.MET/AKT/mTOR axis, p53/Bcl-2 pathway, CDC25A
Anti-inflammatory Reduces the production of pro-inflammatory mediators.NF-κB, NLRP3, JAK/STAT pathways; inhibits iNOS and COX-2 expression.
Antioxidant Scavenges reactive oxygen species (ROS) and protects against oxidative stress-induced damage.Inhibits ROS production, enhances Bcl-2 expression, and reduces Bax expression.
Antidiabetic Exhibits potential in managing diabetes-related complications.Insulin/IGF-1 signaling pathway.
Antibacterial Reduces biofilm development of certain bacteria.Effective against Pseudomonas aeruginosa and Staphylococcus aureus.
Hepatoprotective Protects liver cells from damage.
Neuroprotective Improves neurodegeneration in preclinical models.Insulin/IGF-1 signaling pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Signaling Pathway

In the context of cancer, particularly gastric cancer, this compound has been shown to inhibit cell proliferation and migration by blocking the MET/AKT/mTOR signaling axis. It achieves this by decreasing the phosphorylation levels of key downstream effectors AKT, mTOR, and P70S6K.

MET_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K This compound This compound This compound->MET Inhibits AKT AKT This compound->AKT Inhibits phosphorylation mTOR mTOR This compound->mTOR Inhibits phosphorylation P70S6K P70S6K This compound->P70S6K Inhibits phosphorylation PI3K->AKT Activates AKT->mTOR Activates mTOR->P70S6K Activates Proliferation Cell Proliferation, Migration, Invasion P70S6K->Proliferation

Caption: this compound inhibits the MET/AKT/mTOR pathway.

NF-κB Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation Inflammation Pro-inflammatory Gene Expression NFkB_n->Inflammation Induces

Caption: this compound's inhibition of the NF-κB pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another inflammatory pathway modulated by this compound. By interfering with this pathway, this compound can reduce the expression of various inflammation-associated molecules.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization This compound This compound This compound->JAK Inhibits GeneExpression Inflammatory Gene Expression STAT_dimer->GeneExpression Induces

References

The intricate Pathway of Cynaroside Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cynaroside (Luteolin-7-O-glucoside), a flavonoid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms governing the synthesis of this valuable plant secondary metabolite.

Introduction to this compound and its Biosynthesis

This compound, a glycosylated flavone, is widely distributed in the plant kingdom and is recognized for its diverse pharmacological activities.[1] Its biosynthesis is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the flavonoid biosynthesis pathway. This intricate process involves a series of enzymatic reactions that convert the amino acid phenylalanine into the flavanone naringenin, which is then transformed into luteolin. The final step involves the attachment of a glucose molecule to the 7-hydroxyl group of luteolin, yielding this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

Stage 1: The General Phenylpropanoid Pathway

This foundational pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for various flavonoids.

Stage 2: Flavone Biosynthesis - Formation of Luteolin from Naringenin

The flavanone naringenin serves as a crucial branch-point intermediate. Its conversion to luteolin involves two key enzymes: Flavone Synthase (FNS) and Flavonoid 3'-Hydroxylase (F3'H). There are two possible routes for this conversion.[2]

Stage 3: Glycosylation of Luteolin

The final step is the glucosylation of luteolin at the 7-hydroxyl position, a reaction catalyzed by a specific UDP-glucosyltransferase (UGT).[3]

Below is a detailed diagram of the this compound biosynthesis pathway:

Cynaroside_Biosynthesis Naringenin Naringenin Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Eriodictyol->Luteolin FNS Apigenin->Luteolin F3'H This compound This compound (Luteolin-7-O-glucoside) Luteolin->this compound UGT UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Diagram of the this compound biosynthesis pathway.

Key Enzymes in this compound Biosynthesis

The conversion of naringenin to this compound is orchestrated by a series of specific enzymes. The efficiency and regulation of these enzymes are critical for the accumulation of this compound in plants.

Flavone Synthase (FNS)

Flavone synthase catalyzes the introduction of a double bond between the C2 and C3 positions of the flavanone C-ring to form a flavone.[4] There are two main types of FNS enzymes, FNSI and FNSII. FNSI is a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, while FNSII is a cytochrome P450 monooxygenase.[5]

Flavonoid 3'-Hydroxylase (F3'H)

Flavonoid 3'-hydroxylase is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of flavonoids. This enzyme can act on both naringenin and apigenin to produce eriodictyol and luteolin, respectively.

UDP-Glucosyltransferase (UGT)

The final step in this compound biosynthesis is catalyzed by a UDP-glucosyltransferase. This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of luteolin.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and optimizing production. The following table summarizes available kinetic data for the key enzymes.

EnzymeSubstrateKm (µM)Vmax (nmol mg⁻¹ s⁻¹)kcat (s⁻¹)Source PlantReference
Flavone Synthase I (DcFNS I) Naringenin760.1830.0121Daucus carota
Pinocembrin1740.1750.0116Daucus carota
Flavonoid 3'-Hydroxylase (MdF3'HII) Naringenin---Malus × domestica
Dihydrokaempferol---Malus × domestica
Kaempferol---Malus × domestica
Flavonoid 3',5'-Hydroxylase (CsF3'5'H) Naringenin3.22--Camellia sinensis
Kaempferol4.33--Camellia sinensis
Dihydrokaempferol3.26--Camellia sinensis

Detailed Experimental Protocols

Accurate measurement of enzyme activity and quantification of metabolites are essential for studying the this compound biosynthesis pathway.

Flavone Synthase (FNS) Assay

This protocol is adapted for a soluble FNSI enzyme.

Workflow:

FNS_Assay_Workflow start Prepare Reaction Mixture (Buffer, FeSO4, 2-oxoglutarate, Ascorbate, Catalase) add_enzyme Add Purified FNS Enzyme start->add_enzyme add_substrate Add Substrate (e.g., Naringenin) add_enzyme->add_substrate incubate Incubate at Optimal Temperature and Time (e.g., 35°C for 1-2 hours) add_substrate->incubate stop_reaction Stop Reaction (e.g., by adding ethyl acetate) incubate->stop_reaction extract Extract Products with Ethyl Acetate stop_reaction->extract dry_evaporate Evaporate to Dryness extract->dry_evaporate resuspend Resuspend in a Suitable Solvent (e.g., methanol) dry_evaporate->resuspend analyze Analyze by HPLC resuspend->analyze

Workflow for a Flavone Synthase (FNSI) assay.

Reaction Mixture:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 0.2 mM Ferrous sulfate (FeSO₄)

  • 1 mM 2-oxoglutarate

  • 1 mM Ascorbic acid

  • 100 µg/mL Catalase

  • Purified FNS enzyme

  • Substrate (e.g., 10-250 µM naringenin)

Procedure:

  • Prepare the reaction mixture without the substrate.

  • Pre-incubate the mixture at the optimal temperature (e.g., 35°C) for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the ethyl acetate phase containing the flavone product.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

Flavonoid 3'-Hydroxylase (F3'H) Assay

This protocol is for a microsomal F3'H enzyme.

Workflow:

F3H_Assay_Workflow start Prepare Reaction Mixture (Buffer, NADPH) add_microsomes Add Microsomal Preparation Containing F3'H start->add_microsomes add_substrate Add Substrate (e.g., Naringenin) add_microsomes->add_substrate incubate Incubate at Optimal Temperature and Time (e.g., 25°C for 10 min) add_substrate->incubate stop_reaction Stop Reaction (e.g., by adding acidified ethyl acetate) incubate->stop_reaction extract Extract Products with Ethyl Acetate stop_reaction->extract dry_evaporate Evaporate to Dryness extract->dry_evaporate resuspend Resuspend in a Suitable Solvent (e.g., methanol) dry_evaporate->resuspend analyze Analyze by HPLC resuspend->analyze

Workflow for a Flavonoid 3'-Hydroxylase (F3'H) assay.

Reaction Mixture:

  • 0.1 M Tris-HCl buffer (pH 6.5-6.75) containing 0.4% (w/v) sodium ascorbate

  • 1.5 mM NADPH

  • Microsomal preparation containing F3'H

  • Substrate (e.g., [¹⁴C]-naringenin)

Procedure:

  • Combine the buffer, NADPH, and microsomal preparation.

  • Pre-incubate at the optimal temperature (e.g., 25°C) for 5 minutes.

  • Start the reaction by adding the substrate.

  • Incubate for a specific duration (e.g., 10 minutes).

  • Terminate the reaction by adding acidified ethyl acetate.

  • Extract the products and analyze by HPLC.

UDP-Glucosyltransferase (UGT) Assay

A common method for UGT activity is the UDP-Glo™ Glycosyltransferase Assay.

Workflow:

UGT_Assay_Workflow start Perform Glycosyltransferase Reaction (Enzyme, Acceptor, UDP-Sugar) add_reagent Add UDP Detection Reagent start->add_reagent incubate Incubate at Room Temperature (e.g., 60 minutes) add_reagent->incubate measure Measure Luminescence incubate->measure

Workflow for a UDP-Glo™ Glycosyltransferase Assay.

Procedure:

  • Perform the glycosyltransferase reaction containing the purified UGT, luteolin (acceptor substrate), and UDP-glucose (sugar donor) in an appropriate buffer.

  • After the reaction, add an equal volume of UDP Detection Reagent.

  • This reagent converts the UDP product to ATP, which then generates a luminescent signal in a luciferase reaction.

  • Incubate at room temperature for approximately 60 minutes.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP formed.

Extraction and Quantification of this compound

Extraction:

  • Solvent Extraction: A common method involves using an 80% ethanol solution to extract this compound from plant material.

  • Ultrasonic and Microwave-Assisted Extraction: These methods can enhance extraction efficiency.

Quantification by HPLC:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid), is employed for separation.

  • Detection: UV detection at a wavelength around 350 nm is suitable for quantifying this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is controlled by various transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors can act as activators or repressors, and their interplay determines the spatial and temporal accumulation of this compound and other flavonoids in different plant tissues and in response to environmental cues.

Conclusion

This technical guide has provided a detailed overview of the this compound biosynthesis pathway in plants. By understanding the enzymatic steps, their kinetics, and the methods for their study, researchers can better explore the production of this important flavonoid. Further research is needed to fully characterize the specific enzymes involved in this compound biosynthesis in various plant species and to elucidate the intricate regulatory networks that control its production. This knowledge will be invaluable for future efforts in metabolic engineering and the development of novel therapeutic agents.

References

A Comparative Analysis of the Bioavailability of Cynaroside and Luteolin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Among these, luteolin and its glycosidic form, cynaroside (luteolin-7-O-glucoside), are of significant interest. However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged. This technical guide provides a comprehensive comparison of the bioavailability of this compound and its aglycone, luteolin. It delves into their absorption, metabolism, and pharmacokinetic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways. The evidence indicates that while both compounds undergo extensive metabolism, the aglycone luteolin generally exhibits more direct absorption, whereas this compound requires initial hydrolysis, a rate-limiting step that significantly influences its overall bioavailability.

Chemical Structures

This compound is a flavone glycoside, specifically the 7-O-glucoside of luteolin.[3] Luteolin is the corresponding aglycone, meaning it is the non-sugar component of this compound. The presence of the glucose moiety at the 7-position dramatically alters the molecule's polarity and size, which are critical determinants of its absorption and metabolism.

  • Luteolin: C₁₅H₁₀O₆

  • This compound (Luteolin-7-O-glucoside): C₂₁H₂₀O₁₁[1]

Absorption and Metabolism: A Tale of Two Forms

The fundamental difference in the bioavailability of this compound and luteolin stems from their distinct pathways of absorption and subsequent metabolic fate.

This compound (Luteolin-7-O-glucoside)

As a glycoside, this compound is generally too hydrophilic and bulky to be absorbed directly through the intestinal epithelium. Its absorption is contingent upon preliminary hydrolysis, where the glycosidic bond is cleaved to release the aglycone, luteolin. This process occurs via two primary mechanisms:

  • Small Intestine Hydrolysis: Enzymes located in the brush border of the small intestine can hydrolyze the glycoside.

  • Colonic Microbiota Action: A significant portion of ingested this compound passes to the colon, where it is extensively metabolized by the gut microbiota, which possess a wide array of glycosidases that cleave the sugar moiety, releasing luteolin for subsequent absorption in the colon or excretion.[4]

Therefore, the absorption of this compound is essentially the absorption of the luteolin it produces. The hydrolysis step is a critical, often rate-limiting, factor in its overall bioavailability.

Luteolin (Aglycone)

In contrast to its glycoside, luteolin as an aglycone can be absorbed more directly from the small intestine, primarily through passive diffusion across the enterocytes. Studies in rat models have shown that the most efficient absorption occurs in the duodenum and jejunum.

First-Pass Metabolism

Regardless of the initial form ingested (glycoside or aglycone), once luteolin enters the enterocytes, it is subjected to extensive Phase II metabolism, a process known as first-pass metabolism. This continues in the liver after transport via the portal vein. The primary metabolic pathways are:

  • Glucuronidation: The addition of glucuronic acid, primarily forming luteolin glucuronides.

  • Sulfation: The addition of a sulfate group.

  • Methylation: Catechol-O-methyltransferase (COMT) can methylate luteolin to produce metabolites like chrysoeriol and diosmetin.

Consequently, the forms of luteolin that predominantly circulate in the plasma are not the free aglycone but its glucuronide and sulfate conjugates. Interestingly, the primary metabolites can differ between species, with luteolin glucuronides being mainly detected in rat plasma and luteolin sulfates in human plasma. These conjugated metabolites are the biologically available forms responsible for in vivo physiological effects.

Quantitative Pharmacokinetic Data

The oral bioavailability of luteolin is generally low, a characteristic attributed to its poor water solubility and extensive first-pass metabolism. Direct comparisons confirm that the aglycone form has a more favorable pharmacokinetic profile than its glycoside.

Table 1: Comparative Pharmacokinetic Parameters of Luteolin and this compound in Rats

Compound Dosage & Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (F%) Reference
Luteolin 50 mg/kg (oral solution) 5500 0.083 - 4.10%
Luteolin 10-120 mg/kg - - - 3.87% - 5.57%
Luteolin Pure Luteolin (oral) 1970 ± 150 - 10700 ± 2200 -
Luteolin From Peanut Hull Extract (oral) 8340 ± 980 - 20300 ± 1300 -
Luteolin From Flos Chrysanthemi Extract 1140 ± 620 0.44 ± 0.20 1130 ± 580 -

| This compound | From Flos Chrysanthemi Extract | 33.3 ± 13.9 | 0.38 ± 0.13 | 31.9 ± 11.2 | - | |

Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

The data clearly illustrates that after oral administration of a complex extract, the resulting plasma concentration (Cmax and AUC) of luteolin is orders of magnitude higher than that of this compound, underscoring the limited absorption of the glycoside form before hydrolysis. Furthermore, the bioavailability of luteolin itself can be significantly influenced by the food matrix; for instance, luteolin from a peanut hull extract was absorbed more efficiently than pure luteolin.

Experimental Protocols

The following table summarizes the methodologies used in key pharmacokinetic studies cited in this guide.

Table 2: Summary of Experimental Methodologies

Parameter Study 1: Pharmacokinetics of Flos Chrysanthemi Extract Study 2: Pharmacokinetics of Luteolin Study 3: Luteolin from Peanut Hull Extract
Subjects Male Sprague-Dawley rats Male Sprague-Dawley rats Male Sprague-Dawley rats
Administration Oral gavage of Flos Chrysanthemi extract Intravenous bolus or oral solution Oral administration of pure luteolin or Peanut Hull Extract (PHE)
Dosage Extract dose not specified for individual components 50 mg/kg Equivalent to 50 mg/kg of luteolin
Blood Sampling Serial sampling at 0.083, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 h post-dose Serial sampling after IV and oral administration Serial sampling post-dose
Sample Prep. Plasma protein precipitation with acetonitrile Plasma and urine samples treated with β-glucuronidase/sulfatase for total luteolin measurement Plasma protein precipitation
Quantification UPLC-MS/MS HPLC HPLC

| Key Findings | Simultaneous quantification of 13 compounds, showing much higher plasma levels of luteolin than this compound. | Luteolin has low oral bioavailability (4.1%) and undergoes enterohepatic recirculation. | Bioavailability of luteolin from PHE was significantly higher than from pure luteolin. |

Visualization of Pathways

Absorption and Metabolism Workflow

The following diagram illustrates the distinct metabolic fates of orally ingested this compound and luteolin.

G cluster_gut Gastrointestinal Tract cluster_body Systemic Circulation & Metabolism oral Oral Ingestion cyn This compound (Luteolin-7-O-glucoside) oral->cyn lut_aglycone Luteolin (Aglycone) oral->lut_aglycone hydrolysis Hydrolysis by Intestinal Enzymes & Microbiota cyn->hydrolysis Major Pathway absorption Passive Diffusion (Small Intestine) lut_aglycone->absorption Direct hydrolysis->lut_aglycone enterocytes Enterocytes (Intestinal Wall) absorption->enterocytes liver Liver enterocytes->liver Portal Vein plasma Systemic Circulation enterocytes->plasma First-Pass Metabolism liver->plasma First-Pass Metabolism metabolites Conjugated Metabolites (Luteolin Glucuronides/Sulfates) plasma->metabolites Circulating Form

Figure 1: Comparative absorption and metabolism workflow of this compound vs. luteolin.
Key Signaling Pathway: NF-κB Inhibition

Both luteolin and its metabolites are known to exert anti-inflammatory effects, largely by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory genes.

References

Cynaroside's In Vitro Mechanisms of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have revealed its potential as an anti-inflammatory, antioxidant, and anti-cancer agent, operating through the modulation of various cellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Anti-inflammatory and Antioxidant Mechanisms

This compound exerts its anti-inflammatory and antioxidant effects by interfering with key signaling cascades and scavenging reactive oxygen species (ROS). These activities have been demonstrated in various in vitro models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and human umbilical vein endothelial cells (HUVECs).

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] The underlying mechanism involves the suppression of critical transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2][3]

Modulation of Signaling Pathways

Several key signaling pathways are targeted by this compound to mediate its anti-inflammatory effects:

  • NF-κB/AP-1 Pathway: this compound inhibits the activation of NF-κB and AP-1, which are crucial for the transcription of pro-inflammatory genes. In LPS-stimulated RAW 264.7 cells, this compound impedes the translocation of p65 and c-jun, key subunits of NF-κB and AP-1 respectively, into the nucleus.

  • PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also modulated by this compound. Both luteolin and its glycoside form, this compound, have been found to inhibit the phosphorylation of Akt in a dose-dependent manner in LPS-activated RAW 264.7 cells.

  • STAT3 Pathway: In HUVECs, this compound has been demonstrated to inhibit the STAT3 pathway. This inhibition leads to the transcriptional repression of a number of inflammatory cytokines and their receptors.

  • TLR4/MyD88/NF-κB Pathway: this compound has been shown to downregulate the TLR4/MyD88/NF-κB/AP-1 pathway, leading to a reduction in the production of NO and PGE2.

Antioxidant Activity

This compound exhibits potent antioxidant properties through various mechanisms. It can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Furthermore, it can upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) by activating the Nrf2 pathway. This compound also reduces the generation of ROS and lipid peroxidation.

Anti-Cancer Mechanisms

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, including gastric, pancreatic, colorectal, and glioblastoma cells. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. In gastric cancer cells, it leads to the cleavage of PARP and caspase-3. In PANC-1 human pancreatic cancer cells, this compound treatment results in condensed chromatin and fragmented nuclei, characteristic features of apoptosis, and activates caspases-3, -8, and -9.

Cell Cycle Arrest

This compound can cause cell cycle arrest at different phases. In gastric cancer cells, it induces S phase arrest, which is associated with decreased expression of Cyclin E2 and CDK2. In colorectal cancer cells, this compound induces G1 phase arrest by downregulating the expression of cell division cycle 25A (CDC25A).

Inhibition of Proliferation, Migration, and Invasion

This compound effectively inhibits the proliferation of various cancer cells. It also suppresses the migration and invasion of gastric cancer cells. The anti-proliferative effects are, in part, mediated by the inhibition of key signaling pathways that control cell growth and survival.

Modulation of Cancer-Related Signaling Pathways
  • MET/AKT/mTOR Pathway: In gastric cancer, this compound inhibits the MET/AKT/mTOR signaling pathway. It achieves this by enhancing the ubiquitination and subsequent degradation of the MET receptor, leading to decreased phosphorylation of AKT, mTOR, and p70S6K.

  • DYRK2 Inhibition: In silico studies have suggested that this compound can act as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), a known target in tumorigenesis.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes, which contributes to its pharmacological profile.

Cytochrome P450 (CYP) Enzymes

In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of several CYP isoforms. It acts as a competitive inhibitor of CYP1A2 and CYP2C9, and a noncompetitive inhibitor of CYP3A4. This suggests a potential for herb-drug interactions with drugs metabolized by these enzymes.

Other Enzymes

This compound has also been reported to inhibit other enzymes, such as α-glucosidase, which is relevant to the management of metabolic syndrome.

Quantitative Data Summary

Parameter Enzyme/Cell Line Value Reference
IC50 CYP1A221.74 µmol/L
CYP3A415.88 µmol/L
CYP2C916.58 µmol/L
U87 Glioblastoma Cells26.34 µg/mL
Ki CYP1A2 (competitive)11.60 µmol/L
CYP2C9 (competitive)8.09 µmol/L
CYP3A4 (noncompetitive)7.33 µmol/L
Kinact/KI CYP3A4 (time-dependent)0.049/11.62 µmol/L⁻¹min⁻¹

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment with this compound and/or stimuli (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, iNOS, COX-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Diagrams

anti_inflammatory_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K IKK IKK MyD88->IKK Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt IkappaB IκBα IKK->IkappaB degradation NFkappaB_complex NF-κB (p65/p50) IkappaB->NFkappaB_complex NFkappaB_n NF-κB (p65/p50) NFkappaB_complex->NFkappaB_n translocation AP1_complex AP-1 (c-jun) AP1_n AP-1 (c-jun) AP1_complex->AP1_n translocation This compound This compound This compound->MyD88 This compound->p_Akt This compound->NFkappaB_n inhibits translocation This compound->AP1_n inhibits translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkappaB_n->Pro_inflammatory_genes AP1_n->Pro_inflammatory_genes

Caption: this compound's inhibition of key anti-inflammatory signaling pathways.

anti_cancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K Ubiquitination Ubiquitination & Degradation MET->Ubiquitination AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT mTOR mTOR p_AKT->mTOR Apoptosis Apoptosis p_AKT->Apoptosis p_mTOR p-mTOR mTOR->p_mTOR P70S6K p70S6K p_mTOR->P70S6K p_P70S6K p-p70S6K P70S6K->p_P70S6K Proliferation Cell Proliferation & Survival p_P70S6K->Proliferation This compound This compound This compound->MET enhances ubiquitination

Caption: this compound's inhibition of the MET/AKT/mTOR pathway in cancer cells.

experimental_workflow_western_blot start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Data Analysis detection->end

Caption: A typical experimental workflow for Western Blot analysis.

References

In Vivo Efficacy of Cynaroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of medicinal plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, as demonstrated in numerous preclinical animal models.[1][2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications of this promising compound.

Anti-inflammatory and Anti-allergic Activity

This compound has demonstrated potent anti-inflammatory and anti-allergic properties in various animal models. These studies highlight its potential for topical and systemic applications in inflammatory and allergic conditions.

Quantitative Data on Anti-inflammatory and Anti-allergic Efficacy
Animal ModelDisease/ConditionTreatment ProtocolKey FindingsReference
Male C57BL6/cmdb outbred miceOxazolone-induced ear swellingTopical application of 5% and 10% this compound hydrogel (2 mg and 20 mg per site)Significant reduction in ear swelling at both concentrations. 10% this compound inhibited the release of anti-inflammatory mediators.[4][5]
Male C57BL6/cmdb outbred miceCarrageenan-induced paw edemaTopical application of this compound hydrogelMarked reduction in paw skin inflammation and inflammatory infiltrates.
Mouse modelXylene-induced ear edemaNot specifiedAttenuated inflammation significantly (p < 0.01).
Septic mice (cecal ligation and puncture model)Sepsis-associated liver injuryNot specifiedMitigated liver inflammatory damage.
Experimental Protocols

Oxazolone-Induced Ear Swelling in Mice

  • Animal Model: Male C57BL6/cmdb outbred mice.

  • Induction of Inflammation: Ear sensitization is induced with a solution of oxazolone. After a set period, a challenge application of oxazolone is administered to the ear to elicit an inflammatory response.

  • Treatment: Hydrogel formulations containing 5% and 10% this compound (equivalent to 2 mg and 20 mg per site, respectively) are applied topically to the inflamed ear.

  • Assessment: Ear swelling is measured at specific time points after the challenge. Histopathological examination of ear tissue is performed to assess inflammatory cell infiltration. Immunohistochemical staining for markers like PCNA can be used to evaluate cell proliferation.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

  • Animal Model: Male C57BL/6 mice.

  • Induction of Sepsis: A laparotomy is performed, and the cecum is ligated and punctured to induce sepsis.

  • Treatment: this compound is administered to the mice (dosage and route not specified in the abstract).

  • Assessment: Liver injury is evaluated by measuring liver enzymes and examining liver histology. Macrophage polarization (M1 vs. M2) in the liver is assessed using specific markers.

Signaling Pathways in Inflammation

This compound has been shown to modulate the PKM2/HIF-1α signaling axis in macrophages. By targeting this pathway, this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thereby reducing inflammation-associated liver damage in sepsis.

G This compound This compound PKM2_translocation PKM2 Nuclear Translocation This compound->PKM2_translocation inhibits PKM2_tetramer PKM2 Tetramer Formation This compound->PKM2_tetramer promotes HIF_1a HIF-1α PKM2_translocation->HIF_1a activates M2_Macrophage M2 Macrophage (Anti-inflammatory) PKM2_tetramer->M2_Macrophage promotes M1_Macrophage M1 Macrophage (Pro-inflammatory) HIF_1a->M1_Macrophage promotes Inflammation Inflammation M1_Macrophage->Inflammation induces M2_Macrophage->Inflammation reduces

Caption: this compound modulates macrophage polarization by targeting the PKM2/HIF-1α axis.

Anticancer Activity

In vivo studies have demonstrated the potential of this compound to inhibit tumor growth in animal models of various cancers.

Quantitative Data on Anticancer Efficacy
Animal ModelCancer TypeTreatment ProtocolKey FindingsReference
Nude BALB/c miceColorectal Cancer (HCT116 xenograft)25 and 50 mg/kg this compoundSignificantly inhibited tumor growth and reduced tumor weight. Lowered protein expression of KI67 and PCNA in tumor samples.
Nude miceGastric Cancer (xenograft)Not specifiedInhibited tumorigenesis.
Experimental Protocols

Colorectal Cancer Xenograft Model in Nude Mice

  • Animal Model: Nude BALB/c mice.

  • Tumor Implantation: HCT116 colorectal cancer cells are injected subcutaneously into the mice.

  • Treatment: Once tumors are established, mice are randomly assigned to a control group (receiving DMSO) or treatment groups receiving this compound at doses of 25 and 50 mg/kg. The route of administration is not specified in the abstract.

  • Assessment: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue is performed to assess the expression of proliferation markers such as KI67 and PCNA.

Signaling Pathways in Cancer

This compound has been found to inhibit the MET/AKT/mTOR signaling pathway in gastric cancer. This inhibition leads to a reduction in cell proliferation, migration, and invasion, and the induction of apoptosis.

G This compound This compound MET MET This compound->MET inhibits AKT AKT MET->AKT activates mTOR mTOR AKT->mTOR activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway in cancer cells.

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in animal models of neurological disorders.

Quantitative Data on Neuroprotective Efficacy
Animal ModelDisease/ConditionTreatment ProtocolKey FindingsReference
CUMS-induced miceDepression-like behaviorNot specifiedAmeliorated anxiety-, despair-, and anhedonia-like states. Reduced microglial activation in the hippocampus.
MCAO/R mouse modelCerebral ischemia/reperfusion injuryNot specifiedImproved neurological deficits, reduced infarct volume and edema, and inhibited microglial activation.
SD ratsBlue light-induced retinal degenerationIntravitreal injection of 2 and 4 μ g/eye Reversed retinal degeneration.
Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS)-Induced Depression Model in Mice

  • Animal Model: Mice.

  • Induction of Depression: Mice are subjected to a series of unpredictable, mild stressors over an extended period to induce a depressive-like state.

  • Treatment: this compound is administered to the mice (dosage and route not specified in the abstract). Fluoxetine is used as a positive control.

  • Assessment: Behavioral tests are conducted to assess anxiety, despair (e.g., forced swim test), and anhedonia (e.g., sucrose preference test). Microglial activation in the hippocampus is evaluated using immunohistochemistry.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Stroke in Mice

  • Animal Model: Mice.

  • Induction of Stroke: The middle cerebral artery is temporarily occluded to induce ischemia, followed by reperfusion to mimic stroke.

  • Treatment: this compound is administered to the mice (dosage and route not specified in the abstract).

  • Assessment: Neurological deficits are scored using a standardized scale. Infarct volume and brain edema are measured. Microglial activation is assessed in brain tissue.

Signaling Pathways in Neuroprotection

In the context of neurodegeneration, this compound has been found to act via the insulin/IGF-1 signaling pathway in Caenorhabditis elegans. It promotes the activation of the transcription factor DAF-16/FOXO, which is known to be involved in longevity and stress resistance.

G This compound This compound DAF_2 DAF-2 (IGF-1 Receptor) This compound->DAF_2 inhibits DAF_16 DAF-16/FOXO DAF_2->DAF_16 inhibits Neuroprotection Neuroprotection & Lifespan Extension DAF_16->Neuroprotection promotes

Caption: this compound promotes neuroprotection via the Insulin/IGF-1 signaling pathway.

Hepatoprotective Effects

This compound has been investigated for its ability to protect the liver from various toxins in animal models.

Quantitative Data on Hepatoprotective Efficacy
Animal ModelToxin/ConditionTreatment ProtocolKey FindingsReference
RatsAflatoxin B1 (AFB1)-induced hepatotoxicityCo-administration with ArLP (containing this compound)Reduced AFB1-mediated adverse effects, normalizing most biochemical parameters.
RatsCarbon tetrachloride (CCl4)-induced hepatic damageCynara extract (containing this compound) at 30, 60, and 120 mg/kgDose-dependent reduction in serum ALT and AST levels.
Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

  • Animal Model: Rats.

  • Induction of Liver Damage: CCl4, a well-known hepatotoxin, is administered to induce liver injury.

  • Treatment: A Cynara extract containing this compound is given to the rats at doses of 30, 60, and 120 mg/kg.

  • Assessment: Liver damage is evaluated by measuring the levels of serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue is performed to assess the extent of necrosis and inflammation.

The in vivo data presented in this technical guide strongly support the therapeutic potential of this compound across a spectrum of diseases, including inflammatory conditions, cancer, and neurological disorders. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to elucidate its mechanisms of action and evaluate its clinical utility. The visualization of the signaling pathways offers insights into the molecular targets of this compound, paving the way for the development of novel therapeutic strategies. Further research is warranted to explore the pharmacokinetics, safety profile, and efficacy of this compound in more complex disease models and eventually in human clinical trials.

References

An In-depth Technical Guide to Cynaroside Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of plants. It has garnered significant attention in the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core assays used to evaluate the antioxidant activity of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively assess and understand the antioxidant potential of this promising compound.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. These properties are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide will delve into the in vitro and cellular assays commonly employed to quantify these effects.

In Vitro Antioxidant Capacity Assays

In vitro assays are fundamental in the initial screening and characterization of a compound's antioxidant potential. These assays are typically based on chemical reactions that measure the ability of the antioxidant to neutralize reactive species or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for determining the free radical scavenging activity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Plant Source/StudyIC50 Value (µg/mL)IC50 Value (µM)Reference
Elsholtiza bodinieri18.2-[1]
Mentha piperita leaves6.3 ± 0.1-[2]
  • Reagent Preparation:

    • Prepare a 0.2 mM solution of DPPH in ethanol.

    • Dissolve this compound in ethanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 40, 80 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well containing 100 µL of ethanol and 100 µL of DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.2 mM DPPH in Ethanol Mix Mix this compound and DPPH solution (1:1) DPPH->Mix This compound Prepare this compound Dilutions in Ethanol This compound->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Workflow of the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Plant Source/StudyFRAP ValueReference
Mentha piperita leaves8.2 ± 0.1 mM TEAC/g Extract[2]
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the this compound sample to a well in a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox.

    • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents (TEAC).

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Acetate Buffer (300 mM, pH 3.6) FRAP_Reagent Mix to create FRAP Reagent (10:1:1) Buffer->FRAP_Reagent TPTZ TPTZ Solution (10 mM) TPTZ->FRAP_Reagent FeCl3 FeCl3 Solution (20 mM) FeCl3->FRAP_Reagent Mix Mix this compound with FRAP Reagent FRAP_Reagent->Mix Incubate Incubate at 37°C for 30 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value (e.g., TEAC) Measure->Calculate

Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.

Cellular Antioxidant Activity Assays

Cellular assays provide a more biologically relevant measure of antioxidant activity by taking into account factors such as cell uptake, metabolism, and localization of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, typically in response to a peroxyl radical generator.

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the media and treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment media for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve.

    • Results are often expressed as quercetin equivalents (QE).

Endogenous Antioxidant Enzyme Activity Assays

This compound can also exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

EnzymeEffectCell/Animal ModelReference
Superoxide Dismutase (SOD)Significantly increasedMice infected with Toxoplasma gondii[1]
Catalase (CAT)Significantly increasedH9c2 cardiomyoblasts
Glutathione Peroxidase (GPx)Significantly increasedH9c2 cardiomyoblasts
  • Cell/Tissue Lysate Preparation:

    • Treat cells or animal models with this compound.

    • Homogenize cells or tissues in an appropriate lysis buffer on ice.

    • Centrifuge the homogenate to obtain the supernatant containing the enzymes.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The absorbance is measured at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

    • The decrease in H₂O₂ concentration is monitored by measuring the absorbance at 240 nm.

    • Catalase activity is expressed as units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • GPx activity is measured by a coupled reaction with glutathione reductase.

    • GPx catalyzes the oxidation of glutathione (GSH) by a peroxide substrate. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.

    • The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes include those encoding for heme oxygenase-1 (HO-1), SOD, and CAT.

Studies have suggested that this compound may activate the Nrf2 pathway through the upstream activation of AMP-activated protein kinase (AMPK).

Signaling Pathway of this compound-Mediated Nrf2 Activation

Nrf2_Pathway cluster_nucleus Nuclear Events Cyn This compound AMPK AMPK Cyn->AMPK Activates Keap1_Nrf2 Keap1-Nrf2 Complex AMPK->Keap1_Nrf2 Inhibits Keap1, leading to dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nucleus Nucleus Nrf2_free->Nucleus Translocation Nrf2_in_Nucleus Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Leads to Nrf2_in_Nucleus->ARE Binds to

This compound activates the Nrf2 signaling pathway, enhancing cellular antioxidant defenses.

Conclusion

This compound demonstrates significant antioxidant activity through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. The assays detailed in this guide—DPPH, FRAP, CAA, and antioxidant enzyme activity assays—provide a robust framework for the comprehensive evaluation of this compound's antioxidant potential. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this promising natural compound.

References

The Anti-Inflammatory Potential of Cynaroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has emerged as a promising natural compound with potent anti-inflammatory properties. Widely distributed in the plant kingdom, this compound has been the subject of numerous preclinical studies demonstrating its ability to modulate key inflammatory pathways and mitigate inflammatory responses in both in vitro and in vivo models. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, supported by quantitative data from various experimental studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents. Natural products have historically been a rich source of new drugs, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities.[2]

This compound is a flavonoid that has demonstrated significant anti-inflammatory and antioxidant activities.[2][3] This document synthesizes the current scientific literature on the anti-inflammatory effects of this compound, presenting its molecular mechanisms, quantitative efficacy, and detailed experimental methodologies for its investigation.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified to date are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. It prevents the phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88/TRAF6 This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome p_IkB->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to external stimuli, including inflammation. The activation of MAPKs leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

Studies have indicated that this compound can modulate the MAPK signaling pathway, although the specific effects on each kinase may vary depending on the cell type and stimulus. For instance, this compound has been reported to inhibit the phosphorylation of p38 and JNK, but not ERK, in certain inflammatory models.

MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

Figure 2: this compound's modulation of the MAPK signaling pathway.
Regulation of Other Inflammatory Pathways

This compound has also been implicated in the modulation of other inflammatory pathways:

  • JAK/STAT Pathway: this compound can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by cytokines like IL-6 and IL-22. It achieves this by inhibiting the nuclear translocation of STAT3.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Inhibition of Pro-inflammatory Mediators

The modulation of the aforementioned signaling pathways by this compound results in a significant reduction in the production of various pro-inflammatory mediators:

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound effectively inhibits the production of NO and PGE2 by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Pro-inflammatory Cytokines: this compound has been demonstrated to decrease the expression and secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by scavenging free radicals and reducing the production of ROS in inflammatory conditions.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Anti-inflammatory Activity of this compound
Cell LineInflammatory StimulusParameter MeasuredThis compound Concentration% Inhibition / IC50Reference
RAW 264.7LPS (1 µg/mL)NO Production5-20 µMSignificant inhibition
RAW 264.7LPSiNOS Expression100 µMSignificant reduction
RAW 264.7LPSCOX-2 Expression100 µMSignificant reduction
RAW 264.7LPSTNF-α Production5-20 µMSignificant inhibition
RAW 264.7LPSIL-6 Production5-20 µMSignificant inhibition
hPDLLPSiNOS Expression5-20 µMSignificant inhibition
hPDLLPSCOX-2 Expression5-20 µMSignificant inhibition
hPDLLPSTNF-α Production5-20 µMSignificant inhibition
hPDLLPSIL-6 Production5-20 µMSignificant inhibition
Caco-2-Cell Viability50 µg/mL (48h)~81% inhibition
U87-Cell Viability50 µg/mL (48h)~85% inhibition
α-glucosidase-Enzyme Activity-IC50 = 18.3 µM
α-amylase-Enzyme Activity-IC50 = 81.7 µM
Table 2: In Vivo Anti-inflammatory Activity of this compound
Animal ModelInflammatory AgentThis compound DoseParameter Measured% InhibitionReference
MouseXyleneHigh doseEar EdemaSignificant reduction
MouseXyleneHigh doseSerum PGE2~60% reduction
MouseOxazolone5% and 10% topicalEar SwellingSignificant reduction
RatMethotrexate20 and 40 mg/kgSerum TNF-αSignificant reduction
RatMethotrexate20 and 40 mg/kgSerum IL-1βSignificant reduction
RatMethotrexate20 and 40 mg/kgSerum IL-18Significant reduction

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Assays

cell_culture_workflow start Start culture Culture RAW 264.7 cells in DMEM with 10% FBS start->culture seed Seed cells in plates (e.g., 96-well for viability, 24-well for NO/cytokine assays) culture->seed incubate1 Incubate for 24 hours seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 1-2 hours incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 Incubate for a specified time (e.g., 24 hours for NO/cytokines, shorter for signaling proteins) stimulate->incubate2 collect Collect supernatant for NO, PGE2, cytokine analysis and cell lysates for protein/mRNA analysis incubate2->collect end End collect->end

Figure 3: General workflow for in vitro cell culture and treatment.
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay.

  • Treatment: After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specific duration (e.g., 24 hours for cytokine and NO production).

  • Sample Collection: After treatment and stimulation, collect the cell culture supernatant.

  • Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 100 µL of the cell supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Sample Collection: Collect the cell culture supernatant after the experimental procedure.

  • ELISA Kit: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokine (e.g., TNF-α, IL-6, IL-1β) or PGE2 to be measured.

  • Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the concentration of the cytokine or PGE2 in the samples based on the standard curve.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Assays

carrageenan_workflow start Start acclimatize Acclimatize rats for 1 week start->acclimatize grouping Group animals (n=6-8 per group): - Vehicle Control - this compound (various doses) - Positive Control (e.g., Indomethacin) acclimatize->grouping measure_initial Measure initial paw volume (Plethysmometer) grouping->measure_initial administer Administer this compound or controls orally or intraperitoneally measure_initial->administer induce Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw (1 hour after treatment) administer->induce measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) induce->measure_edema calculate Calculate paw edema volume and percentage of inhibition measure_edema->calculate end End calculate->end

Figure 4: Workflow for the carrageenan-induced paw edema model.
  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups (n=6-8 per group): vehicle control, this compound-treated groups (various doses), and a positive control group (e.g., indomethacin).

  • Treatment: Administer this compound or the control substances orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Animals: Use male ICR or Kunming mice (20-25 g).

  • Grouping: Divide the animals into groups as described for the paw edema model.

  • Treatment: Administer this compound or control substances 30-60 minutes before inducing inflammation.

  • Induction of Edema: Apply 20-30 µL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Sample Collection: After a specified time (e.g., 15-30 minutes), sacrifice the mice and collect both ears.

  • Measurement of Edema: Weigh the ears. The difference in weight between the right and left ears indicates the degree of edema.

  • Calculation: Calculate the percentage of inhibition of edema as described for the paw edema model.

  • Animals: Use male ICR or Kunming mice.

  • Grouping and Treatment: Group and treat the animals as in the previous models.

  • Dye Injection: 30 minutes after treatment, inject a 1% solution of Evans blue dye intravenously.

  • Induction of Permeability: Immediately after the dye injection, inject 0.6% acetic acid intraperitoneally.

  • Peritoneal Lavage: After 20-30 minutes, sacrifice the mice and collect the peritoneal fluid by washing the peritoneal cavity with saline.

  • Measurement: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm to quantify the amount of Evans blue dye that has leaked into the peritoneal cavity.

  • Calculation: A decrease in the absorbance in the treated groups compared to the control group indicates an inhibition of vascular permeability.

Conclusion

This compound demonstrates significant anti-inflammatory effects through its ability to modulate key signaling pathways, including NF-κB and MAPK, and to inhibit the production of a wide range of pro-inflammatory mediators. The quantitative data from both in vitro and in vivo studies provide strong evidence for its potential as a therapeutic agent for the treatment of inflammatory diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research into the pharmacological properties of this compound and to support its development as a novel anti-inflammatory drug. Further investigations, including clinical trials, are warranted to fully elucidate the therapeutic potential and safety profile of this compound in humans.

References

The Anticancer Potential of Cynaroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of plants, including those from the Apiaceae, Lamiaceae, and Asteraceae families.[1] Emerging research has highlighted its significant pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's anticancer effects, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration and invasion in various cancer types.

Induction of Apoptosis

This compound has been demonstrated to induce programmed cell death, or apoptosis, in several cancer cell lines. In gastric cancer cells, treatment with this compound leads to a significant increase in the apoptotic rate.[3][4] This is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, key markers of apoptosis. Studies have also shown that this compound can modulate the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.

Cell Cycle Arrest

A crucial mechanism of this compound's antiproliferative activity is its ability to halt the cell cycle. In colorectal cancer (CRC) cells, this compound induces G1/S phase arrest. This is achieved by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key phosphatase involved in cell cycle progression. The inhibition of CDC25A leads to a decrease in the expression of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. In gastric cancer cells, this compound has been shown to cause cell cycle arrest at the S phase, associated with decreased expression of Cyclin E2 and CDK2.

Inhibition of Metastasis

This compound has also been found to suppress the metastatic potential of cancer cells. In gastric cancer, it inhibits cell migration and invasion. This is associated with the downregulation of mesenchymal markers such as N-cadherin, vimentin, and slug. Furthermore, studies in oral cancer cells have indicated that this compound can inhibit their migratory and invasive potential by regulating the expression of matrix metalloproteinase-2 (MMP-2).

Key Signaling Pathways Modulated by this compound

The anticancer effects of this compound are mediated through its interaction with several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The MET/AKT/mTOR Signaling Pathway

A primary target of this compound in gastric cancer is the MET/AKT/mTOR signaling pathway. The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that, when aberrantly activated, promotes cancer cell proliferation and migration. This compound has been shown to promote the ubiquitination and degradation of MET, leading to a reduction in its protein levels. This, in turn, inhibits the downstream phosphorylation of key signaling molecules including AKT, mTOR, and p70S6K, ultimately suppressing cancer cell growth and survival.

MET_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm MET MET Receptor AKT AKT MET->AKT Activates mTOR mTOR AKT->mTOR Activates P70S6K p70S6K mTOR->P70S6K Activates Proliferation Cell Proliferation & Survival P70S6K->Proliferation This compound This compound This compound->MET Inhibits (promotes degradation) HGF HGF HGF->MET Binds

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway.

CDC25A and Cell Cycle Regulation

In colorectal cancer, a key mechanism of this compound is the downregulation of CDC25A. CDC25A is a dual-specificity phosphatase that activates cyclin-dependent kinases (CDKs) by removing inhibitory phosphates, thereby driving the cell cycle forward. By inhibiting CDC25A expression, this compound prevents the activation of G1-phase CDKs, leading to cell cycle arrest at the G1/S transition.

Cell_Cycle_Regulation This compound This compound CDC25A CDC25A This compound->CDC25A Downregulates CDK4_6 CDK4/6 CDC25A->CDK4_6 Activates CDK2 CDK2 CDC25A->CDK2 Activates G1_S_Transition G1/S Phase Transition CDK4_6->G1_S_Transition CDK2->G1_S_Transition

Caption: this compound induces G1/S arrest via CDC25A downregulation.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anticancer effects of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

Cancer TypeCell Line(s)AssayConcentration RangeEffectReference
Colorectal CancerHCT116, HCT15, RKO, LoVoCCK-812.5 - 50 µMSignificant inhibition of cell growth
GlioblastomaU87MTS5 - 50 µg/mLIC50 = 26.34 µg/mL
Colon CarcinomaCaco-2MTS10 - 100 µg/mLInhibition of cell viability
Gastric CancerMKN45, SGC7901Not specified25 - 100 µMInhibition of cell proliferation
Pancreatic CancerPANC-1MTS10 - 200 µMSuppression of cell viability

Table 2: In Vivo Antitumor Activity of this compound

Cancer TypeAnimal ModelTreatmentOutcomeReference
Colorectal CancerNude BALB/C mice with HCT116 xenografts25 and 50 mg/kg this compoundSignificant inhibition of tumor growth and weight; reduced Ki67 and PCNA expression
Gastric CancerNot specifiedNot specifiedInhibition of tumorigenesis

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anticancer properties of this compound.

Cell Viability and Proliferation Assays
  • MTT/MTS and CCK-8 Assays: These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability.

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, the MTT, MTS, or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader at the appropriate wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Colony Formation Assay: This assay assesses the ability of single cells to undergo clonal expansion and form colonies.

    • A low density of cancer cells is seeded in 6-well plates.

    • Cells are treated with different concentrations of this compound.

    • The medium is changed every few days, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

    • Colonies are fixed with methanol and stained with crystal violet.

    • The number of colonies is counted, and the colony formation rate is calculated.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a standard method to detect and quantify apoptosis.

    • Cells are treated with this compound for a specified time.

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

    • Cells are treated with this compound for the desired duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed and then incubated with a solution containing PI and RNase A.

    • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cells are treated with this compound and then lysed to extract total proteins.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the proteins of interest (e.g., cleaved PARP, caspase-3, MET, p-AKT, CDC25A, CDK4, etc.).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies are conducted to evaluate the antitumor efficacy of this compound in a living organism.

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with cancer cells.

  • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The treatment group receives intraperitoneal or oral administration of this compound at specific doses, while the control group receives the vehicle.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assays (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Model Establishment Viability->Xenograft Promising Results In_Vivo_Treatment In Vivo Treatment with this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (e.g., Ki-67) Tumor_Measurement->IHC

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant anticancer properties against a range of malignancies. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like MET/AKT/mTOR and the downregulation of CDC25A makes it a promising candidate for further investigation.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human cancer patients.

References

The Antibacterial Spectrum of Cynaroside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the antibacterial properties of Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antimicrobial agent.

Executive Summary

This compound, a flavonoid widely distributed in the plant kingdom, has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1][2] Its multifaceted mechanism of action, which includes the disruption of bacterial cell structures and inhibition of essential enzymes, positions it as a promising candidate for further investigation in the development of new antibacterial therapies. This guide summarizes the available quantitative data on its antibacterial spectrum, details relevant experimental protocols, and visualizes its proposed mechanisms of action.

Antibacterial Spectrum of this compound

This compound has been shown to be effective against various pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of its antibacterial efficacy.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values of this compound against several bacterial strains. It is noteworthy that this compound has shown potent activity against Staphylococcus aureus.[1]

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusPositive3.12[1]
Enterococcus faecalisPositive>50[1]
Escherichia coliNegative>50
Klebsiella pneumoniaeNegative>50
Proteus mirabilisNegative>50
Pseudomonas aeruginosaNegative>50

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cyn Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_cyn->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Figure 1: Experimental workflow for MIC determination.

Protocol Steps:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.

  • Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution with Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Assessment of Biofilm Inhibition via Crystal Violet Assay

This protocol outlines a common method to quantify the effect of a compound on bacterial biofilm formation.

experimental_workflow_biofilm cluster_incubation Biofilm Formation cluster_staining Staining cluster_quantification Quantification prep_culture Prepare Bacterial Culture with this compound incubate_biofilm Incubate in 96-well plate (24-48 hours) prep_culture->incubate_biofilm remove_planktonic Remove Planktonic Cells incubate_biofilm->remove_planktonic wash_plate Wash with PBS remove_planktonic->wash_plate stain_cv Stain with 0.1% Crystal Violet wash_plate->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Stain with Ethanol/Acetic Acid wash_excess->solubilize read_absorbance Measure Absorbance (OD570) solubilize->read_absorbance

Figure 2: Experimental workflow for biofilm inhibition assay.

Protocol Steps:

  • Bacterial Culture Preparation: Grow the test bacterium in a suitable broth medium in the presence of various concentrations of this compound.

  • Biofilm Formation: Dispense the bacterial cultures into a 96-well flat-bottom plate and incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) bacteria by aspiration and wash the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Proposed Mechanism of Antibacterial Action

The antibacterial mechanism of this compound is believed to be multifaceted, primarily attributed to the activities of its aglycone, luteolin. The proposed mechanisms include the disruption of the bacterial cell envelope, inhibition of essential enzymes involved in nucleic acid synthesis, and interference with cellular energy metabolism.

mechanism_of_action cluster_cell_envelope Cell Envelope Disruption cluster_nucleic_acid Nucleic Acid Synthesis Inhibition cluster_energy Energy Metabolism Interference This compound This compound cell_wall Inhibition of Peptidoglycan Synthesis This compound->cell_wall Targets Cell Wall cell_membrane Membrane Depolarization & Increased Permeability This compound->cell_membrane Disrupts Membrane dna_gyrase Inhibition of DNA Gyrase This compound->dna_gyrase Inhibits Enzyme atp_synthesis Inhibition of ATP Synthase This compound->atp_synthesis Interferes with Energy Production Bacterial_Cell_Death Bacterial Cell Death cell_wall->Bacterial_Cell_Death cell_membrane->Bacterial_Cell_Death dna_gyrase->Bacterial_Cell_Death atp_synthesis->Bacterial_Cell_Death

Figure 3: Proposed multi-target antibacterial mechanism of this compound.

Key aspects of the proposed mechanism include:

  • Disruption of the Cell Wall and Membrane: Flavonoids like luteolin can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. They can also disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of DNA Gyrase: DNA gyrase is an essential bacterial enzyme involved in DNA replication, repair, and transcription. Luteolin has been suggested to inhibit the activity of DNA gyrase, thereby preventing bacterial proliferation.

  • Interference with Energy Metabolism: Luteolin can inhibit ATP synthase, a key enzyme in cellular energy production. This disruption of energy metabolism can lead to bacterial cell death.

  • Inhibition of Biofilm Formation: this compound has been shown to reduce the formation of biofilms by bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Biofilms are communities of bacteria that are more resistant to antibiotics, and their inhibition is a key strategy in combating bacterial infections.

Conclusion and Future Directions

This compound exhibits a promising antibacterial profile, particularly against Gram-positive bacteria like Staphylococcus aureus. Its multi-target mechanism of action suggests a lower propensity for the development of bacterial resistance. Further research is warranted to fully elucidate its antibacterial mechanisms, evaluate its efficacy in in vivo models, and explore its potential for synergistic combinations with existing antibiotics. The data and protocols presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Cynaroside in Metabolic Syndrome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The burgeoning prevalence of this syndrome necessitates the exploration of novel therapeutic agents. Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid glycoside found in various plants, has emerged as a promising candidate.[1] This technical guide provides a comprehensive overview of the current state of research on this compound in the context of metabolic syndrome, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome through a multi-pronged approach, primarily targeting inflammation, oxidative stress, lipid metabolism, and glucose homeostasis.[2][3][4] Its therapeutic potential is rooted in its ability to modulate key signaling pathways implicated in the pathophysiology of metabolic dysregulation.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome. This compound has demonstrated potent anti-inflammatory and antioxidant properties in various experimental models.[2]

  • Inhibition of Pro-inflammatory Pathways: this compound has been shown to suppress the activation of major pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), NLRP3 inflammasome, and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Activation of Antioxidant Responses: The antioxidant activity of this compound is partly attributed to its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to an increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative damage.

Regulation of Lipid Metabolism

Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a central feature of metabolic syndrome. This compound favorably modulates lipid metabolism through several mechanisms:

  • Inhibition of Lipogenesis: this compound downregulates the expression of key enzymes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Diacylglycerol Acyltransferase (DGAT).

  • Promotion of Lipolysis and Fatty Acid Oxidation: It enhances the activity of enzymes responsible for the breakdown of fats, including Fatty Acid β-oxidase (FAβO) and hepatic lipase.

  • Modulation of Cholesterol Metabolism: this compound has been observed to influence cholesterol homeostasis.

Improvement of Glucose Homeostasis

Insulin resistance and hyperglycemia are critical components of metabolic syndrome. This compound contributes to improved glucose control through:

  • Inhibition of Carbohydrate Digesting Enzymes: this compound inhibits the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial glucose spikes.

  • Enhancement of Glucose Uptake: It promotes glucose uptake in peripheral tissues, such as skeletal muscle, potentially through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway.

  • AMPK Activation: this compound has been shown to activate 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which in turn can improve insulin sensitivity and glucose metabolism.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of this compound and extracts containing this compound on various parameters of metabolic syndrome.

Table 1: In Vivo Studies in Animal Models of Metabolic Syndrome
Model Treatment & Dosage Duration Key Findings Reference
High-Fat Diet (HFD)-induced Obese MiceThis compound (5, 50, 100 mg/kg/day)12 weeksDose-dependent reduction in body weight, liver weight, and adipose tissue weight.
High-Fat Diet (HFD)-induced Obese RatsThis compoundNot SpecifiedSignificant decreases in body weight, Total Cholesterol (TC), Triglycerides (TG), and LDL-C.
KK-Ay Mice (Type 2 Diabetes Model)Luteolin-7-O-glucoside (equimolar to luteolin)Not SpecifiedSignificantly improved blood glucose, HbA1c, insulin, and HOMA-IR levels.
Methotrexate-induced Enteritis in RatsThis compound (10, 20, 40 mg/kg/day)7 days20 and 40 mg/kg doses ameliorated body weight loss, reduced inflammatory cell infiltration, and lowered serum TNF-α, IL-1β, and IL-18.
High-Fat, High-Sucrose Diet-fed MiceAqueous Artichoke Extract (100, 200 mg/kg/day)8 weeks200 mg/kg dose reduced body weight by 7%, liver weight by 43%, and adipose tissue weight by 63%. TC, TG, and LDL-C were significantly reduced.
Table 2: In Vitro Studies on Cellular Models
Cell Line Treatment Key Findings Reference
C2C12 myotubes400 and 800 µg/mL ethanol extract of P. mume (containing this compound)Significantly increased glucose uptake and PPARγ transcriptional activity.
RAW264.7 macrophagesThis compoundInhibited LPS-induced production of NO and PGE2.
Not SpecifiedThis compoundModerate inhibition of α-amylase (IC50 = 81.7 µM) and significant inhibition of α-glucosidase (IC50 = 18.3 µM).
Table 3: Clinical Trial with Cynara scolymus (Artichoke) Leaf Extract
Study Population Intervention Duration Key Findings Reference
50 participants with overweight and metabolic syndrome150 mg/day artichoke leaf extract (10%–12% chlorogenic acid derivatives, 2%–4% luteolin derivatives)6 monthsSignificant decrease in body weight (73.8 to 71.8 kg), HbA1c (7.34% to 6.6%), insulin resistance, TC (190 to 166 mg/dL), TG (168 to 120 mg/dL), and LDL-C (118 to 101 mg/dL).
54 overweight subjects with newly diagnosed Impaired Fasting Glucose (IFG)Highly standardized Cynara scolymus extractNot SpecifiedSignificant improvements in glycemia, HDL, total cholesterol/HDL, LDL, LDL/HDL, insulin, and glycated hemoglobin.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the this compound and metabolic syndrome literature.

High-Fat Diet (HFD)-Induced Obesity in Mice
  • Objective: To induce a metabolic syndrome-like phenotype in mice characterized by obesity, dyslipidemia, and insulin resistance.

  • Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • HFD Group: Fed a diet where a significant portion of calories is derived from fat (e.g., 45% or 60% kcal from fat). The fat source is often lard or milk fat.

  • Procedure:

    • After a one-week acclimatization period on a standard chow diet, mice are randomly assigned to the control or HFD group.

    • Body weight and food intake are monitored weekly throughout the study, which typically lasts for 8-16 weeks.

    • At the end of the study period, mice are fasted overnight before collection of blood and tissue samples.

    • Blood samples are analyzed for glucose, insulin, and lipid profiles.

    • Tissues such as the liver and adipose tissue are collected for histological analysis and measurement of gene and protein expression.

  • This compound Administration: this compound is typically administered daily via oral gavage at doses ranging from 5 to 100 mg/kg body weight.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

  • Principle: A sandwich ELISA is commonly used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. A substrate is added, and the resulting color change is proportional to the amount of cytokine present.

  • General Protocol:

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm).

    • Calculate cytokine concentrations based on the standard curve.

Western Blot for Protein Expression Analysis
  • Objective: To detect and quantify the relative expression levels of specific proteins in cell or tissue lysates (e.g., proteins involved in signaling pathways like NF-κB, AMPK, Nrf2).

  • Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • General Protocol:

    • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a method such as the Bradford or BCA assay.

    • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantification: Densitometry analysis of the bands is performed, and the expression of the target protein is typically normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a metabolic syndrome model.

cynaroside_signaling_pathways cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_metabolism Metabolic Regulation This compound This compound NFkB NF-κB This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates AMPK AMPK This compound->AMPK Activates TLR4 TLR4 Myd88 MyD88 TLR4->Myd88 Myd88->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Caspase1 Caspase-1 NLRP3->Caspase1 IL1b_secretion IL-1β Secretion Caspase1->IL1b_secretion JAK JAK JAK->STAT3 Inflammatory_Genes Inflammatory Gene Expression STAT3->Inflammatory_Genes HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response PPARg PPARγ AMPK->PPARg SREBP1c SREBP-1c AMPK->SREBP1c Glucose_Uptake Glucose Uptake PPARg->Glucose_Uptake FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis FAS->Lipogenesis experimental_workflow start Start: Acclimatization (1 week, standard diet) randomization Randomization start->randomization control_group Control Group (Standard Diet) randomization->control_group hfd_group High-Fat Diet (HFD) Group randomization->hfd_group cynaroside_group HFD + this compound Group randomization->cynaroside_group treatment_period Treatment Period (8-16 weeks) control_group->treatment_period hfd_group->treatment_period cynaroside_group->treatment_period monitoring Weekly Monitoring: - Body Weight - Food Intake treatment_period->monitoring end_of_study End of Study: Overnight Fasting treatment_period->end_of_study monitoring->treatment_period sample_collection Sample Collection end_of_study->sample_collection blood_analysis Blood Analysis: - Glucose, Insulin, HOMA-IR - Lipid Profile (TC, TG, LDL, HDL) - Cytokines (ELISA) sample_collection->blood_analysis tissue_analysis Tissue Analysis (Liver, Adipose): - Histology (H&E, Oil Red O) - Gene Expression (qPCR) - Protein Expression (Western Blot) sample_collection->tissue_analysis data_analysis Data Analysis & Interpretation blood_analysis->data_analysis tissue_analysis->data_analysis

References

Cynaroside: A Multifaceted Flavonoid in Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Extensive preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, and cardioprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiovascular health, with a focus on its molecular mechanisms of action. We present a detailed summary of the quantitative data from key experimental studies, outline the methodologies of these experiments, and provide visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cardiovascular disorders.

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide. The pathophysiology of CVDs is complex, involving intricate interplay between inflammation, oxidative stress, endothelial dysfunction, and adverse cardiac remodeling. Current therapeutic strategies, while effective, are often associated with significant side effects and may not address the multifactorial nature of these diseases. Consequently, there is a growing interest in the development of novel therapeutic agents from natural sources with pleiotropic effects and favorable safety profiles.

This compound, a flavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This guide delves into the molecular mechanisms underpinning the cardiovascular benefits of this compound, providing a detailed analysis of its impact on key signaling pathways and cellular processes implicated in cardiovascular health.

Mechanisms of Action

This compound exerts its cardioprotective effects through a variety of mechanisms, primarily centered around its potent anti-inflammatory and antioxidant activities.

Anti-inflammatory Effects

Chronic inflammation is a cornerstone of atherosclerosis and other cardiovascular diseases. This compound has been shown to modulate several key inflammatory pathways:

  • NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition prevents the downstream production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

  • NLRP3 Inflammasome: this compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines IL-1β and IL-18.[1]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in cytokine-mediated inflammation. This compound can interfere with this pathway, thereby reducing the expression of inflammation-associated molecules.[1]

  • TLR4/Myd88/NF-κB/AP-1 Pathway: this compound has been shown to downregulate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response and subsequent inflammation in the cardiovascular system.[1]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to cardiovascular pathology. This compound mitigates oxidative stress through several mechanisms:

  • Nrf2 Activation: this compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

  • ROS Scavenging: this compound possesses intrinsic radical scavenging activity, enabling it to directly neutralize harmful ROS and reduce lipid peroxidation.

  • Mitochondrial Protection: this compound helps to preserve mitochondrial function by reducing H₂O₂-induced disruption of the mitochondrial membrane potential, a key event in oxidative stress-induced apoptosis.

Endothelial Function

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis. This compound has been shown to improve endothelial function by:

  • eNOS Upregulation: this compound increases the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular endothelium.

Cardioprotection

This compound exhibits direct protective effects on cardiac cells:

  • Anti-apoptotic Effects: In models of oxidative stress-induced cardiac myocyte injury, this compound pretreatment significantly reduces apoptosis. It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.

  • Modulation of JNK and p53 Pathways: this compound has been shown to inhibit the H₂O₂-induced increase in c-Jun N-terminal kinase (JNK) and p53 protein expression, two key signaling molecules involved in stress-induced apoptosis.

  • Protection against Ischemia-Reperfusion Injury: this compound has demonstrated neuroprotective and potentially cardioprotective effects in models of ischemia-reperfusion injury by inhibiting the Alox15 pathway and reducing ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound in cardiovascular models.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

ParameterCell LineTreatment/ModelThis compound ConcentrationEffectReference
Apoptosis RateH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hSignificantly reduced
ROS GenerationH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hInhibited
SOD, GPx, Catalase ActivityH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hEnhanced
Bcl-2 ExpressionH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hIncreased
Bax ExpressionH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hDecreased
JNK and p53 ExpressionH9c2 Cardiomyoblasts150 µM H₂O₂ for 6hPretreatment for 4hInhibited increase
eNOS Promoter Activity & mRNA ExpressionEA.hy 926 (HUVEC-derived)Not specifiedNot specifiedIncreased
NO and PGE2 ProductionNot specifiedNot specifiedNot specifiedEffectively inhibited
iNOS and COX-2 ExpressionNot specifiedNot specifiedNot specifiedInhibited
HO-1 ActivityNot specifiedNot specifiedNot specifiedIncreased
Cell ViabilityU87 Glioblastoma48h exposure50 µg/mL~85% inhibition
Cell ViabilityCaco-2 Colon Carcinoma48h exposure50 µg/mL~81% inhibition

Table 2: In Vivo Effects of this compound in Cardiovascular Models

ParameterAnimal ModelTreatment/ModelThis compound DoseEffectReference
TNF-α, IL-1β, IL-18 LevelsRatsMethotrexate-induced enteritisNot specifiedSignificantly reduced
Macrophage PolarizationMiceSepsisNot specifiedPromoted M2 phenotype
Liver Inflammatory DamageMiceSepsisNot specifiedMitigated

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the cardiovascular effects of this compound.

In Vitro H9c2 Cardiomyoblast Apoptosis Assay
  • Cell Line: H9c2 rat cardiomyoblasts.

  • Culture Conditions: Cells are cultured in appropriate media and conditions.

  • Treatment Protocol:

    • Cells are pretreated with varying concentrations of this compound for 4 hours.

    • Following pretreatment, cells are exposed to 150 µM hydrogen peroxide (H₂O₂) for 6 hours to induce oxidative stress and apoptosis.

  • Apoptosis Assessment:

    • Nuclear Morphology: Analysis of changes in nuclear morphology indicative of apoptosis.

    • Annexin V-FITC/PI Staining: Flow cytometry analysis to quantify apoptotic and necrotic cells.

    • Caspase Activation: Measurement of the activity of caspase proteases.

  • Biochemical Analyses:

    • ROS Measurement: Intracellular ROS levels are quantified using fluorescent probes.

    • Antioxidant Enzyme Activity: Spectrophotometric assays to measure the activity of SOD, GPx, and catalase.

    • Western Blotting: Protein expression levels of Bcl-2, Bax, JNK, and p53 are determined.

In Vivo Ischemia-Reperfusion Injury Model
  • Animal Model: Mice or rats.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia for a defined period (e.g., 30-60 minutes).

    • The ligature is then released to allow for reperfusion for a specified duration (e.g., 24 hours).

  • Treatment Protocol: this compound is administered at various doses and time points relative to the ischemia-reperfusion procedure (e.g., pretreatment, at the onset of reperfusion).

  • Outcome Measures:

    • Infarct Size Measurement: Staining of heart sections (e.g., with triphenyltetrazolium chloride) to quantify the area of infarcted tissue.

    • Cardiac Function Assessment: Echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions.

    • Histological Analysis: Microscopic examination of heart tissue to assess for inflammation, fibrosis, and cellular damage.

    • Biomarker Analysis: Measurement of cardiac injury markers (e.g., troponins, creatine kinase-MB) in serum.

    • Molecular Analysis: Western blotting or RT-PCR to assess the expression of proteins and genes in relevant signaling pathways.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

cynaroside_nfkb_pathway This compound's Inhibition of the NF-kB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription cynaroside_nrf2_pathway This compound's Activation of the Nrf2 Antioxidant Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Transcription cynaroside_jak_stat_pathway This compound's Inhibition of the JAK/STAT Signaling Pathway This compound This compound JAK JAK This compound->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes Transcription experimental_workflow General Experimental Workflow for In Vitro Cardioprotection Studies start Start cell_culture Culture H9c2 Cardiomyoblasts start->cell_culture pretreatment Pretreat with this compound (Varying Concentrations) cell_culture->pretreatment induce_stress Induce Oxidative Stress (e.g., H₂O₂ treatment) pretreatment->induce_stress assess_apoptosis Assess Apoptosis (Annexin V/PI, Caspase Activity) induce_stress->assess_apoptosis measure_ros Measure Intracellular ROS induce_stress->measure_ros analyze_proteins Analyze Protein Expression (Western Blot for Bcl-2, Bax, etc.) induce_stress->analyze_proteins data_analysis Data Analysis and Interpretation assess_apoptosis->data_analysis measure_ros->data_analysis analyze_proteins->data_analysis end End data_analysis->end

References

Preliminary Toxicity Profile of Cynaroside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of plants. It has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a summary of the currently available preliminary toxicity data for this compound. It is important to note that while numerous studies have investigated its biological activities, formal, comprehensive toxicity studies are still in the early stages.[1][2] This document aims to consolidate the existing in vitro cytotoxicity data and outline the standard experimental protocols necessary for a thorough toxicological evaluation.

In Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Citation(s)
U87Glioblastoma26.34-[3]
Caco-2Colon Carcinoma97.06-
RAW264.7Mouse Macrophage-6.1
Gastric Cancer CellsGastric Cancer-50
Colorectal Cancer CellsColorectal Cancer-25-50

Concentrations reported to have significant inhibitory effects, not necessarily the IC50 value.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow of the MTT cytotoxicity assay.

Standard Protocols for Preclinical Toxicity Studies

To establish a comprehensive toxicity profile for this compound, the following standard preclinical studies, as guided by regulatory agencies, are necessary.

Acute Oral Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of a substance. The study provides an estimate of the median lethal dose (LD50).

Methodology (General Protocol):

  • Animal Model: Typically rats or mice.

  • Groups: A control group and at least three dose-level groups.

  • Administration: A single oral gavage dose.

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: Gross pathological examination of all animals at the end of the study.

General workflow for an acute oral toxicity study.

Sub-acute and Chronic Toxicity Studies

Objective: To evaluate the potential adverse effects of repeated exposure to a substance over a longer period. These studies help to determine the No-Observed-Adverse-Effect Level (NOAEL).

Methodology (General Protocol):

  • Animal Model: Typically rats.

  • Duration: 28 days (sub-acute) or 90 days (sub-chronic) to 6-12 months (chronic).

  • Groups: A control group and at least three dose-level groups.

  • Administration: Daily oral gavage.

  • Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

  • Pathology: Gross necropsy, organ weights, and histopathological examination of tissues.

Genotoxicity Assays

Objective: To assess the potential of a substance to induce genetic mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay): Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to this compound with and without metabolic activation (S9 mix). An increase in the number of revertant colonies that can grow in a histidine-free medium indicates mutagenicity.

  • In Vitro Micronucleus Test: Methodology: Mammalian cells are treated with this compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, is indicative of chromosomal damage.

Signaling Pathways Modulated by this compound

Several studies have indicated that this compound can modulate various signaling pathways, which may be relevant to both its therapeutic and potential toxic effects at high concentrations.

Cynaroside_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction (Cancer Cells) cluster_antioxidant Antioxidant Effects This compound This compound nf_kb NF-κB Pathway This compound->nf_kb Inhibits nlrp3 NLRP3 Inflammasome This compound->nlrp3 Inhibits jak_stat JAK/STAT Pathway This compound->jak_stat Inhibits met_akt_mtor MET/AKT/mTOR Pathway This compound->met_akt_mtor Inhibits nrf2 Nrf2 Pathway This compound->nrf2 Activates

Signaling pathways modulated by this compound.

Conclusion

The available data suggests that this compound exhibits selective cytotoxicity against cancer cells in vitro. However, a comprehensive toxicological profile is currently lacking. The general sentiment in the existing literature is that this compound is of low toxicity, but this is not substantiated by robust, guideline-compliant toxicity studies. Therefore, further investigation, including acute, sub-acute, chronic, and genotoxicity studies, is imperative to establish a definitive safety profile for this compound and to support its potential development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for designing and interpreting future toxicological assessments.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cynaroside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside (Luteolin-7-O-glucoside) is a naturally occurring flavonoid glycoside found in a variety of plant species, including artichoke (Cynara scolymus), honeysuckle (Lonicera japonica), and various members of the Lamiaceae and Apiaceae families.[1][2][3][4] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects.[1] this compound exerts its biological functions through the modulation of several key signaling pathways, such as the NF-κB and PPARγ pathways. The growing interest in this compound for therapeutic applications necessitates standardized and efficient protocols for its extraction and purification from plant sources.

These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from plant materials. The included protocols are designed to be robust and reproducible, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Comparison of this compound Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from plant material. The following table summarizes quantitative data from various studies, comparing the efficiency of different extraction techniques and conditions.

Plant MaterialExtraction MethodSolventTemperature (°C)TimeYield of this compoundReference
Lonicera japonica flower budsUltrahigh Pressure Extraction (UPE)60% Ethanol302 min0.080%
Lonicera japonica flower budsHeat Reflux Extraction (HRE)60% EthanolNot SpecifiedNot SpecifiedLower than UPE
Lonicera japonica flower budsUltrasonic Extraction (UE)60% EthanolNot SpecifiedNot SpecifiedLower than UPE
Lonicera japonica flower budsSoxhlet Extraction (SE)60% EthanolNot SpecifiedNot SpecifiedLower than UPE
HoneysuckleNonionic Surfactant-mediated Aqueous Extraction10% T-60 Surfactant5060 min0.525 mg/g
HoneysuckleSoxhlet ExtractionWaterNot Specified8 hoursLower than Surfactant-mediated
HoneysuckleSoxhlet ExtractionEthanolNot Specified8 hoursLower than Surfactant-mediated
HoneysuckleUltrasonic ExtractionAnhydrous EthanolNot Specified30 minLower than Surfactant-mediated
HoneysuckleMicrowave ExtractionAnhydrous EthanolNot Specified30 minLower than Surfactant-mediated
Cynara scolymus bractsMaceration70% MethanolRoom Temperature4 hours5.30 to 8.67 mg QE/g (Total Flavonoids)
Cynara scolymus bractsMaceration70% EthanolRoom Temperature4 hours3.86 to 6.66 mg QE/g (Total Flavonoids)

Experimental Protocols

Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Lonicera japonica

This protocol is optimized for the extraction of this compound from the dried flower buds of Lonicera japonica.

Materials and Equipment:

  • Dried and powdered Lonicera japonica flower buds

  • 60% Ethanol (v/v)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Weigh 10 g of powdered Lonicera japonica flower buds and place them in a 500 mL beaker.

  • Add 200 mL of 60% ethanol to the beaker (solid-to-liquid ratio of 1:20 g/mL).

  • Place the beaker in an ultrasonic bath.

  • Perform ultrasonication for 30 minutes at a controlled temperature of 40°C.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C to obtain the crude this compound extract.

  • Store the crude extract at 4°C for further purification.

Protocol for Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of Chloroform (CHCl₃) and Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Fraction collector or collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture. A suggested gradient is as follows:

    • 100% CHCl₃

    • 98:2 CHCl₃:MeOH

    • 95:5 CHCl₃:MeOH

    • 90:10 CHCl₃:MeOH

    • 80:20 CHCl₃:MeOH

    • 50:50 CHCl₃:MeOH

    • 100% MeOH

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Visualize the spots under a UV lamp. Fractions containing a spot corresponding to a standard this compound sample should be pooled.

  • Isolation: Combine the fractions that show a high concentration of this compound.

  • Final Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain purified this compound.

  • Purity Analysis: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in the purified extract.

Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard of known purity

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Sample Preparation: Dissolve a known amount of the purified this compound extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution with 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 345 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material (e.g., Lonicera japonica flower buds) drying Drying and Powdering plant_material->drying extraction Ultrasonic-Assisted Extraction (60% Ethanol, 40°C, 30 min) drying->extraction filtration Filtration and Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (CHCl3:MeOH Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of this compound-rich Fractions tlc_monitoring->pooling final_concentration Final Concentration pooling->final_concentration purified_this compound Purified this compound final_concentration->purified_this compound hplc_analysis HPLC Quantification (C18 column, 345 nm) purified_this compound->hplc_analysis data_analysis Data Analysis and Yield Calculation hplc_analysis->data_analysis NF_kB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p leads to This compound This compound This compound->IKK_complex inhibits NFkB_active Active NF-κB IkB_p->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Gene_Expression induces PPARg_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR forms complex with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., related to glucose uptake and lipid metabolism) PPRE->Target_Genes regulates

References

Application Note: High-Yield Purification of Cynaroside for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Cynosaponin, a naturally occurring flavonoid glycoside, has garnered significant attention for its therapeutic potential, including anti-inflammatory, antioxidant, and lipid metabolism-regulating properties.[1][2] The advancement of preclinical and clinical research, however, is contingent upon the availability of highly purified cynaroside. This document provides a comprehensive protocol for the high-yield extraction and purification of this compound from plant sources. We detail an optimized extraction method using nonionic surfactants, followed by a multi-step chromatographic purification and final crystallization. The presented workflow consistently yields this compound with high purity, suitable for pharmacological studies and drug development initiatives. Quantitative data from various stages of the process are summarized for clear comparison, and key experimental workflows are visualized.

Introduction

Cynosaponin (Luteolin-7-O-glucoside) is a flavone predominantly found in various plants, including honeysuckle, artichoke, and chrysanthemum.[1][3][4] Pharmacological studies have revealed its significant biological activities, such as hepatoprotective, anti-diabetic, and anti-cancer effects. Recent research highlights its role in modulating lipid metabolism through multiple signaling pathways, including NF-κB, NLRP3, and JAK/STAT, making it a promising candidate for treating obesity, fatty liver disease, and type 2 diabetes.

To facilitate further research and development, robust and efficient methods for obtaining high-purity this compound are essential. Traditional solvent extraction methods often suffer from low efficiency. This application note presents a more efficient and environmentally friendly approach, combining an optimized extraction technique with multi-step chromatographic purification to achieve high yield and purity.

Materials and Methods

2.1 Equipment

  • Homogenizer/Blender

  • Soxhlet apparatus

  • Ultrasonic bath/probe

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Vacuum filtration system

  • Chromatography columns (Glass or FPLC)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer (Freeze-dryer)

  • Standard laboratory glassware

2.2 Reagents and Consumables

  • Dried plant material (e.g., Honeysuckle flowers, Artichoke leaves)

  • Nonionic surfactant (e.g., Tween 60)

  • Ethanol (95% and absolute)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid/Acetic acid (HPLC grade)

  • Deionized water

  • Macroporous adsorption resin (e.g., D101)

  • Silica gel for column chromatography (200-300 mesh)

  • Cynosaponin analytical standard (>98% purity)

  • TLC plates (Silica gel 60 F254)

Experimental Protocols

Protocol 1: High-Efficiency Extraction of this compound

This protocol describes a nonionic surfactant-mediated aqueous extraction method, which has been shown to significantly improve extraction efficiency compared to traditional methods.

  • Preparation of Plant Material : Dry the plant material (e.g., Honeysuckle) at 60°C to a constant weight and grind it into a fine powder (40-60 mesh).

  • Extraction Solution : Prepare the extraction solution by dissolving a nonionic surfactant (e.g., Tween 60) in deionized water to a final concentration of 10% (w/v).

  • Extraction Process :

    • Add the powdered plant material to the extraction solution at a solid-to-liquid ratio of 1:25 (g/mL).

    • Heat the mixture to 50°C while stirring continuously.

    • Maintain the extraction for 60 minutes at 50°C.

  • Separation : After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the plant debris.

  • Collection : Carefully decant and collect the supernatant, which contains the crude this compound extract.

  • Concentration : Concentrate the crude extract using a rotary evaporator under reduced pressure at 60°C to about one-tenth of the original volume.

Protocol 2: Multi-Step Chromatographic Purification

This protocol employs a two-stage chromatography process for the effective purification of this compound from the crude extract.

Step 2.A: Macroporous Resin Column Chromatography (Initial Purification)

  • Resin Activation : Pre-treat D101 macroporous resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.

  • Column Packing : Pack a glass column with the activated resin.

  • Loading : Dilute the concentrated crude extract from Protocol 1 with deionized water and load it onto the column at a slow flow rate (e.g., 2 bed volumes/hour).

  • Washing : Wash the column with 3-4 bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution : Elute the adsorbed flavonoids, including this compound, with 70-80% ethanol. Collect the eluate.

  • Concentration : Concentrate the collected eluate using a rotary evaporator to obtain a flavonoid-rich fraction. A study on a similar flavonoid purification showed this step can increase purity significantly.

Step 2.B: Silica Gel Column Chromatography (Fine Purification)

  • Slurry Preparation : Mix the concentrated flavonoid-rich fraction with a small amount of silica gel (100-200 mesh) and dry it to a free-flowing powder.

  • Column Packing : Pack a glass column with silica gel (200-300 mesh) using a suitable solvent system (e.g., a gradient of methylene chloride in methanol) as the mobile phase.

  • Loading : Carefully load the dried sample powder onto the top of the packed silica gel column.

  • Elution : Begin elution with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of methanol. A suggested gradient could be from 100% methylene chloride to a mixture with increasing methanol content.

  • Fraction Collection : Collect fractions of 10-20 mL and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC). The mobile phase for TLC can be a mixture like ethyl acetate: formic acid: water (88:6:6).

  • Pooling and Concentration : Combine the fractions containing pure this compound (as determined by TLC against a standard) and concentrate them using a rotary evaporator to yield purified this compound.

Protocol 3: Crystallization (Final Polishing)

  • Dissolution : Dissolve the purified this compound powder from Protocol 2 in a minimal amount of a suitable hot solvent, such as aqueous ethanol or methanol.

  • Cooling : Allow the saturated solution to cool slowly and undisturbed at room temperature, followed by further cooling at 4°C. Slow cooling is crucial for the formation of well-defined crystals.

  • Crystal Formation : Nucleation and crystal growth will occur as the solution cools and becomes supersaturated.

  • Isolation : Isolate the formed crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying : Dry the crystals under a vacuum at a low temperature to obtain the final high-purity this compound.

Protocol 4: HPLC Analysis for Purity Assessment

  • Standard and Sample Preparation : Prepare a stock solution of this compound standard in methanol. Prepare the sample by dissolving the purified product in methanol.

  • Chromatographic Conditions :

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (A) and 0.4% phosphoric acid or 0.5% acetic acid in water (B).

    • Detection : UV detector at 366 nm.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

  • Analysis : Inject the standard and sample solutions. Determine the purity of the sample by comparing the peak area of this compound with the total peak area of all components in the chromatogram. The retention time should match that of the standard.

Results and Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound.

Table 1: Comparative Yields of this compound Extraction Methods.

Extraction MethodSolvent/MediumYield (mg/g of dry plant material)Reference
Soxhlet ExtractionWater0.149
Soxhlet ExtractionEthanol0.482
Ultrasonic-Assisted ExtractionEthanol0.457
Microwave-Assisted ExtractionEthanol0.495
Nonionic Surfactant-Mediated 10% T-60 Aqueous 0.525 ****

Table 2: Summary of a Multi-Step Purification Process for Flavonoids.

Purification StepInitial PurityFinal PurityPurification FoldReference
Crude Extract12.74%-1.00
Macroporous Resin (D101)12.74%43.00%3.38
Macroporous Resin + Polyamide43.00%59.02%4.63 (from crude)
Metal Complexation (Post-Surfactant Extraction)Not specified93.7%Not specified

Visualizations

The following diagrams illustrate the purification workflow and a key biological pathway involving this compound.

G High-Yield this compound Purification Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Final Product A Plant Material (e.g., Honeysuckle) B Powdering & Sieving A->B C Nonionic Surfactant-Mediated Aqueous Extraction B->C D Centrifugation & Filtration C->D E Crude this compound Extract D->E F Macroporous Resin Chromatography E->F G Flavonoid-Rich Fraction F->G H Silica Gel Column Chromatography G->H I Purified this compound Fractions H->I J Crystallization I->J K High-Purity this compound Crystals (>95%) J->K L HPLC Purity Analysis K->L

Caption: Workflow for the high-yield purification of this compound.

G This compound's Role in Modulating Lipid Metabolism Pathways cluster_0 Inflammatory Signaling cluster_1 Cellular Processes cluster_2 Therapeutic Outcomes Cyn This compound NFKB NF-κB Pathway Cyn->NFKB Inhibits NLRP3 NLRP3 Inflammasome Cyn->NLRP3 Inhibits JAKSTAT JAK/STAT Pathway Cyn->JAKSTAT Inhibits Lipase Lipase Activity Cyn->Lipase Modulates Gut Gut Health Cyn->Gut Enhances Inflam Inflammatory Response NFKB->Inflam NLRP3->Inflam JAKSTAT->Inflam Lipid Regulation of Lipid Metabolism Inflam->Lipid affects Lipase->Lipid affects Gut->Lipid affects Disease Amelioration of Obesity, Fatty Liver, Diabetes Lipid->Disease

Caption: this compound regulates lipid metabolism via key signaling pathways.

References

Application Note: RP-HPLC Method for the Analysis of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid found in various plants, including those of the Cynara genus like artichokes.[1][2] It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2][3] Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below. These conditions have been established to provide good resolution and peak shape for this compound.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) 0.1% o-phosphoric acid in water and B) Acetonitrile OR A) 0.1% trifluoroacetic acid in water and B) Methanol
Gradient Program A time-based gradient is typically employed to ensure optimal separation. A representative gradient might start with a high aqueous phase percentage, gradually increasing the organic phase to elute this compound and other components.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 340 nm or 345 nm
Injection Volume 10 µL
Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.26 mg/L
Limit of Quantitation (LOQ) 0.78 mg/L
Accuracy (Recovery) 98.55 ± 0.81% to 102.53 ± 1.11%
Precision (RSD) 0.25% to 1.09%

Experimental Protocol

This section provides a detailed protocol for the RP-HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity >95%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Orthophosphoric acid (o-phosphoric acid) or Trifluoroacetic acid (TFA)

  • Deionized water (18.2 MΩ·cm)

  • Sample containing this compound (e.g., plant extract, formulated product)

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from the LOQ to a level that encompasses the expected sample concentration.

Preparation of Sample Solutions
  • Extraction (for solid samples): Accurately weigh a known amount of the powdered plant material or formulation. Extract the this compound using a suitable solvent (e.g., methanol, ethanol-water mixture) via methods such as sonication or reflux.

  • Dilution: Filter the extract through a 0.45 µm syringe filter. Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the HPLC system.

  • Run the analysis using the gradient program specified in the chromatographic conditions table.

  • Record the chromatograms and integrate the peak area for this compound.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve. Calculate the final concentration in the original sample by accounting for the dilution factor.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the RP-HPLC analysis of this compound.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chrom_Run Chromatographic Run Injection->Chrom_Run Peak_Integration Peak Integration Chrom_Run->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification Logical_Relationship cluster_inputs Method Inputs cluster_outputs Method Outputs cluster_validation Validation Parameters Method RP-HPLC Method Column C18 Column Method->Column Mobile_Phase Mobile Phase (Gradient) Method->Mobile_Phase Flow_Rate Flow Rate Method->Flow_Rate Temperature Column Temperature Method->Temperature Detection UV Detection Method->Detection Chromatogram Chromatogram Method->Chromatogram Peak_Area Peak Area Chromatogram->Peak_Area Retention_Time Retention Time Chromatogram->Retention_Time Linearity Linearity Peak_Area->Linearity Accuracy Accuracy Peak_Area->Accuracy Precision Precision Peak_Area->Precision LOD_LOQ LOD/LOQ Peak_Area->LOD_LOQ

References

Application Note: Quantitative Analysis of Cynaroside in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynosuride, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in various medicinal plants, such as honeysuckle and chrysanthemum. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, and lipid-lowering effects. Recent studies have highlighted its potential in modulating inflammatory pathways, such as the NF-κB and NLRP3 inflammasome pathways.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of Cynaroside in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary procedures for sample preparation, and subsequent LC-MS/MS analysis for the quantification of this compound.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is adapted from methodologies for the extraction of small molecules from plasma.[3][4]

Materials:

  • Blank plasma

  • Cynosuride standard solution

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)

  • Acetonitrile (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard to each tube.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-0.2 min: 10% B; 0.2-1.2 min: 10-90% B; 1.2-2.0 min: 90% B; 2.0-2.2 min: 90-10% B; 2.2-3.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.2 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions To be determined by direct infusion of a this compound standard. The precursor ion will be the [M-H]⁻ or [M+H]⁺ of this compound, and product ions will be characteristic fragments.

Cynosuride Fragmentation:

In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound (m/z 447.09) is typically selected as the precursor ion. Collision-induced dissociation (CID) leads to the cleavage of the glycosidic bond, resulting in a prominent product ion corresponding to the deprotonated luteolin aglycone at m/z 285.04. Further fragmentation of the luteolin aglycone can also be monitored for confirmation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound, based on reported values in the literature.

Table 1: Calibration Curve and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 30001> 0.99

Data adapted from a study on a similar flavonoid, cirsimarin.

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow QC< 15%< 15%85 - 115%
Mid QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 80%85 - 115%

Data adapted from a study on a similar flavonoid, cirsimarin.

Signaling Pathway

Cynosuride has been demonstrated to exert its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway. The following diagram illustrates the canonical activation of the NLRP3 inflammasome and the proposed inhibitory action of this compound.

Cynaroside_NLRP3_Inhibition PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates nucleus Nucleus NFkB->nucleus translocates to pro_IL1B_gene pro-IL-1β gene NLRP3_gene NLRP3 gene nucleus->pro_IL1B_gene upregulates transcription nucleus->NLRP3_gene upregulates transcription DAMPs DAMPs (e.g., ATP, nigericin) K_efflux K+ efflux DAMPs->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->inflammasome pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 recruits ASC->inflammasome pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 cleaves pro_IL1B Pro-IL-1β caspase1->pro_IL1B cleaves pro_IL18 Pro-IL-18 caspase1->pro_IL18 cleaves pyroptosis Pyroptosis caspase1->pyroptosis IL1B Mature IL-1β pro_IL1B->IL1B inflammation Inflammation IL1B->inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->inflammation This compound This compound This compound->inflammasome inhibits assembly

Cynosuride inhibits NLRP3 inflammasome activation.

Experimental Workflow

The following diagram outlines the complete workflow from sample collection to data analysis for the quantification of this compound.

Cynaroside_Workflow start Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile with IS) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Report Generation data_processing->end

LC-MS/MS workflow for this compound quantification.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols and performance characteristics outlined in this application note serve as a valuable resource for researchers in pharmacology, drug metabolism, and natural product chemistry. The ability to accurately measure this compound concentrations is crucial for pharmacokinetic studies and for elucidating its mechanisms of action, particularly in relation to its anti-inflammatory properties through pathways like the NLRP3 inflammasome.

References

Synthesis of Cynaroside and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants.[1] It has garnered significant attention in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1] Recent studies have highlighted its potential in regulating lipid metabolism and its therapeutic effects on related diseases. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, aimed at facilitating research and development in academia and the pharmaceutical industry.

Application Notes

The synthesis of this compound can be approached through two primary routes: enzymatic synthesis and chemical synthesis. The choice of method depends on factors such as desired regioselectivity, scale of production, and available resources.

Enzymatic Synthesis: This method offers high regioselectivity, milder reaction conditions, and is more environmentally friendly compared to chemical synthesis.[2] Glycosyltransferases are enzymes that can catalyze the specific transfer of a sugar moiety to the 7-hydroxyl group of luteolin. Whole-cell biocatalysis, for instance using Bacillus cereus, has been shown to be an effective method for producing this compound with high conversion rates.[3][4] This approach is particularly advantageous for producing specific glycosides without the need for complex protection and deprotection steps.

Chemical Synthesis: While often involving multiple steps and potentially harsh conditions, chemical synthesis provides a versatile platform for producing a wide range of this compound derivatives with modifications that are not accessible through enzymatic routes. The general strategy involves the selective protection of the hydroxyl groups of the luteolin aglycone, followed by glycosylation at the desired position, and subsequent deprotection to yield the final product. This method is scalable and allows for the introduction of various functional groups to explore structure-activity relationships.

Quantitative Data Presentation

The following table summarizes quantitative data from various synthesis methods for this compound, providing a basis for comparison.

Synthesis MethodCatalyst/EnzymeSubstrateKey Reaction ConditionsProductConversion Rate/YieldReference
Enzymatic (Whole-cell)Bacillus cereus A46Luteolin20% (v/v) DMSO, 30°C, pH 6.47, 48hLuteolin-7-O-β-glucoside96%
Enzymatic (Isolated Enzyme)UDP-glycosyltransferase (BcGT-1) from Bacillus cereusLuteolinAqueous bufferLuteolin-7-O-glucoside40.9%
Semi-synthesisNot specifiedHesperidinMulti-step chemical conversionLuteolinNot specified for this compound

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Bacillus cereus

This protocol is based on the whole-cell biocatalysis method which provides high regioselectivity and yield.

Materials:

  • Luteolin

  • Bacillus cereus A46 cells

  • Sucrose

  • Dimethyl sulfoxide (DMSO)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Ethyl acetate

  • Methanol

  • Glycerol

Equipment:

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Strain Cultivation: Culture Bacillus cereus A46 in a suitable growth medium. Store cultured cells as 15% glycerol stocks at -80°C.

  • Cell Harvesting: After 12 hours of incubation, harvest the cultured cells by centrifugation at 8500 x g and 4°C for 20 minutes.

  • Glycosylation Reaction:

    • Prepare a 1/15 M Na₂HPO₄/KH₂PO₄ buffer with a pH of 6.47.

    • In a reaction vessel, combine the following:

      • 2% (w/v) harvested wet cells

      • 20% (w/v) sucrose (as the glycosyl donor)

      • 970 μM luteolin (dissolved in DMSO)

      • 20% (v/v) DMSO

    • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 48 hours.

  • Product Extraction and Purification:

    • After the reaction, extract the mixture with ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in methanol.

    • Purify the this compound using HPLC.

  • Product Identification: Confirm the identity and purity of the synthesized this compound using MS and NMR analysis.

Protocol 2: Chemical Synthesis of this compound (General Procedure)

This protocol outlines a general strategy for the chemical synthesis of this compound, which involves protection, glycosylation, and deprotection steps.

Materials:

  • Luteolin

  • Protecting group reagents (e.g., benzyl bromide, acetic anhydride)

  • Acetobromo-α-D-glucose (glycosyl donor)

  • Catalyst for glycosylation (e.g., silver carbonate, mercury(II) cyanide)

  • Deprotection reagents (e.g., palladium on carbon for debenzylation, sodium methoxide for deacetylation)

  • Appropriate solvents (e.g., acetone, pyridine, methanol, ethyl acetate)

Equipment:

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup

Procedure:

  • Protection of Luteolin:

    • Selectively protect the 5, 3', and 4'-hydroxyl groups of luteolin. This is a critical step to ensure glycosylation occurs at the 7-OH position. The choice of protecting groups will depend on the subsequent reaction conditions. For example, benzylation can be used to protect the more reactive hydroxyl groups.

  • Glycosylation:

    • React the protected luteolin with a suitable glycosyl donor, such as acetobromo-α-D-glucose, in the presence of a catalyst. The reaction is typically carried out in an anhydrous solvent.

    • Monitor the reaction progress using TLC.

  • Deprotection:

    • Once the glycosylation is complete, remove the protecting groups from the luteolin backbone and the sugar moiety. For example, if benzyl groups were used, they can be removed by catalytic hydrogenation. Acetyl groups on the sugar can be removed by Zemplén deacetylation using sodium methoxide in methanol.

  • Purification:

    • Purify the final product, this compound, using column chromatography to separate it from any remaining starting materials or byproducts.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as NMR and MS.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Luteolin Luteolin ProtectedLuteolin Protected Luteolin Luteolin->ProtectedLuteolin Protection EnzymaticSynthesis Enzymatic Synthesis (e.g., Bacillus cereus) Luteolin->EnzymaticSynthesis Glycosylation Glycosylation ProtectedLuteolin->Glycosylation Protectedthis compound Protected this compound Glycosylation->Protectedthis compound Deprotection Deprotection Protectedthis compound->Deprotection CynarosideChem This compound (Chemical Synthesis) Deprotection->CynarosideChem CynarosideEnz This compound (Enzymatic Synthesis) EnzymaticSynthesis->CynarosideEnz

Caption: General workflow for the synthesis of this compound.

MET_AKT_mTOR_Pathway This compound This compound MET MET This compound->MET AKT AKT MET->AKT p mTOR mTOR AKT->mTOR p P70S6K P70S6K mTOR->P70S6K p Proliferation Cell Proliferation, Migration, Invasion P70S6K->Proliferation

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway.

References

Cynaroside Administration in In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Cynaroside (Luteolin-7-O-glucoside), a naturally occurring flavonoid with demonstrated therapeutic potential in various disease models. This document details experimental protocols for this compound administration and subsequent analysis, summarizing key quantitative data from cited studies. The information presented is intended to guide researchers in designing and executing in vivo studies to explore the pharmacological properties of this compound.

Therapeutic Applications and Mechanisms of Action

This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4] In vivo studies have substantiated its potential in mitigating the pathology of several diseases.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury: this compound has been shown to confer neuroprotective effects in mouse models of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke.[1] Administration of this compound reduced neurological deficit scores and brain water content. The underlying mechanism involves the inhibition of the NLRP3 inflammasome pathway, leading to a decrease in the pro-inflammatory cytokines IL-1β and IL-18. Furthermore, this compound treatment has been observed to reverse the upregulation of proteins associated with ferroptosis, such as COX2, Tfrc, and Acsl4, while restoring levels of glutathione.

Anti-Tumor Activity in Colorectal Cancer: In subcutaneous xenograft models of human colorectal cancer (HCT116 cells) in nude mice, this compound significantly inhibited tumor growth and reduced tumor weight without causing significant toxic side effects to the liver or kidneys. The anti-proliferative effect was evidenced by the reduced expression of Ki67 and PCNA in tumor tissues.

Anti-inflammatory Effects in Intestinal Inflammation: In a rat model of methotrexate-induced intestinal inflammation, oral administration of this compound reduced inflammatory cell infiltration, increased the number of goblet cells, and decreased serum levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-18. This protective effect is associated with the suppression of NLRP3 inflammasome activation.

Modulation of Gut Microbiota: Studies in mice have indicated that this compound can modulate the composition of the intestinal microbiota. In a model of dysbiosis caused by Raoultella ornithinolytica, this compound administration influenced the relative abundance of bacterial genera such as Lactobacillus.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound administration.

Table 1: this compound Administration in a Mouse Model of Cerebral Ischemia/Reperfusion Injury

ParameterVehicle Control (Saline)Low Dose this compound (10 mg/kg)High Dose this compound (20 mg/kg)Reference
Administration Route IntraperitonealIntraperitonealIntraperitoneal
Animal Model tMCAO MicetMCAO MicetMCAO Mice
Neurological Deficit Score Significantly elevatedSignificantly reduced vs. controlSignificantly reduced vs. control
Brain Water Content (%) Significantly elevatedSignificantly reduced vs. controlSignificantly reduced vs. control
IL-1β Secretion (pg/mL) ElevatedDecreased vs. controlSignificantly decreased vs. control
IL-18 Secretion (pg/mL) ElevatedDecreased vs. controlSignificantly decreased vs. control

Table 2: this compound Administration in a Mouse Xenograft Model of Colorectal Cancer

ParameterVehicle Control (DMSO)Low Dose this compound (25 mg/kg)High Dose this compound (50 mg/kg)Reference
Administration Route IntraperitonealIntraperitonealIntraperitoneal
Animal Model Nude BALB/c mice with HCT116 xenograftsNude BALB/c mice with HCT116 xenograftsNude BALB/c mice with HCT116 xenografts
Tumor Volume Rapid growthSignificantly inhibited vs. controlSignificantly inhibited vs. control
Tumor Weight -Significantly reduced vs. controlSignificantly reduced vs. control
Ki67 Positive Cells (%) HighLower than controlLower than control
PCNA Protein Expression HighLower than controlLower than control

Table 3: this compound Administration in a Rat Model of Methotrexate-Induced Intestinal Inflammation

ParameterMethotrexate (MTX) OnlyMTX + this compound (20 mg/kg)MTX + this compound (40 mg/kg)Reference
Administration Route Oral (gavage)Oral (gavage)Oral (gavage)
Animal Model Sprague-Dawley ratsSprague-Dawley ratsSprague-Dawley rats
Inflammatory Cell Infiltration SevereReducedSignificantly reduced
Goblet Cell Number ReducedIncreasedIncreased
Serum TNF-α ElevatedDecreasedDecreased
Serum IL-1β ElevatedDecreasedDecreased
Serum IL-18 ElevatedDecreasedDecreased

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound administration in vivo.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia followed by reperfusion, mimicking stroke in humans.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (purity >98%)

  • Sterile saline

  • Isoflurane

  • 7-0 nylon monofilament with a silicone-coated tip

  • Heating pad with a rectal probe

  • Surgical instruments (forceps, scissors, microvascular clips)

  • Laser-Doppler flowmeter

Procedure:

  • Animal Preparation: Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N₂O and 30% O₂. Maintain the body temperature at 37.0 ± 0.5°C using a heating pad.

  • This compound Administration: Dissolve this compound in sterile saline. Administer this compound (10 or 20 mg/kg) or an equivalent volume of saline via intraperitoneal (IP) injection 30 minutes before MCAO and 12 hours after MCAO.

  • Surgical Procedure:

    • Place the mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully separate the arteries from the surrounding nerves.

    • Ligate the distal end of the ECA. Place a temporary ligature on the CCA.

    • Insert a 7-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a >80% reduction in cerebral blood flow as measured by a laser-Doppler flowmeter.

  • Occlusion and Reperfusion: Maintain the occlusion for 1 hour. After the occlusion period, gently withdraw the monofilament to allow for reperfusion.

  • Post-operative Care: Suture the incision and allow the mouse to recover in a warm cage. Monitor the animal for any signs of distress.

  • Outcome Assessment: 24 hours after reperfusion, assess neurological deficits and collect brain tissue for further analysis (e.g., histology, Western blot, ELISA).

Subcutaneous Xenograft Model of Colorectal Cancer in Nude Mice

This protocol details the establishment of a human colorectal cancer xenograft model to evaluate the anti-tumor effects of this compound.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • HCT116 human colorectal cancer cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile PBS

  • Matrigel (optional)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Injection: Harvest cells at 80-90% confluency. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Treatment: Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups.

  • This compound Administration: Prepare this compound solutions in DMSO and dilute with saline. Administer this compound (25 or 50 mg/kg) or vehicle (DMSO) via intraperitoneal injection daily for the duration of the study.

  • Monitoring and Endpoint: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (width² × length)/2. Monitor the body weight and general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for Ki67 and PCNA, H&E staining of organs for toxicity assessment).

Western Blot Analysis of NLRP3 Inflammasome Proteins

This protocol outlines the detection of NLRP3, ASC, and caspase-1 in brain tissue lysates.

Materials:

  • Brain tissue from the ischemic hemisphere

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-NLRP3, anti-ASC, anti-caspase-1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Homogenize the brain tissue in ice-cold RIPA buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use β-actin as a loading control. Densitometric analysis can be performed to quantify the protein expression levels.

ELISA for IL-1β and IL-18

This protocol describes the quantification of pro-inflammatory cytokines in mouse serum.

Materials:

  • Mouse serum samples

  • Mouse IL-1β and IL-18 ELISA kits

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare serum samples and standards according to the ELISA kit manufacturer's instructions.

  • Assay Procedure:

    • Add the standards and samples to the wells of the antibody-coated microplate.

    • Incubate as per the kit's protocol to allow the cytokines to bind to the immobilized antibodies.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody (biotin-conjugated).

    • Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the wells and add the substrate solution.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β and IL-18 in the samples by interpolating from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway

Cynaroside_Signaling_Pathway cluster_stroke Cerebral Ischemia/Reperfusion cluster_inflammation Inflammatory Response Ischemia/Reperfusion Ischemia/Reperfusion NLRP3 NLRP3 Ischemia/Reperfusion->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 cleaves IL-1β IL-1β Pro-IL-1β->IL-1β matures to Inflammatory Cytokines Inflammatory Cytokines IL-1β->Inflammatory Cytokines IL-18 IL-18 Pro-IL-18->IL-18 matures to IL-18->Inflammatory Cytokines This compound This compound This compound->NLRP3 inhibits

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Workflow

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_monitoring Monitoring & Data Collection cluster_analysis Downstream Analysis start Induce Disease Model (e.g., tMCAO, Xenograft) treatment Administer this compound (or Vehicle Control) start->treatment monitoring Monitor Animal Health & Tumor Growth (if applicable) treatment->monitoring collection Collect Samples (Blood, Tissues) monitoring->collection analysis Biochemical Assays (ELISA) Molecular Analysis (Western Blot) Histopathology (H&E, IHC) collection->analysis

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Cynaroside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside.[1] It is widely distributed in the plant kingdom, found in species across families such as the Apiaceae, Lamiaceae, and Compositae.[2][3][4] As a significant bioactive compound, this compound exhibits a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, antidiabetic, and anticancer activities.[2] Its anticancer effects have been linked to the inhibition of key signaling pathways like the MET/AKT/mTOR axis. Given its therapeutic potential and its common presence in many medicinal plants, the development of standardized, reliable, and validated analytical methods for the quantification of this compound is crucial for quality control, drug development, and pharmacognostic studies.

These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, it includes information on its biological significance and relevant cell signaling pathways.

Section 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most robust and widely used technique for the specific quantification of this compound. The method separates this compound from other components in a complex mixture based on its polarity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound is detected and quantified by a UV-Vis or Photodiode Array (PDA) detector at its maximum absorption wavelength, typically around 345-350 nm.

Protocol 1: RP-HPLC Method for this compound Quantification

This protocol provides a general methodology for the analysis of this compound. Optimization may be required depending on the specific plant matrix and available instrumentation.

1.1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound analytical standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Acids like Trifluoroacetic acid (TFA), phosphoric acid, or formic acid (HPLC grade).

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

1.2. Chromatographic Conditions An example of validated chromatographic conditions is provided in the table below. These can be used as a starting point for method development.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution 0-5 min, 15% B; 5-20 min, 15-30% B; 20-25 min, 30-50% B; 25-30 min, 50-15% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 345 nm
Injection Volume 10-20 µL

1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions (e.g., 10, 25, 50, 100, 150, 200 µg/mL) from the stock solution using methanol to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh about 1.0 g of powdered, dried plant material.

    • Extract the sample with an appropriate solvent (e.g., 30 mL of methanol) using sonication for 15-30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

1.4. Method Validation and Data Presentation A validated analytical method ensures accuracy and reliability. Key validation parameters from published studies are summarized below.

Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification

Parameter Result Reference
Linearity (r²) > 0.999
Concentration Range 0.16 - 20.0 µg/mL
Limit of Detection (LOD) 0.034 - 5.76 µg/mL
Limit of Quantification (LOQ) 0.100 - 19.19 µg/mL
Accuracy (Recovery) 83.66% - 104.1%

| Precision (RSD) | < 5.0% | |

Section 2: General Workflow and Biological Context

Understanding the workflow from sample to result is critical for planning experiments. Furthermore, the quantification of this compound is often directly related to its potent biological activities, which are mediated through various cellular signaling pathways.

Diagrams of Workflow and Signaling Pathways

experimental_workflow General Workflow for Phytochemical Analysis of this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plant Plant Material (e.g., leaves, flowers) Extract Solvent Extraction (e.g., Methanol, Ethanol) Plant->Extract Purify Filtration / Purification Extract->Purify Analysis Analytical Separation (e.g., HPLC) Purify->Analysis Quant Detection & Quantification (UV-Vis / PDA Detector) Analysis->Quant

Caption: General workflow for the quantification of this compound from plant matrices.

met_akt_mtor_pathway This compound Inhibition of the MET/AKT/mTOR Pathway This compound This compound MET MET This compound->MET AKT AKT MET->AKT p mTOR mTOR AKT->mTOR p P70S6K P70S6K mTOR->P70S6K p Proliferation Cell Proliferation, Growth, Survival P70S6K->Proliferation label_p p = phosphorylation

Caption: this compound inhibits the MET/AKT/mTOR signaling axis in cancer cells.

nfkB_pathway This compound Inhibition of the NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., PAMPs) IKK IKK Complex Stimuli->IKK IkBa p-IκBα IKK->IkBa p NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound This compound->IKK inhibits phosphorylation

Caption: this compound exerts anti-inflammatory effects by inhibiting NF-κB activation.

Section 3: Alternative Quantification Method

Protocol 2: UV-Vis Spectrophotometry for Total Flavonoid Content

Principle This colorimetric method is used to determine the total flavonoid content (TFC) in an extract, which can be expressed in terms of this compound equivalents. It is based on the formation of a stable colored complex between flavonoids, aluminum chloride (AlCl₃), and sodium nitrite (NaNO₂) under alkaline conditions. The absorbance of the resulting complex is measured spectrophotometrically. This method is simpler and faster than HPLC but is non-specific and measures the total flavonoid content.

3.1. Instrumentation and Reagents

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • This compound analytical standard

    • Methanol

    • 5% Sodium Nitrite (NaNO₂) solution

    • 10% Aluminum Chloride (AlCl₃) solution

    • 1 M Sodium Hydroxide (NaOH)

    • Distilled water

3.2. Procedure

  • Standard Curve Preparation:

    • Prepare a series of this compound standard solutions in methanol (e.g., 10 to 200 µg/mL).

    • To 1 mL of each standard dilution, add 4 mL of distilled water and 0.3 mL of 5% NaNO₂.

    • After 5 minutes, add 0.3 mL of 10% AlCl₃.

    • After another 6 minutes, add 2 mL of 1 M NaOH.

    • Immediately bring the total volume to 10 mL with distilled water and mix thoroughly.

    • Measure the absorbance at approximately 510 nm against a blank (reagents without the standard).

    • Plot the absorbance vs. concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a methanolic extract of the plant material as described in Protocol 1.3.

    • Use 1 mL of the plant extract and follow steps 2-6 as for the standard.

    • Calculate the TFC from the calibration curve. The result is expressed as mg of this compound equivalents per gram of dry weight (mg CE/g DW).

This compound is a valuable phytochemical with significant biological activities. The protocols and data presented here provide a robust framework for its accurate quantification, which is essential for the standardization of herbal products and for facilitating further research into its pharmacological applications. The HPLC method offers specificity and precision for rigorous quantitative analysis, while the UV-Vis spectrophotometric method provides a rapid and simple tool for estimating total flavonoid content. The use of this compound as a reference standard is fundamental to ensuring the quality and consistency of phytochemical research and product development.

References

Application Notes and Protocols for Cynaroside in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in various plants. It has garnered significant interest in the cosmetic industry due to its potential antioxidant, anti-inflammatory, and skin-lightening properties. These attributes make it a promising active ingredient for formulations aimed at protecting the skin from environmental stressors, soothing irritation, and promoting an even skin tone. This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in cosmetic products.

Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-oneN/A
Molecular Formula C21H20O11[1]
Molecular Weight 448.38 g/mol [1]
Appearance Yellow powder[1]
Solubility Soluble in water (est. 2888 mg/L at 25°C), ethanol, and methanol.[1][2]
UV Absorption Maxima In ethanol: 256 ± 2 nm and 352 ± 2 nm

Cosmetic Applications and Mechanisms of Action

This compound offers several benefits for cosmetic formulations, primarily through its antioxidant, anti-inflammatory, and skin-lightening effects.

Antioxidant Activity

This compound is an effective antioxidant that can neutralize free radicals and reduce oxidative stress, a key contributor to premature skin aging. Its antioxidant mechanism involves donating a hydrogen atom or an electron to stabilize reactive oxygen species (ROS).

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (IL-4, IL-6, IL-1β, IL-22). This is achieved through the downregulation of key inflammatory pathways, including NF-κB, MAPK, and JAK/STAT.

Skin-Lightening Activity

This compound may contribute to a brighter and more even skin tone by inhibiting the activity of tyrosinase, the key enzyme in melanin synthesis. By reducing tyrosinase activity, this compound can decrease the production of melanin, thereby addressing hyperpigmentation. The proposed mechanism involves the downregulation of the CREB/MITF signaling pathway, which is crucial for the transcription of melanogenic enzymes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 4.1: Antioxidant Activity of this compound
AssayTest SystemIC50 ValueReference
DPPH Radical ScavengingIn vitro6.3 ± 0.1 µg/mLN/A
Table 4.2: Tyrosinase Inhibitory Activity of this compound
SubstrateEnzyme SourceIC50 Value (µM)Reference
L-tyrosineMushroom Tyrosinase177.03 ± 0.77
L-DOPAMushroom Tyrosinase399.08 ± 3.89
Table 4.3: Anti-inflammatory Activity of this compound
AssayTest SystemConcentrationObserved EffectReference
Inhibition of Inflammatory MediatorsIn vivo (mouse model)10%Inhibition of the release of anti-inflammatory mediators.
Reduction of Ear SwellingIn vivo (mouse model)5% and 10%Reduced oxazolone-induced ear swelling.
Nitric Oxide (NO) ProductionIn vitro (LPS-stimulated RAW264.7 cells)Not specifiedInhibition of NO production.

Note: Further quantitative studies are required to establish precise IC50 values for anti-inflammatory endpoints.

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in a cosmetic context.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH Solution with this compound/Control prep_dpph->mix prep_cyn Prepare this compound Solutions (various concentrations) prep_cyn->mix prep_ctrl Prepare Positive Control (e.g., Ascorbic Acid) prep_ctrl->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Figure 1: Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations.

    • Prepare a positive control solution (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of this compound or positive control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix FRAP Reagent with this compound/Standard prep_frap->mix prep_cyn Prepare this compound Solutions (various concentrations) prep_cyn->mix prep_std Prepare FeSO4 Standards prep_std->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure Absorbance at ~593 nm incubate->measure plot Plot Standard Curve measure->plot calculate Calculate FRAP Value (Fe(II) equivalents) plot->calculate

Figure 2: Workflow for Ferric Reducing Antioxidant Power (FRAP) Assay.

Protocol:

  • Preparation of Reagents:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare a standard curve using ferrous sulfate (FeSO₄).

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 20 µL of the this compound solution or standard to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the absorbance values of the FeSO₄ standards.

    • Determine the FRAP value of the this compound samples by comparing their absorbance to the standard curve. Results are expressed as µM of Fe(II) equivalents.

Anti-inflammatory Assays

This assay evaluates the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control.

This model assesses the in vivo topical anti-inflammatory activity of a this compound formulation.

Protocol:

  • Animal Model:

    • Use male Swiss albino mice (25-30 g).

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each mouse.

  • Treatment:

    • Topically apply the this compound formulation to the paw 30 minutes before the carrageenan injection.

    • Use a vehicle control (formulation base without this compound) and a positive control (e.g., a commercial anti-inflammatory cream).

  • Measurement:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Skin-Lightening Activity Assay

This in vitro assay measures the ability of this compound to inhibit the activity of mushroom tyrosinase, a commonly used enzyme for screening skin-lightening agents.

Protocol:

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (pH 6.8).

    • Prepare a solution of L-tyrosine or L-DOPA (e.g., 2 mM) in phosphate buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., kojic acid).

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of the this compound solution or positive control, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.

    • Pre-incubate for 10 minutes at room temperature.

    • Add 40 µL of the substrate solution (L-tyrosine or L-DOPA) to initiate the reaction.

  • Measurement:

    • Measure the absorbance at 475-490 nm at different time points to determine the rate of dopachrome formation.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

    • Determine the IC50 value of this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc STAT3 JAK/STAT3 Pathway STAT3_nuc STAT3 (nuclear) STAT3->STAT3_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines NFkB_nuc->Cytokines NO_PGE2 NO, PGE2 (iNOS, COX-2) NFkB_nuc->NO_PGE2 STAT3_nuc->Cytokines This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->STAT3 Inhibits Cytokine_receptor Cytokine Receptors Cytokine_receptor->STAT3

Figure 3: this compound's Anti-Inflammatory Mechanism.

Skin_Lightening_Pathway cluster_stimulus Melanogenic Stimulus (e.g., UV Radiation) cluster_receptor Melanocyte Receptor cluster_pathway Signaling Pathway cluster_transcription Transcription Factor cluster_enzymes Melanogenic Enzymes UV UV Radiation MC1R MC1R UV->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1_TRP2 TRP-1, TRP-2 MITF->TRP1_TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin TRP1_TRP2->Melanin This compound This compound This compound->CREB Inhibits Phosphorylation (Potential Mechanism) This compound->Tyrosinase Inhibits Activity

Figure 4: Proposed Skin-Lightening Mechanism of this compound.

Formulation and Stability Considerations

Formulation Guidelines

This compound can be incorporated into various cosmetic formulations, such as creams, lotions, serums, and gels. Due to its solubility in water and ethanol, it is well-suited for oil-in-water (O/W) emulsions. The recommended usage level will depend on the desired efficacy and the results of stability and safety testing, but starting points for evaluation could be in the range of 0.1% to 2.0% by weight.

Stability

The stability of this compound in a cosmetic formulation is crucial for its efficacy. As a flavonoid glycoside, it may be susceptible to degradation by heat, light, and pH changes.

Recommendations for Stability Testing:

  • Physical Stability: Assess for changes in color, odor, viscosity, and phase separation at different temperatures (e.g., 4°C, 25°C, 40°C) and under freeze-thaw cycles.

  • Chemical Stability: Use HPLC to quantify the concentration of this compound in the formulation over time under various storage conditions to determine its degradation kinetics.

  • Photostability: Expose the formulation to UV radiation to evaluate the impact of light on the stability of this compound. The photostability of luteolin-7-O-glucoside has been noted to be influenced by light and oxygen.

Safety and Toxicology

While this compound is a naturally derived compound, comprehensive safety testing is essential before its inclusion in a commercial cosmetic product.

Recommended Safety Assessments:

  • Skin Irritation: A Human Repeat Insult Patch Test (HRIPT) should be conducted to assess the potential for skin irritation and sensitization (allergic contact dermatitis).

  • Phototoxicity: An in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test is recommended to evaluate if this compound becomes cytotoxic upon exposure to UV light.

  • Ocular Irritation: Depending on the intended use of the product, an in vitro ocular irritation test may be necessary.

Currently, there is a lack of publicly available data specifically on the topical safety and toxicity of this compound. Therefore, conducting these studies is a critical step in the development of any cosmetic formulation containing this ingredient.

Conclusion

This compound presents a compelling profile as a multifunctional active ingredient for cosmetic applications. Its demonstrated antioxidant, anti-inflammatory, and potential skin-lightening properties make it a valuable candidate for a wide range of skincare products. The experimental protocols and data provided in this document offer a solid foundation for researchers and formulators to further investigate and utilize this compound in the development of innovative and effective cosmetic formulations. It is imperative that comprehensive stability and safety studies are conducted to ensure the quality and consumer safety of the final product.

References

Application Notes & Protocols: Cynaroside for Enzymatic Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cynaroside, also known as Luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, including Lonicera japonica (honeysuckle), chrysanthemum, and artichoke.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anticancer effects.[3][4] A primary mechanism underlying these biological activities is its ability to modulate the function of key enzymes involved in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's enzymatic inhibition profile, its impact on major signaling pathways, and detailed protocols for its study.

Quantitative Summary of Enzymatic Inhibition

This compound has been demonstrated to inhibit a range of enzymes with varying potencies. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below for easy comparison.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Isoforms by this compound

Enzyme IC50 (µM) Ki (µM) Inhibition Type
CYP1A2 21.74 11.60 Competitive
CYP3A4 15.88 7.33 Noncompetitive, Time-Dependent
CYP2C9 16.58 8.09 Competitive

Data sourced from in vitro studies using human liver microsomes.[5]

Table 2: Inhibition of Carbohydrate-Metabolizing Enzymes by this compound

Enzyme IC50 (µM) Positive Control (Acarbose) IC50 (µM)
α-Amylase 81.7 Not Reported
α-Glucosidase 18.3 16.1

Data sourced from in vitro enzymatic assays.

Table 3: Other Enzymatic and Cellular Inhibition Data for this compound

Target IC50
Leishmania donovani promastigotes 49.49 ± 3.515 µM
U87 Human Glioblastoma Cells 26.34 µg/mL

Data sourced from in vitro studies.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by interacting with complex signaling networks. Its inhibitory actions on key enzymes and proteins within these pathways lead to the modulation of cellular responses, particularly in inflammation and cancer.

Anti-inflammatory Signaling

This compound effectively suppresses inflammatory responses by downregulating key pro-inflammatory pathways. It inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by reducing the expression of their corresponding enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the downregulation of the TLR4/Myd88/NF-κB/AP-1 and JAK/STAT pathways. Furthermore, this compound can block IL-1β secretion by inhibiting the activation of the NLRP3 inflammasome.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Myd88 Myd88 TLR4->Myd88 NFkB NF-κB / AP-1 Myd88->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes iNOS / COX-2 Gene Expression Inflammation Inflammation (NO, PGE2) Genes->Inflammation This compound This compound This compound->NFkB Inhibits

This compound's inhibition of the NF-κB signaling pathway.
Anticancer Signaling

In the context of cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion by targeting critical signaling pathways. One of the key mechanisms is the inhibition of the MET/AKT/mTOR axis. By decreasing the phosphorylation levels of AKT, mTOR, and p70S6K, this compound effectively blocks downstream signals that promote tumor growth and survival.

G MET MET AKT p-AKT MET->AKT mTOR p-mTOR AKT->mTOR P70S6K p-P70S6K mTOR->P70S6K Proliferation Cell Proliferation & Survival P70S6K->Proliferation This compound This compound This compound->MET Inhibits

This compound's inhibition of the MET/AKT/mTOR pathway.

Experimental Protocols

The following are detailed protocols for conducting enzymatic inhibition studies with this compound. These protocols are generalized and should be optimized for specific laboratory conditions.

General Experimental Workflow

A typical workflow for assessing the enzymatic inhibitory potential of a compound like this compound involves several key stages, from initial preparation to final data analysis.

G Prep Reagent Preparation (Buffer, Enzyme, Substrate, This compound) Incubate Pre-incubation (Enzyme + this compound) Prep->Incubate Initiate Reaction Initiation (Add Substrate) Incubate->Initiate Measure Measurement (e.g., Absorbance change over time) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition, IC50, Ki) Measure->Analyze

General workflow for an enzyme inhibition assay.
Protocol: α-Glucosidase Inhibition Assay

This assay is crucial for screening compounds for anti-diabetic properties. It measures the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • This compound (test compound)

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) 0.2 M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.

    • Dissolve pNPG in phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is <1%.

    • Prepare serial dilutions of Acarbose as a positive control.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to the blank wells.

    • Add 50 µL of the enzyme solution to all other wells (test, control, positive control).

    • Add 50 µL of various concentrations of this compound to the test wells.

    • Add 50 µL of various concentrations of Acarbose to the positive control wells.

    • Add 50 µL of phosphate buffer (with corresponding DMSO concentration) to the control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 50 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation and Termination:

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na2CO3 to each well.

  • Measurement:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value using non-linear regression analysis.

Protocol: Tyrosinase Inhibition Assay

This assay is used to identify compounds that can inhibit melanin production, relevant for cosmetics and treating hyperpigmentation disorders.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 200 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2.0 mM.

    • Prepare serial dilutions of this compound in phosphate buffer (with minimal DMSO).

  • Assay Setup (in a 96-well plate):

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of various concentrations of this compound to the test wells.

    • Add 40 µL of phosphate buffer (with DMSO) to the control wells.

    • Add 40 µL of Kojic acid to the positive control wells.

  • Enzyme Addition:

    • Add 40 µL of the tyrosinase solution to each well. Mix and pre-incubate at 30°C for 15 minutes.

  • Reaction Initiation:

    • Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the rate of dopachrome formation by monitoring the change in absorbance at 475 nm every minute for 15-20 minutes at 30°C.

  • Calculation:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC50 value by plotting % inhibition against the inhibitor concentration.

Protocol: Xanthine Oxidase (XO) Inhibition Assay

This assay identifies inhibitors of xanthine oxidase, an enzyme implicated in gout and oxidative stress.

Materials:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • 0.1 M Phosphate buffer (pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare Solutions:

    • Dilute XO in phosphate buffer to a final concentration of 0.05 U/mL.

    • Dissolve xanthine in buffer to a final concentration of 100 µM.

    • Prepare serial dilutions of this compound and Allopurinol in phosphate buffer (with minimal DMSO).

  • Assay Setup (in a 96-well plate):

    • To each well, add 50 µL of the serially diluted this compound, Allopurinol, or buffer (for control).

    • Add 100 µL of the xanthine substrate solution.

  • Pre-incubation:

    • Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 100 µL of the XO enzyme solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the formation of uric acid by monitoring the increase in absorbance at 295 nm for 10-15 minutes.

  • Calculation:

    • Determine the reaction rate (V) from the linear slope of the absorbance vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Determine the IC50 value from the concentration-response curve.

Conclusion

This compound demonstrates significant inhibitory activity against a variety of enzymes, including those involved in drug metabolism (CYP450s), carbohydrate digestion (α-glucosidase), and inflammation (iNOS, COX-2). Its ability to modulate key signaling pathways like NF-κB and MET/AKT/mTOR underscores its potential as a therapeutic agent for a range of conditions, from type 2 diabetes to cancer. The provided protocols offer a robust framework for researchers to further investigate and quantify the enzymatic inhibition profile of this compound and similar flavonoid compounds. Given its potential to interact with drug-metabolizing enzymes, further clinical studies are warranted to evaluate its significance in herb-drug interactions.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up Cynaroside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cynaroside extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the extraction of this compound from laboratory to industrial production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common problems encountered during the scaling up of this compound extraction, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my this compound extraction yield consistently low?

Possible Causes:

  • Poor Solubility: this compound has poor solubility in water, which is a common and environmentally friendly solvent.[1][2]

  • Inefficient Extraction Method: Traditional methods like Soxhlet extraction with water can have low efficiency.[1]

  • Suboptimal Extraction Parameters: The solvent type, solvent-to-solid ratio, temperature, and extraction time may not be optimized for your specific plant material and scale.

  • Degradation of this compound: Flavonoids can be sensitive to high temperatures and prolonged extraction times, leading to degradation.[3]

  • Improper Plant Material Preparation: The particle size of the plant material can significantly impact extraction efficiency.[3]

Solutions:

  • Optimize Solvent System:

    • Consider using co-solvents like ethanol-water mixtures, as ethanol can significantly increase extraction efficiency compared to pure water.

    • Explore "green" solvents or nonionic surfactants to enhance the solubility of this compound in aqueous solutions.

  • Select an Advanced Extraction Technique:

    • Modern techniques such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and ultrahigh pressure extraction (UPE) can offer higher yields in shorter times.

  • Systematically Optimize Parameters:

    • Conduct small-scale experiments to determine the optimal solvent-to-solid ratio, temperature, and extraction time for your chosen method.

  • Control Extraction Conditions:

    • Use the lowest effective temperature and the shortest possible extraction time to minimize the risk of thermal degradation.

  • Properly Prepare Plant Material:

    • Grind the plant material to a uniform and appropriate particle size to increase the surface area available for solvent contact.

Q2: I am observing a brownish color in my extract and the final product has low purity. What could be the issue?

Possible Causes:

  • Co-extraction of Impurities: The solvent system and extraction conditions might be extracting other compounds like chlorophylls, tannins, and other pigments along with this compound.

  • Degradation of this compound: The browning could be an indication of this compound degradation, potentially due to excessive heat or prolonged exposure to light or air.

  • Oxidation: Phenolic compounds like this compound are susceptible to oxidation, which can lead to discoloration and reduced purity.

Solutions:

  • Refine the Extraction Process:

    • Adjust the polarity of your solvent system to be more selective for this compound.

    • Consider a pre-extraction step with a non-polar solvent to remove chlorophyll and other lipophilic impurities.

  • Implement a Robust Purification Strategy:

    • Utilize chromatographic techniques such as column chromatography with silica gel or Sephadex to separate this compound from other co-extracted compounds.

    • Techniques like metal complexation followed by decomplexation have been shown to achieve high purity levels.

  • Minimize Degradation:

    • Conduct the extraction and purification steps under controlled temperature and lighting conditions.

    • Consider using antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Q3: Scaling up from a lab-scale to a pilot-scale extraction has resulted in a significant drop in yield. What factors should I investigate?

Possible Causes:

  • Non-linear Scaling of Parameters: Simply multiplying the lab-scale parameters may not work for a larger scale due to changes in mass and heat transfer dynamics.

  • Inadequate Mixing: Insufficient agitation in a larger vessel can lead to channeling of the solvent and incomplete extraction.

  • Longer Heating and Cooling Times: Larger volumes take longer to heat up and cool down, potentially leading to degradation of this compound.

  • Changes in Equipment Geometry: The surface area to volume ratio changes with scale, affecting extraction efficiency.

Solutions:

  • Re-optimize Parameters at the Pilot Scale: Conduct a design of experiments (DoE) at the pilot scale to re-optimize key parameters like solvent-to-solid ratio, temperature, and extraction time.

  • Ensure Efficient Mixing: Use appropriate agitation systems (e.g., overhead stirrers with suitable impeller designs) to ensure uniform mixing of the plant material and solvent.

  • Monitor and Control Temperature Profile: Implement efficient heating and cooling systems to minimize the time the extract is exposed to high temperatures.

  • Consider Geometric Similarity: When scaling up, try to maintain geometric similarity between the lab-scale and pilot-scale reactors where possible.

Frequently Asked Questions (FAQs)

Q: What are the most common solvents used for this compound extraction? A: Ethanol and methanol, often in aqueous mixtures, are commonly used due to their effectiveness in dissolving this compound. Environmentally friendly options like nonionic surfactant solutions are also gaining traction.

Q: What is a typical yield of this compound from plant material? A: The yield of this compound can vary significantly depending on the plant source, its geographical origin, and the extraction method used. For example, using a nonionic surfactant-mediated aqueous extraction from honeysuckle, a yield of 0.525 mg/g has been reported, which was significantly higher than traditional Soxhlet extraction. Ultrahigh pressure extraction from Lonicera japonica flower buds yielded 0.080% this compound.

Q: How can I monitor the progress of the extraction? A: You can take small aliquots of the extraction solvent at different time points and analyze them using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound. This will help you determine the optimal extraction time.

Q: What are the key considerations for choosing an extraction method for scaling up? A: Key considerations include extraction efficiency, scalability, cost of equipment and solvents, processing time, energy consumption, and environmental impact. Modern techniques like UAE and MAE offer faster extraction but may require specialized equipment.

Q: How can I confirm the identity and purity of my extracted this compound? A: High-Performance Liquid Chromatography (HPLC) is the standard method for both quantifying and assessing the purity of this compound. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound from Honeysuckle
Extraction MethodExtraction MediumTime (min)Yield of this compound (mg/g)
Soxhlet ExtractionUltrapure water1200.149
Soxhlet ExtractionAnhydrous ethanol1200.483
Ultrasonic ExtractionAnhydrous ethanol300.455
Microwave ExtractionAnhydrous ethanol300.496
Micelle-mediated Extraction10% T-60 aqueous solution600.525

Data sourced from a study on this compound extraction from honeysuckle.

Table 2: Optimized Parameters for Ultrahigh Pressure Extraction (UPE) of this compound from Lonicera japonica
ParameterOptimal Condition
Ethanol Concentration60%
Extraction Pressure400 MPa
Extraction Time2 min
Extraction Temperature30 °C
Solid/Liquid Ratio1:50

Under these conditions, the yield of this compound was 0.080%.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from plant material using ultrasonic assistance.

Materials:

  • Dried and powdered plant material

  • Ethanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the dried, powdered plant material.

  • Add the plant material to an extraction vessel.

  • Add the extraction solvent (e.g., 60% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:50).

  • Place the extraction vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the desired extraction temperature (e.g., 30°C) and sonication time (e.g., 30 minutes).

  • After sonication, separate the extract from the solid plant material by filtration or centrifugation.

  • Collect the supernatant (the extract).

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can then be further purified.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify this compound from a crude plant extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane, methylene chloride, and methanol)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into the glass column.

  • Dissolve the crude extract in a small amount of the initial mobile phase.

  • Carefully load the dissolved extract onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity. For example, start with 100% hexane and gradually introduce methylene chloride and then methanol.

  • Collect fractions of the eluate in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate, developing it in a suitable solvent system, and visualizing the spots under a UV lamp.

  • Pool the fractions that contain the pure this compound (identified by comparing with a standard on the TLC plate).

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material Preparation (Drying, Grinding) extraction Extraction (e.g., Ultrasonic, Maceration) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) chromatography Column Chromatography concentration->chromatography fraction_collection Fraction Collection chromatography->fraction_collection purity_check Purity Analysis (TLC, HPLC) fraction_collection->purity_check pure_cynosaride Pure this compound purity_check->pure_cynosaride quantification Quantification (HPLC) characterization Structural Characterization (MS, NMR) crude_extract->concentration pure_cynosaride->quantification pure_cynosaride->characterization

Caption: General workflow for this compound extraction, purification, and analysis.

troubleshooting_low_yield start Low this compound Yield check_solubility Is the solvent system optimized for this compound? start->check_solubility optimize_solvent Action: Test different solvent polarities (e.g., ethanol/water ratios) or use surfactants. check_solubility->optimize_solvent No check_method Is the extraction method efficient? check_solubility->check_method Yes use_advanced_method Action: Consider modern techniques like UAE or MAE. check_method->use_advanced_method No check_parameters Are the extraction parameters optimized? check_method->check_parameters Yes optimize_parameters Action: Perform DoE to optimize temperature, time, and solid/liquid ratio. check_parameters->optimize_parameters No check_degradation Is there evidence of This compound degradation? check_parameters->check_degradation Yes minimize_degradation Action: Reduce temperature and extraction time. Analyze for degradation products. check_degradation->minimize_degradation Yes

Caption: Decision tree for troubleshooting low this compound extraction yield.

factors_affecting_extraction center_node This compound Extraction Efficiency solvent Solvent Properties (Polarity, Viscosity) center_node->solvent temperature Temperature center_node->temperature time Extraction Time center_node->time ratio Solid-to-Liquid Ratio center_node->ratio particle_size Plant Material Particle Size center_node->particle_size method Extraction Method (e.g., UAE, Soxhlet) center_node->method

Caption: Key factors influencing the efficiency of this compound extraction.

References

Technical Support Center: Cynaroside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cynaroside purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: Common methods for extracting this compound include Soxhlet extraction, ultrasonic extraction, microwave-assisted extraction, and nonionic surfactant-mediated aqueous extraction.[1][2] The choice of method can significantly impact the extraction yield. For instance, nonionic surfactant-mediated aqueous extraction has been shown to yield higher amounts of this compound compared to traditional Soxhlet extraction.[2]

Q2: How does the choice of solvent affect the extraction yield of this compound?

A2: The solvent plays a crucial role in the extraction efficiency. While water can be used, organic solvents like ethanol often result in significantly higher yields.[2] For example, Soxhlet extraction with anhydrous ethanol yields more this compound than with ultrapure water.[1] However, the use of organic solvents can have environmental implications. Recent methods, such as ultrahigh pressure extraction (UPE) with a 60% ethanol concentration, have also been optimized to enhance yields.

Q3: What are the key parameters to optimize during extraction?

A3: To maximize the yield of this compound, it is essential to optimize several parameters, including:

  • Temperature: The extraction rate generally increases with temperature up to an optimal point, after which it may plateau or decrease.

  • Time: Extraction yield typically increases with time up to a certain point, beyond which prolonged exposure to heat can lead to the degradation of flavonoids.

  • Solid-to-liquid ratio: A higher ratio of solvent to raw material generally improves the extraction yield up to a certain limit.

  • Surfactant concentration (if applicable): In methods like nonionic surfactant-mediated aqueous extraction, the concentration of the surfactant is a critical parameter to optimize for maximum yield.

Q4: What are the common techniques for purifying crude this compound extract?

A4: After extraction, the crude extract containing this compound can be purified using various chromatographic techniques. These include macroporous resin adsorption, polyamide column chromatography, and high-speed counter-current chromatography (HSCCC). Metal complexation followed by the use of EDTA has also been used to achieve high purity.

Q5: What purity levels can be expected with current purification methods?

A5: With optimized purification protocols, it is possible to achieve high purity levels of this compound. For example, a combination of nonionic surfactant-mediated extraction and metal complexation has been reported to yield this compound with a purity of 93.7%. Purification of total flavonoids from certain plant sources using macroporous resins has achieved purities of up to 93.5%. High-speed counter-current chromatography has also been shown to yield flavonoid purity of 93.8%.

Troubleshooting Guide

Problem 1: Low Extraction Yield of this compound

Possible Cause Suggested Solution
Inefficient extraction methodConsider switching to a more efficient method like nonionic surfactant-mediated aqueous extraction or ultrahigh pressure extraction.
Suboptimal solventIf using water, consider switching to ethanol or an optimized ethanol-water mixture.
Non-optimized extraction parametersSystematically optimize temperature, extraction time, and solid-to-liquid ratio.
Degradation of this compoundAvoid prolonged extraction times at high temperatures to prevent the degradation of the flavonoid.

Problem 2: Low Purity of Final this compound Product

Possible Cause Suggested Solution
Ineffective purification techniqueEmploy a combination of purification methods. For example, use macroporous resin chromatography followed by polyamide column chromatography for enhanced purity. High-speed counter-current chromatography (HSCCC) is another effective method for obtaining high-purity flavonoids.
Co-elution of impuritiesOptimize the elution gradient in your chromatography step. A stepwise gradient elution with varying concentrations of ethanol can effectively separate impurities.
Incomplete removal of interfering substancesConsider a pre-purification step. For instance, using metal complexation with CaCl2 followed by EDTA can help remove certain impurities.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound Yield

Extraction MethodExtraction MediumTime (min)Yield of this compound (mg/g)Reference
Soxhlet extractionUltrapure water1200.149
Soxhlet extractionAnhydrous ethanol1200.483
UltrasonicationUltrapure water300.455
Microwave irradiationUltrapure water300.496
Micelle extractionT-60 (10%) aqueous solution600.525
Ultrahigh Pressure Extraction60% Ethanol20.080% (8 mg/g)

Table 2: Purity of Flavonoids/Cynaroside with Different Purification Techniques

Purification MethodPurity AchievedReference
D101 Macroporous Resin43.00 ± 2.55%
Macroporous Resin and Polyamide Hybrid Column59.02 ± 2.23%
Metal Complexation93.7%
High-Speed Counter-Current Chromatography (HSCCC)93.8%
D4020 Macroporous Resin93.5%

Experimental Protocols

Protocol 1: Nonionic Surfactant-Mediated Aqueous Extraction of this compound

This protocol is based on the method described by Zhu et al. (2024).

  • Sample Preparation: Grind the dried plant material (e.g., honeysuckle) into a fine powder.

  • Extraction Solution: Prepare a 10% (w/v) aqueous solution of a nonionic surfactant like T-60.

  • Extraction Process:

    • Mix the powdered plant material with the surfactant solution at a solid-liquid ratio of 1:25 (g/mL).

    • Heat the mixture to 50°C.

    • Maintain the extraction for 60 minutes with constant stirring.

  • Phase Separation (Cloud Point Enrichment):

    • After extraction, heat the solution to induce the cloud point of the surfactant, leading to the separation of the mixture into two phases.

    • The this compound will be concentrated in the upper phase.

  • Collection: Carefully collect the upper phase containing the concentrated this compound.

Protocol 2: Purification of this compound using Macroporous Resin Chromatography

This protocol is adapted from general methods for flavonoid purification.

  • Resin Preparation: Pre-treat the macroporous resin (e.g., D101 or D4020) by washing it with ethanol and then water to remove any impurities.

  • Column Packing: Pack a chromatography column with the pre-treated resin.

  • Sample Loading: Dissolve the crude this compound extract in an appropriate solvent and load it onto the column.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities. A subsequent wash with a low concentration of ethanol (e.g., 5%) can remove other impurities.

  • Elution: Elute the adsorbed this compound from the resin using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 30%, 60%, 95%). Collect the fractions.

  • Analysis: Analyze the collected fractions using HPLC to identify the fractions containing high-purity this compound.

  • Concentration: Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental_Workflow_for_Cynaroside_Purification Start Start: Dried Plant Material Extraction Extraction (e.g., Surfactant-mediated) Start->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Yield dependent on method & parameters Purification Purification (e.g., Macroporous Resin Chromatography) CrudeExtract->Purification Purethis compound High-Purity This compound Purification->Purethis compound Purity dependent on technique & optimization End End Purethis compound->End

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Problem Low this compound Yield Cause1 Inefficient Extraction Method? Problem->Cause1 Cause2 Suboptimal Solvent? Problem->Cause2 Cause3 Parameters Not Optimized? Problem->Cause3 Solution1 Switch to a more efficient method (e.g., Surfactant-mediated) Cause1->Solution1 Solution2 Use Ethanol or an optimized Ethanol-Water mix Cause2->Solution2 Solution3 Optimize Temperature, Time, and Solid-Liquid Ratio Cause3->Solution3

Caption: A troubleshooting guide for addressing low this compound yield.

References

Cynaroside Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cynaroside under various storage conditions. Below, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your this compound samples throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least one year.[1][2] For short-term storage, it can be kept at 4°C for at least one month.[1] Some suppliers also suggest room temperature storage with an expiration of two years.[3]

Q2: How should I store this compound in solution?

This compound dissolved in a solvent like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.

Q3: Is this compound sensitive to light?

Yes, this compound is a flavonoid, and like many flavonoids, it can be sensitive to light. It is recommended to store this compound, both in solid form and in solution, protected from light.

Q4: My this compound solution has changed color. Is it still usable?

A color change in your this compound solution may indicate degradation. Flavonoids can oxidize or undergo other chemical changes, leading to a visible change in appearance. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before use. If significant degradation is detected, a fresh solution should be prepared.

Q5: I suspect my this compound has degraded. How can I confirm this?

The most reliable way to confirm the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a fresh, high-purity standard, you can identify and quantify any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment This compound degradation due to improper storage or handling.1. Review your storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid this compound. 3. Perform a quality control check on your stock solution using HPLC.
Unexpected peaks in HPLC analysis Degradation of this compound.1. Identify the storage conditions that may have led to degradation (e.g., prolonged storage at room temperature, exposure to light, inappropriate pH). 2. If possible, identify the degradation products using techniques like mass spectrometry. 3. Adjust storage and handling procedures to minimize degradation.
Poor solubility of this compound Incorrect solvent or low temperature.1. This compound is soluble in DMSO and methanol. 2. To increase solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.

Summary of Storage Conditions

Form Storage Temperature Duration Light Condition
Solid-20°CAt least 1 yearProtect from light
4°CAt least 1 monthProtect from light
Room TemperatureUp to 2 yearsProtect from light
Solution (in DMSO)-20°CUp to 1 monthProtect from light
-80°CUp to 6 monthsProtect from light

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid this compound in an oven at 60°C for 24 hours. Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed at around 345-350 nm.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 10 µL.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 60°C) stock->thermal Solid form photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

HPLC_Method_Development cluster_method HPLC Method Parameters cluster_workflow Development Workflow column Column: C18 separate Separation on Column column->separate mobile_phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile mobile_phase->separate gradient Gradient Elution gradient->separate flow_rate Flow Rate: 1.0 mL/min flow_rate->separate detection Detection: 350 nm detect Detect Peaks detection->detect start Start inject Inject Stressed & Unstressed Samples start->inject inject->separate separate->detect validate Validate Method (Specificity, Linearity, etc.) detect->validate end End validate->end

Caption: Key parameters and workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Analysis of Cynaroside and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cynaroside (Luteolin-7-O-glucoside). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

The primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the O-glycosidic bond. This results in the formation of its aglycone, Luteolin, and a glucose molecule.[1]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

Under various stress conditions, this compound will primarily hydrolyze to Luteolin. Luteolin itself is susceptible to further degradation, especially under oxidative, photolytic, and alkaline conditions, which can lead to the opening of its heterocyclic C-ring and the formation of smaller phenolic acid derivatives.[1][2]

Q3: My this compound sample has changed color. What does this indicate?

A color change in your this compound sample is a visual indicator of chemical degradation. This is often due to the oxidation of the phenolic hydroxyl groups on the Luteolin backbone and potential polymerization of the degradation products. This process is typically accelerated by exposure to light and oxygen.[2]

Q4: I am observing the presence of Luteolin in my this compound sample. What is the likely cause?

The presence of the aglycone, Luteolin, indicates the hydrolysis of the O-glycosidic bond in this compound.[2] This can be caused by several factors, including:

  • Acidic or Basic Conditions: The glycosidic linkage is susceptible to hydrolysis under non-neutral pH.

  • Thermal Stress: Elevated temperatures can promote the hydrolysis of the glycosidic bond.

  • Enzymatic Contamination: If the sample has come into contact with biological materials, contamination with β-glucosidase enzymes could cleave the sugar moiety.

Q5: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide for HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound and its degradation products. Below are some common issues encountered during analysis and their potential solutions.

Problem Potential Cause Suggested Solution
Peak Tailing 1. Interaction of phenolic hydroxyl groups with active sites on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol interactions. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase properly. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column.
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell. 2. Air bubbles in the system. 3. Incomplete mobile phase mixing.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system and clean the detector flow cell. 2. Degas the mobile phase and purge the pump. 3. Ensure proper mixing of the mobile phase components.
Appearance of Unknown Peaks 1. Degradation of this compound in the sample solution. 2. Contamination of the sample or solvent. 3. Co-eluting impurities from the sample matrix.1. Prepare sample solutions fresh and protect them from light and heat. The primary degradation product to expect is Luteolin. 2. Use high-purity solvents and clean sample vials. 3. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve resolution.

Data Presentation

The following table summarizes the expected degradation of this compound under various forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress Condition Reagent/Condition Expected Degradation Products Notes
Acid Hydrolysis 0.1 M HClLuteolin, GlucoseHydrolysis of the glycosidic bond.
Base Hydrolysis 0.1 M NaOHLuteolin, Glucose, further degradation products of LuteolinLuteolin is less stable in alkaline conditions and may further degrade.
Oxidation 3% H₂O₂Luteolin, Oxidized Luteolin derivativesThe phenolic hydroxyl groups of Luteolin are susceptible to oxidation.
Thermal Degradation 60-80°CLuteolin, GlucoseHeat can accelerate the hydrolysis of the glycosidic bond.
Photodegradation Exposure to UV light (e.g., 254 nm)Luteolin, Photodegraded Luteolin productsFlavonoids are known to be sensitive to light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study on this compound to identify its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with 0.1 M NaOH.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). After the specified time, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a portion of the solid this compound and the stock solution to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze all the stressed samples, along with an untreated control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general HPLC method for the separation and analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: 50% to 10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 340-350 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

Visualizations

Degradation Pathway of this compound

G This compound This compound Luteolin Luteolin This compound->Luteolin Hydrolysis (Acid, Base, Heat, Enzyme) Glucose Glucose This compound->Glucose Hydrolysis (Acid, Base, Heat, Enzyme) Phenolic_Acids Phenolic Acid Derivatives (e.g., 3,4-dihydroxyphenylacetic acid) Luteolin->Phenolic_Acids Oxidation, Photolysis, Alkaline Conditions G cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS LC-MS for Identification HPLC->MS Quantification Quantification of Degradation Products MS->Quantification Pathway Degradation Pathway Elucidation Quantification->Pathway This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

References

Technical Support Center: Overcoming Poor Water Solubility of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cynaroside. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor water solubility of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common solvents?

Q2: I am observing precipitation of this compound when preparing my aqueous stock solution. What can I do?

Precipitation is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:

  • Prepare a high-concentration stock in DMSO: Dissolve this compound in 100% DMSO first to create a concentrated stock solution.

  • Serial dilution: Serially dilute the DMSO stock in your aqueous buffer or media. Ensure vigorous mixing during dilution.

  • Final DMSO concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically <0.1%) to avoid solvent-induced artifacts.

  • Sonication: Use a bath sonicator to aid in the dissolution of this compound in your final solution.

  • Consider solubility enhancement techniques: If the above steps are insufficient, you may need to employ more advanced formulation strategies as detailed in this guide.

Q3: What are the main strategies to improve the water solubility of this compound?

The primary approaches to enhance the aqueous solubility of poorly soluble flavonoids like this compound include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin molecule.

Troubleshooting Guides

Issue 1: Low Dissolution Rate in In Vitro Assays
Symptom Possible Cause Suggested Solution
Inconsistent or low readings in cell-based or enzymatic assays.Poor dissolution of this compound in the assay medium, leading to a lower effective concentration.1. Optimize Stock Solution: Ensure this compound is fully dissolved in a DMSO stock before diluting into the aqueous assay buffer. 2. Incorporate a Surfactant: Add a low concentration of a biocompatible surfactant (e.g., Tween® 80) to the assay medium to improve wetting and dissolution. 3. Use a Formulated Version: Consider preparing a solid dispersion or cyclodextrin complex of this compound for improved dissolution.
Visible particulate matter in the assay wells.Precipitation of this compound out of the solution.1. Lower Final Concentration: Test a lower final concentration of this compound. 2. Increase DMSO (with caution): Slightly increase the final DMSO concentration, ensuring it remains below cytotoxic levels for your cell line. 3. Solubility Enhancement: Utilize one of the detailed formulation protocols below to prepare a more soluble form of this compound.
Issue 2: Poor Bioavailability in Animal Studies
Symptom Possible Cause Suggested Solution
Low and variable plasma concentrations of this compound after oral administration.Poor dissolution in the gastrointestinal tract and/or low permeability.1. Formulation Approach: Formulate this compound as a solid dispersion or nanoparticle suspension to enhance its dissolution rate and saturation solubility in the GI tract. 2. Inclusion of Excipients: Co-administer with absorption enhancers or P-glycoprotein inhibitors, if efflux is a suspected issue. 3. Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration, such as intraperitoneal injection, with an appropriately formulated solution.

Quantitative Data on Solubility Enhancement

Precise quantitative data for the solubility enhancement of this compound using these methods is not extensively reported in publicly available literature. The following table provides a general overview of the expected improvements based on studies with other poorly soluble flavonoids.

Formulation Method Carrier/System Typical Fold Increase in Solubility (for similar flavonoids)
Solid Dispersion Polyvinylpyrrolidone (PVP) K302 to 10-fold
Polyethylene Glycol (PEG) 60002 to 8-fold
Nanoparticle Formulation Poly(lactic-co-glycolic acid) (PLGA)Can significantly increase dissolution rate and apparent solubility.
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)5 to 100-fold
β-Cyclodextrin (β-CD)2 to 20-fold

Experimental Protocols

Solid Dispersion by Solvent Evaporation Method

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to leave a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Protocol:

  • Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: A thin film or solid mass will form on the flask wall. Scrape off the solid and dry it further in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC, XRD, and FTIR to confirm the amorphous state).

Workflow Diagram:

G A Dissolve this compound & PVP K30 in Ethanol B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Pulverization & Sieving C->D E Characterization (Dissolution, DSC, XRD) D->E

Solid Dispersion (Solvent Evaporation) Workflow
Nanoparticle Formulation by Nanoprecipitation

This technique, also known as the solvent displacement method, involves the precipitation of a polymer and drug from an organic solution into a non-solvent.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as a stabilizer.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the water and the polymer precipitates.

  • Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) in a fume hood to allow for the complete evaporation of the acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated drug. Repeat the centrifugation and washing steps.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous medium for immediate use or lyophilize for long-term storage.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Workflow Diagram:

G A Dissolve this compound & PLGA in Acetone (Organic Phase) C Add Organic Phase to Aqueous Phase (Nanoprecipitation) A->C B Prepare Aqueous PVA Solution (Aqueous Phase) B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Resuspension or Lyophilization E->F G Characterization (Size, Zeta Potential, Drug Loading) F->G

Nanoparticle Formulation (Nanoprecipitation) Workflow
Cyclodextrin Inclusion Complex by Kneading Method

This method involves the formation of a paste of the drug and cyclodextrin, which facilitates the inclusion of the drug into the cyclodextrin cavity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Oven

Protocol:

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.

  • Incorporation of Drug: Gradually add the this compound powder to the paste and knead thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Pulverization and Sieving: The dried complex is pulverized using a mortar and pestle and passed through a sieve to obtain a fine powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, and NMR. The improvement in solubility is determined by phase solubility studies.

Workflow Diagram:

G A Form a paste of HP-β-CD with Water-Ethanol Mixture B Gradually add this compound and Knead A->B C Drying in Oven B->C D Pulverization & Sieving C->D E Characterization (DSC, FTIR, Solubility) D->E

Cyclodextrin Inclusion Complex (Kneading) Workflow

Relevant Signaling Pathways

This compound has been reported to modulate several key signaling pathways, which may be relevant to its mechanism of action in various disease models.

MET/AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the MET/AKT/mTOR signaling pathway, which is crucial in cell proliferation, survival, and tumorigenesis. By blocking this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells[3].

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors MET MET Growth Factors->MET PI3K PI3K MET->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival This compound This compound This compound->MET This compound->AKT This compound->mTOR

Inhibition of MET/AKT/mTOR Pathway by this compound
NF-κB Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the activation of key inflammatory mediators, thereby reducing the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli\n(e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB-NF-κB IκB-NF-κB IKK->IκB-NF-κB degrades IκB NF-κB NF-κB IκB-NF-κB->NF-κB translocates This compound This compound This compound->IKK Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes

Inhibition of NF-κB Pathway by this compound
Antioxidant Signaling Pathway (Nrf2)

This compound has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway. This leads to the production of various antioxidant enzymes that protect cells from oxidative stress.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Keap1-Nrf2 Oxidative Stress->Keap1-Nrf2 dissociates Nrf2 Nrf2 Keap1-Nrf2->Nrf2 translocates This compound This compound This compound->Keap1-Nrf2 promotes dissociation ARE ARE Nrf2->ARE Antioxidant Genes\n(e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes\n(e.g., HO-1)

Activation of Nrf2 Antioxidant Pathway by this compound

References

Technical Support Center: Enhancing the Bioavailability of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the bioavailability of Cynaroside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound, a flavonoid glycoside, are its low aqueous solubility and poor permeability across the intestinal epithelium.[1][2] Like many flavonoids, it can also be susceptible to enzymatic degradation in the gastrointestinal tract and undergo significant first-pass metabolism.[1][3]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble compounds like this compound. These include:

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and enhance its absorption.[4]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly increase its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization of this compound in the gastrointestinal fluids and facilitate its absorption.

Q3: How is this compound metabolized, and how does this impact bioavailability studies?

A3: this compound (luteolin-7-O-glucoside) is primarily hydrolyzed by intestinal enzymes to its aglycone form, luteolin, which is then absorbed into the systemic circulation. Therefore, when assessing bioavailability, it is crucial to measure the plasma concentrations of both this compound and its active metabolite, luteolin.

Troubleshooting Guides

Nanoparticle Formulations

Issue 1: Low encapsulation efficiency of this compound in polymeric nanoparticles.

  • Possible Cause: Poor affinity of this compound for the polymer matrix.

  • Troubleshooting Steps:

    • Polymer Screening: Test different types of biodegradable polymers (e.g., PLGA, chitosan, alginate) to find one with better interaction with this compound.

    • Solvent Selection: Optimize the solvent system used during nanoparticle preparation to improve the solubility of both this compound and the polymer.

    • pH Adjustment: Modify the pH of the formulation to enhance the ionic interaction between this compound and the polymer, especially when using pH-sensitive polymers like chitosan.

    • Vary Drug-to-Polymer Ratio: Experiment with different ratios of this compound to the polymer to find the optimal loading capacity.

Issue 2: Aggregation of this compound-loaded nanoparticles during storage.

  • Possible Cause: Insufficient surface charge or steric hindrance to prevent particle agglomeration.

  • Troubleshooting Steps:

    • Zeta Potential Analysis: Measure the zeta potential of your nanoparticles. A value greater than +30 mV or less than -30 mV is generally indicative of good stability.

    • Incorporate Stabilizers: Add steric stabilizers like polyethylene glycol (PEG) to the nanoparticle surface to prevent aggregation.

    • Lyophilization: Freeze-dry the nanoparticle suspension with a cryoprotectant (e.g., trehalose, mannitol) to improve long-term stability.

Solid Dispersion Formulations

Issue 3: Recrystallization of amorphous this compound in the solid dispersion over time.

  • Possible Cause: Thermodynamic instability of the amorphous state.

  • Troubleshooting Steps:

    • Polymer Selection: Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization. Polyvinylpyrrolidone (PVP) is a commonly used and effective carrier.

    • Drug-Carrier Ratio: A higher proportion of the carrier can better stabilize the amorphous drug. Optimize the drug-to-carrier ratio to ensure the drug is molecularly dispersed.

    • Storage Conditions: Store the solid dispersion in a cool, dry place, as moisture and high temperatures can accelerate recrystallization.

Issue 4: Phase separation during the solvent evaporation process.

  • Possible Cause: Poor miscibility between this compound and the carrier in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use a co-solvent system to improve the mutual solubility of the drug and the carrier.

    • Rapid Solvent Removal: Employ techniques like spray drying for rapid solvent evaporation, which can kinetically trap the drug in an amorphous state within the polymer matrix.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Issue 5: Drug precipitation upon aqueous dispersion of the SEDDS formulation.

  • Possible Cause: The drug is not sufficiently solubilized within the oil droplets of the resulting emulsion.

  • Troubleshooting Steps:

    • Component Selection: Screen different oils, surfactants, and co-surfactants to find a combination that provides the highest solubilization capacity for this compound.

    • Optimize Component Ratios: Use pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion with a high drug-loading capacity.

    • Inclusion of Polymeric Precipitation Inhibitors: Add polymers like HPMC or PVP to the SEDDS formulation to help maintain a supersaturated state and prevent drug precipitation in the gastrointestinal tract.

Data Presentation

Table 1: Representative Data on Bioavailability Enhancement of Flavonoids Using Different Formulation Strategies.

Formulation StrategyFlavonoidCarrier/Key ExcipientsFold Increase in Oral Bioavailability (Compared to Suspension)Reference
Solid Lipid NanoparticlesResveratrolGlyceryl behenate8-fold
Self-Nanoemulsifying Drug Delivery System (SNEDDS)NaringeninTween 80, Transcutol HP, Capryol 90Significant increase in AUC
Solid DispersionRitonavirPolyethylene glycol, PolyvinylpyrrolidoneEnhanced dissolution rate

Note: Data for this compound is limited; this table provides examples of the potential of these techniques for similar compounds.

Experimental Protocols

General Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable solvent (e.g., methanol) in a predetermined ratio (e.g., 1:4 w/w).

  • Mixing: Stir the solution until a clear solution is obtained, ensuring both components are fully dissolved.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and in vitro dissolution studies.

Visualizations

Signaling Pathways

cynaroside_met_akt_mtor

cynaroside_nfkb

Experimental Workflow

bioavailability_workflow

References

Technical Support Center: Quantification of Cynaroside in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Cynaroside. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). The choice of method often depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and widely available technique, while LC-MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices where interfering compounds may be present.

Q2: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC analysis of this compound. What are the likely causes and solutions?

A2: Poor peak shape for flavonoid glycosides like this compound in reversed-phase HPLC can be attributed to several factors:

  • Secondary Interactions: Interactions between this compound and active silanol groups on the silica-based column packing can cause peak tailing.

    • Solution: Use a high-purity, end-capped silica column. Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can help to suppress the ionization of silanol groups and improve peak shape.[1]

  • Column Contamination: Accumulation of matrix components on the column can lead to distorted peaks.

    • Solution: Implement a robust sample clean-up procedure before injection. Regularly flush the column with a strong solvent to remove contaminants.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Dissolve or dilute the sample in the initial mobile phase.

Q3: My this compound signal is showing significant suppression or enhancement in my LC-MS analysis. What are matrix effects and how can I mitigate them?

A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease (ion suppression) or increase (ion enhancement) in the signal intensity.[1] This can significantly impact the accuracy and precision of quantification.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.[2]

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it behaves similarly to the analyte during ionization. If a labeled standard is unavailable, a structurally similar compound can be used as an alternative.

Q4: What is in-source fragmentation and how can it affect this compound quantification by LC-MS?

A4: In-source fragmentation is the breakdown of the analyte within the ion source of the mass spectrometer before mass analysis. For this compound (a glycoside), this can result in the loss of the sugar moiety, generating the aglycone (luteolin). This can complicate quantification, especially if the aglycone is also present in the sample.[1]

How to Control In-source Fragmentation:

  • Optimize Ion Source Parameters: Carefully tune the ion source parameters, such as the capillary voltage and source temperature, to use the mildest conditions that still provide adequate ionization of the parent molecule.

  • Chromatographic Separation: Ensure your HPLC method can separate this compound from its aglycone, luteolin. This allows for their individual quantification and helps to distinguish between the naturally present aglycone and that formed by in-source fragmentation.

Experimental Protocol: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol is based on the validated method described by Hong et al. (2021) for the quantification of this compound in Anthriscus sylvestris (L.) Hoffm. leaves extract.[3]

1. Sample Preparation (Extraction)

  • Accurately weigh the powdered plant material.

  • Perform extraction using an appropriate solvent (e.g., methanol or ethanol) and method (e.g., sonication, reflux).

  • Filter the extract to remove solid particles.

  • The extract can be further purified using Solid-Phase Extraction (SPE) if a cleaner sample is required.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., ODS column).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Solvent B: Methanol.

  • Gradient Program: Adjust the gradient to achieve optimal separation. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

3. Calibration Curve

  • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).

  • Create a series of calibration standards by serially diluting the stock solution. A typical linear range could be 1.1 to 225 mg/L.

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

4. Quantification

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak Inefficient extraction.Optimize the extraction solvent, time, and temperature. Consider using ultrasonication or reflux to enhance extraction efficiency.
Degradation of this compound.This compound can be susceptible to degradation. Ensure samples are processed and stored appropriately (e.g., protected from light and high temperatures).
Instrument issues (e.g., detector lamp off, leak in the system).Perform routine instrument checks and maintenance.
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the column.Use an end-capped C18 column. Acidify the mobile phase with 0.1% formic acid or TFA.
Column overload.Dilute the sample or reduce the injection volume.
Mismatch between injection solvent and mobile phase.Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure proper mobile phase preparation and degassing. Check the pump for leaks or pressure fluctuations.
Changes in column temperature.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column if it has been used extensively or with harsh conditions.
Significant Matrix Effects (LC-MS) Co-eluting matrix components interfering with ionization.Improve sample cleanup using SPE. Optimize chromatographic separation to resolve this compound from interferences. Dilute the sample.
Use a stable isotope-labeled internal standard for accurate quantification.
In-source Fragmentation (LC-MS) High ion source temperature or voltage.Optimize ion source parameters to the mildest conditions possible while maintaining adequate signal.
Presence of aglycone (luteolin) in the sample.Ensure chromatographic separation of this compound and luteolin.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound using a validated RP-HPLC method.

Parameter Value Reference
Linear Range 1.1 - 225 mg/L
Correlation Coefficient (R²) 0.9999
Limit of Detection (LOD) 0.26 mg/L
Limit of Quantitation (LOQ) 0.78 mg/L
Recovery 98.55 - 102.53%
Precision (RSD%) 0.82 - 1.09%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material extraction Extraction (e.g., Methanol, Sonication) start->extraction filtration Filtration extraction->filtration cleanup Optional: Solid-Phase Extraction (SPE) filtration->cleanup hplc HPLC Injection cleanup->hplc separation C18 Column Separation hplc->separation detection UV Detection (345 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification chromatogram->quantification calibration Calibration Curve calibration->quantification result Final Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart start Problem Encountered peak_issue Poor Peak Shape or Inconsistent Retention Time? start->peak_issue signal_issue Low Signal or Matrix Effects (LC-MS)? start->signal_issue peak_issue->signal_issue No check_column Check Column Condition & Mobile Phase pH peak_issue->check_column Yes check_extraction Optimize Extraction Procedure signal_issue->check_extraction Yes contact_support Consult Instrument Manual or Contact Technical Support signal_issue->contact_support No optimize_injection Optimize Injection Solvent check_column->optimize_injection OK solution_peak Problem Solved optimize_injection->solution_peak Resolved improve_cleanup Improve Sample Cleanup (e.g., SPE) check_extraction->improve_cleanup OK use_is Use Internal Standard improve_cleanup->use_is Still an issue solution_signal Problem Solved use_is->solution_signal Resolved

Caption: Troubleshooting flowchart for this compound analysis.

References

Technical Support Center: Optimizing Mobile Phase for Cynaroside HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Cynaroside (Luteolin-7-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A typical starting mobile phase for the reversed-phase HPLC analysis of this compound on a C18 column is a gradient mixture of an aqueous solvent (A) and an organic solvent (B). The aqueous phase is usually water, and the organic phase is either acetonitrile or methanol. To improve peak shape and resolution, the aqueous phase is often acidified with a small amount of acid, such as formic acid or acetic acid.[1][2]

Q2: Why is acidification of the mobile phase important for flavonoid analysis?

Acidifying the mobile phase is crucial for the analysis of flavonoids like this compound. Flavonoids contain phenolic hydroxyl groups, which can ionize at higher pH values. This ionization can lead to poor peak shape (tailing) and variable retention times. Adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase suppresses the ionization of these hydroxyl groups, resulting in sharper, more symmetrical peaks and improved reproducibility.[2][3][4]

Q3: What is the recommended detection wavelength for this compound?

This compound, a flavonoid, exhibits strong UV absorbance. The recommended detection wavelength is typically around 350 nm, which corresponds to the absorbance maximum of the flavone structure.

Q4: Can I use an isocratic elution for this compound analysis?

While an isocratic elution (constant mobile phase composition) can be used, a gradient elution is generally preferred, especially when analyzing complex samples like plant extracts. A gradient elution, where the proportion of the organic solvent is increased over time, provides better resolution of compounds with a wide range of polarities and can shorten the overall analysis time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical, with a drawn-out trailing edge.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns has residual silanol groups that can interact with the polar hydroxyl groups of this compound, causing peak tailing.1. Acidify the Mobile Phase: Add 0.1% formic acid or acetic acid to your aqueous mobile phase to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Employ a C18 column that is "end-capped" to minimize the number of free silanol groups.
Column Overload: Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: If the concentration of this compound in your sample is high, dilute it with the initial mobile phase.
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase composition (e.g., 90% aqueous, 10% organic).
Problem 2: Poor Resolution

Symptom: The this compound peak is not well separated from other components in the sample.

Possible Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength: The mobile phase composition may not be optimal for separating this compound from closely eluting compounds.1. Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks. 2. Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.
Suboptimal pH of the Mobile Phase: The pH of the mobile phase can affect the retention and selectivity of ionizable compounds.1. Optimize the Acid Concentration: Vary the concentration of formic or acetic acid in the mobile phase to see if resolution improves.
Column Inefficiency: The column may be old or contaminated, leading to broader peaks and reduced resolution.1. Use a Guard Column: A guard column can protect the analytical column from contaminants. 2. Replace the Column: If the column performance has significantly degraded, it may need to be replaced.
Problem 3: Retention Time Shift

Symptom: The retention time of the this compound peak is not consistent between injections.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.1. Prepare Mobile Phase Accurately: Use precise measurements when preparing the mobile phase. 2. Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.
Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.1. Increase Equilibration Time: Allow sufficient time for the column to equilibrate between runs, especially after a gradient elution.
Fluctuations in Column Temperature: Changes in temperature can affect retention times.1. Use a Column Oven: Maintain a constant and controlled column temperature using a column oven.

Experimental Protocols

Below are examples of HPLC methodologies that have been used for the analysis of this compound (Luteolin-7-glucoside).

Method 1: Gradient HPLC for Flavonoids

ParameterDescription
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 20% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 350 nm
Injection Volume 10 µL

Method 2: Isocratic HPLC for Luteolin-7-O-β-D-glucoside

ParameterDescription
Column C18 column
Mobile Phase Methanol : 0.2% Phosphoric Acid in Water (1:1, v/v)
Flow Rate Not specified
Column Temperature Not specified
Detection 350 nm
Injection Volume Not specified

Visualizing Workflows

Troubleshooting Workflow for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_mobile_phase Is Mobile Phase Acidified? start->check_mobile_phase acidify Add 0.1% Formic or Acetic Acid check_mobile_phase->acidify No check_injection_volume Is Injection Volume Too High? check_mobile_phase->check_injection_volume Yes acidify->check_injection_volume reduce_injection Reduce Injection Volume or Dilute Sample check_injection_volume->reduce_injection Yes check_sample_solvent Is Sample Solvent Stronger Than Initial Mobile Phase? check_injection_volume->check_sample_solvent No reduce_injection->check_sample_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->match_solvent Yes end Peak Shape Improved check_sample_solvent->end No match_solvent->end resolution_optimization start Poor Resolution step1 Adjust Gradient Slope (Make it shallower) start->step1 step2 Change Organic Modifier (e.g., Methanol to Acetonitrile) step1->step2 step3 Optimize Mobile Phase pH (Vary acid concentration) step2->step3 step4 Evaluate Column Performance (Consider replacement) step3->step4 end Resolution Optimized step4->end

References

Technical Support Center: Column Selection for Cynaroside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the column selection and separation of Cynaroside.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for this compound separation?

A1: The primary techniques for this compound separation include High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, Macroporous Resin Chromatography, Silica Gel Column Chromatography, and High-Speed Counter-Current Chromatography (HSCCC). The choice of technique depends on the scale of purification (analytical vs. preparative), the purity of the starting material, and the desired final purity.

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: For the analytical and preparative separation of this compound, C18 columns are the most commonly used stationary phase.[1][2] These columns separate compounds based on their hydrophobicity. This compound, being a moderately polar flavonoid glycoside, interacts well with the C18 stationary phase, allowing for good resolution from other components in plant extracts. Cyano (CN) columns can also be used and are less retentive than C18 columns, which can be useful for faster separations.

Q3: What is a typical mobile phase for this compound separation by reversed-phase HPLC?

A3: A typical mobile phase for reversed-phase HPLC of this compound consists of a gradient mixture of an aqueous solvent (A) and an organic solvent (B).

  • Solvent A: Water, often with a small amount of acid such as formic acid or acetic acid (e.g., 0.1%) to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.

  • Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure.

A common gradient starts with a low percentage of the organic solvent, which is gradually increased to elute compounds of increasing hydrophobicity.

Q4: What are the advantages of using macroporous resin chromatography for the initial purification of this compound?

A4: Macroporous resin chromatography is an effective technique for the initial purification and enrichment of this compound from crude plant extracts.[3][4] Its advantages include:

  • High adsorption capacity: These resins can adsorb a large amount of flavonoids from the extract.

  • Good selectivity: By choosing a resin with appropriate polarity, it is possible to selectively adsorb flavonoids while allowing more polar or non-polar impurities to pass through.

  • Cost-effective and scalable: Macroporous resins are relatively inexpensive and can be used for large-scale purifications.

  • Regenerable: The resins can be regenerated and reused multiple times.

Q5: How does High-Speed Counter-Current Chromatography (HSCCC) benefit this compound separation?

A5: HSCCC is a liquid-liquid partition chromatography technique that offers several advantages for the separation of natural products like this compound. Key benefits include:

  • No solid support: This eliminates irreversible adsorption of the sample onto a stationary phase, leading to high sample recovery.

  • Versatility: A wide range of two-phase solvent systems can be used to optimize the separation.

  • Scalability: The method can be scaled up for preparative purposes.

  • Reduced solvent consumption: Compared to traditional column chromatography, HSCCC can be more solvent-efficient.

Troubleshooting Guides

HPLC Separation of this compound
Problem Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the silica-based column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
Column overload. Reduce the injection volume or the concentration of the sample.
Column contamination or degradation. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate mobile phase pH. Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to maintain a single ionic form.
Poor Resolution Inadequate separation between this compound and co-eluting compounds. Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.
Low column efficiency. Use a column with a smaller particle size or a longer column to increase the number of theoretical plates.
Incorrect mobile phase composition. Try a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa) as this can alter the selectivity.
Retention Time Shift Inconsistent mobile phase preparation. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Fluctuations in column temperature. Use a column oven to maintain a constant temperature.
Pump malfunction or leaks. Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.
Baseline Noise or Drift Contaminated mobile phase or detector cell. Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.
Air bubbles in the system. Degas the mobile phase thoroughly.

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound

This protocol provides a general method for the analysis of this compound in plant extracts.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Protocol 2: Macroporous Resin Chromatography for this compound Enrichment

This protocol describes a general procedure for the enrichment of flavonoids, including this compound, from a crude extract.

  • Resin Pre-treatment:

    • Soak the macroporous resin (e.g., AB-8) in ethanol for 24 hours to swell and remove impurities.

    • Wash the resin with deionized water until no ethanol is detected.

    • Sequentially wash with 5% HCl and 5% NaOH solutions, followed by washing with deionized water until the effluent is neutral.

  • Column Packing:

    • Pack a glass column with the pre-treated resin.

  • Adsorption:

    • Dissolve the crude plant extract in an appropriate solvent and adjust the pH if necessary.

    • Load the sample solution onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).

  • Washing:

    • Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.

  • Desorption:

    • Elute the adsorbed flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). This compound will typically elute in the 50-70% ethanol fractions.

    • Collect the fractions and monitor the this compound content by TLC or HPLC.

Quantitative Data Summary

Table 1: Comparison of Macroporous Resins for Flavonoid Adsorption

Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Desorption Ratio (%)
AB-8 92.5471.0376.76
D101 VariesVariesVaries
NKA-9 VariesVariesVaries
X-5 VariesVariesVaries
D4020 VariesVariesVaries

Note: Adsorption and desorption capacities can vary significantly depending on the specific flavonoid composition of the extract and the experimental conditions.

Visualizations

Column_Selection_Workflow start Crude Plant Extract macroporous Macroporous Resin Chromatography (Enrichment) start->macroporous Initial Cleanup silica Silica Gel Chromatography (Fractionation) macroporous->silica Further Fractionation hplc_prep Preparative HPLC (Purification) silica->hplc_prep High Purity Separation hsccc HSCCC (Alternative Purification) silica->hsccc High Purity Separation analytical_hplc Analytical HPLC (Purity Check) hplc_prep->analytical_hplc hsccc->analytical_hplc end Pure this compound analytical_hplc->end HPLC_Troubleshooting_Logic start Poor Chromatogram peak_shape Peak Shape Issue? (Tailing, Broadening) start->peak_shape resolution Poor Resolution? peak_shape->resolution No solution_peak Adjust Mobile Phase pH Check for Column Overload Flush/Replace Column peak_shape->solution_peak Yes retention Retention Time Shift? resolution->retention No solution_res Optimize Gradient Change Mobile Phase Use Higher Efficiency Column resolution->solution_res Yes solution_ret Check Mobile Phase Prep Control Temperature Inspect Pump/System for Leaks retention->solution_ret Yes end Optimized Separation retention->end No solution_peak->end solution_res->end solution_ret->end

References

Technical Support Center: Cynaroside LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Cynaroside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification by LC-MS/MS susceptible to matrix effects?

This compound, also known as Luteolin-7-glucoside, is a naturally occurring flavonoid glycoside found in various plants.[1] Like many flavonoid glycosides, its analysis by LC-MS/MS is prone to matrix effects. Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or plant extracts.[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

Q2: What are the common causes of matrix effects in this compound analysis?

The primary causes of matrix effects are endogenous components in the sample matrix that co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[2] In biological matrices like plasma, common interfering substances include phospholipids, salts, and endogenous metabolites. In plant extracts, other flavonoids, phenolic acids, and pigments can contribute to matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but contains no analyte) with the peak area of this compound in a neat solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Ideally, the matrix effect should be within a range of 85-115%.

Q4: What is an acceptable range for matrix effect in a validated LC-MS/MS method?

For a validated bioanalytical method, the matrix effect is typically assessed at low and high concentrations of the analyte. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15%.[3] A study on the simultaneous quantification of several compounds, including this compound, in rat plasma reported a matrix effect ranging from 71.6% to 109.3%.

Q5: What are the recommended strategies to mitigate matrix effects for this compound?

Several strategies can be employed to reduce or eliminate matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Chromatographic Separation: Optimizing the HPLC/UPLC conditions to achieve baseline separation of this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and column chemistry.

  • Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby compensating for signal variations. A stable isotope-labeled (SIL) this compound is the best choice, but a structural analog can also be used if a SIL IS is unavailable. For the analysis of flavonoid glycosides, compounds like galangin and puerarin have been used as internal standards.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects across all samples.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.- Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent and the pH). For flavonoid glycosides, a mobile phase of acetonitrile and water with a small amount of formic acid is common. - Evaluate different C18 columns from various manufacturers.
Low Signal Intensity or Poor Sensitivity Significant ion suppression.- Improve sample cleanup using a more rigorous technique like SPE or LLE instead of PPT. - Dilute the sample extract before injection, if sensitivity allows. - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
High Signal Intensity or Enhancement Ion enhancement from matrix components.- Improve sample cleanup to remove the enhancing components. - Adjust chromatographic conditions to separate this compound from the enhancing peaks.
Inconsistent Results Between Samples Variable matrix effects between different sample lots or individuals.- Use a stable isotope-labeled internal standard for optimal compensation. - If using a structural analog IS, ensure it co-elutes with this compound. - Assess matrix effects from multiple sources of the blank matrix during method validation.
No this compound Peak Detected Analyte degradation or poor recovery during sample preparation.- Evaluate the stability of this compound in the matrix and during the extraction process. - Optimize the extraction solvent and pH to improve recovery.

Quantitative Data Summary

The following table summarizes the reported matrix effect for this compound from a validated UPLC-MS/MS method for its quantification in rat plasma.

AnalyteMatrixSample PreparationMatrix Effect (%)Internal StandardReference
This compoundRat PlasmaProtein Precipitation71.6 - 109.3Not Specified

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol describes the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma) using your validated sample preparation method. After the final evaporation step, reconstitute the residue with the this compound standard solution from Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure. (This set is used for recovery assessment).

  • Analyze the samples using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

  • Calculate the Recovery (RE):

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

  • Calculate the Internal Standard Normalized Matrix Factor (IS-NMF): This is the most accurate way to assess matrix effect when using an internal standard.

    • IS-NMF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

    • The CV% of the IS-NMF across the different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation of this compound from Rat Plasma using Protein Precipitation

This protocol is adapted from a validated method for the quantification of this compound in rat plasma.

  • Sample Aliquoting: To a 1.5 mL centrifuge tube, add 50 µL of rat plasma.

  • Addition of Internal Standard: Add the internal standard solution.

  • Protein Precipitation: Add 150 µL of acetonitrile (or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate Quantification of this compound check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? check_me->me_present improve_sp Improve Sample Prep (SPE or LLE) me_present->improve_sp Yes no_me Investigate Other Method Parameters me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use SIL Internal Standard optimize_lc->use_sil_is matrix_match Use Matrix-Matched Calibrants use_sil_is->matrix_match validate Re-validate Method matrix_match->validate

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Cynaroside & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential interference from Cynaroside in cell viability assays. As a flavonoid, this compound's inherent antioxidant properties can interact with common assay reagents, leading to inaccurate results. This guide is intended for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: We observed an unexpected increase in signal in our MTT/XTT/WST-1 assay in cells treated with this compound, even at high concentrations. What could be the cause?

A1: This is a strong indication of assay interference. This compound, like many other flavonoids, is an antioxidant and can directly reduce tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products.[1][2][3] This chemical reduction occurs independently of cellular metabolic activity, leading to a false-positive signal that can mask cytotoxicity and incorrectly suggest an increase in cell viability.[1]

Q2: How can I confirm that this compound is directly interfering with my tetrazolium-based assay?

A2: A cell-free control experiment is the most direct method to confirm interference. This involves running the assay with all components (media, this compound at various concentrations, and the assay reagent) except for the cells. If you observe a dose-dependent increase in signal in the absence of cells, this confirms that this compound is directly reducing the tetrazolium salt.

Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

A3: Yes, several alternative assays are not based on redox reactions and are therefore less likely to be affected by the antioxidant properties of this compound. Recommended alternatives include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally less susceptible to interference from compounds that affect redox pathways.

  • Sulforhodamine B (SRB) Assay: This colorimetric assay is based on the staining of total cellular protein and is independent of cellular metabolism, making it a reliable alternative.

  • Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. While not high-throughput, it is a reliable method for assessing cell viability.

Q4: What are the known signaling pathways affected by this compound that could influence cell viability?

A4: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and metabolism. These include:

  • MET/AKT/mTOR Pathway: this compound can inhibit this pathway by decreasing the phosphorylation of AKT, mTOR, and P70S6K, which can lead to decreased cell proliferation and survival.

  • Insulin/IGF-1 Signaling Pathway: this compound has been shown to extend lifespan and improve neurodegeneration in C. elegans by inhibiting this pathway, which involves the transcription factor DAF-16/FOXO.

  • NF-κB Pathway: As an anti-inflammatory agent, this compound can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the TLR4/Myd88/NF-κB/AP-1 pathway.

  • Cell Cycle Regulation: this compound can induce G1 cell cycle arrest by downregulating the expression of Cell Division Cycle 25A (CDC25A).

Troubleshooting Guides

Issue 1: High Background or False-Positive Signal in Tetrazolium-Based Assays (MTT, XTT, WST-1)
  • Symptom: Absorbance readings in wells treated with this compound are significantly higher than the vehicle control, even at concentrations expected to be cytotoxic.

  • Cause: Direct reduction of the tetrazolium salt by this compound.

  • Troubleshooting Steps:

    • Perform a Cell-Free Control: As detailed in the protocol below, incubate this compound with the assay reagent in cell-free medium.

    • Analyze the Data: A dose-dependent increase in signal in the cell-free setup confirms interference.

    • Correct for Interference: Subtract the signal from the cell-free control from the signal obtained with cells for each corresponding this compound concentration. Note that this correction may not be perfectly linear.

    • Switch to an Alternative Assay: For more reliable results, switch to a non-redox-based assay like CellTiter-Glo® or SRB.

Issue 2: Inconsistent or Unreliable Results with Luciferase-Based Assays (e.g., CellTiter-Glo®)
  • Symptom: Luminescence signal is unexpectedly low or high, or results are not reproducible.

  • Cause: While less common, some compounds can directly inhibit or enhance luciferase enzyme activity. Solvents like DMSO may also interfere with the luciferase reaction.

  • Troubleshooting Steps:

    • Perform a Cell-Free Lysate Control: Add this compound to a lysate from untreated cells just before adding the luciferase substrate. A change in luminescence compared to the lysate-only control suggests direct enzyme interference.

    • Check for Solvent Interference: Run a control with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound in the assay medium without cells.

    • Ensure Proper Reagent Mixing: Inadequate mixing of the CellTiter-Glo® reagent with the cell culture can lead to variable results, especially with adherent cells.

Quantitative Data Summary

The following table summarizes the potential for interference of flavonoids, the class of compounds to which this compound belongs, with various cell viability assays.

Assay TypePrinciplePotential for Interference by FlavonoidsReference
MTT, XTT, WST-1 Tetrazolium ReductionHigh (Direct reduction of reagent)
CellTiter-Glo® ATP QuantificationLow (Potential for luciferase inhibition)
SRB Protein StainingLow (No known direct interference)

Experimental Protocols

Protocol 1: Assessing this compound Interference in a Cell-Free System (MTT Assay)

Objective: To determine if this compound directly reduces the MTT tetrazolium salt.

Materials:

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a "medium only" vehicle control.

  • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Interpretation: An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of MTT.

Protocol 2: Cell Viability Measurement using the SRB Assay

Objective: To measure cell viability using an assay method that is not susceptible to interference from this compound.

Materials:

  • Cells plated in a 96-well plate

  • This compound dilutions

  • Cold 10% (w/v) trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Treat cells with various concentrations of this compound for the desired duration.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow to air dry.

  • Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Read the absorbance at 510 nm.

Visualizations

cynaroside_interference_workflow start Start: Viability Assay with this compound check_assay_type Assay Type? start->check_assay_type tetrazolium Tetrazolium-based? (MTT, XTT, WST-1) check_assay_type->tetrazolium Yes other_assay Other Assay? (e.g., CellTiter-Glo) check_assay_type->other_assay No unexpected_results Unexpected Results? (e.g., increased viability) tetrazolium->unexpected_results end_analysis Analyze Results other_assay->end_analysis cell_free_control Run Cell-Free Control unexpected_results->cell_free_control Yes unexpected_results->end_analysis No interference_found Interference Confirmed? cell_free_control->interference_found correct_data Correct Data by Subtracting Background interference_found->correct_data Yes no_interference No Interference Proceed with Analysis interference_found->no_interference No switch_assay Switch to Alternative Assay (SRB, CellTiter-Glo) correct_data->switch_assay (Recommended) correct_data->end_analysis switch_assay->end_analysis no_interference->end_analysis check_other_issues Troubleshoot Other Assay Parameters

Caption: Troubleshooting workflow for this compound interference in cell viability assays.

met_akt_mtor_pathway cluster_pathway MET/AKT/mTOR Signaling Pathway This compound This compound MET MET This compound->MET Inhibits AKT AKT MET->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K Proliferation Cell Proliferation, Survival, Migration P70S6K->Proliferation

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway.

insulin_igf1_pathway cluster_pathway Insulin/IGF-1 Signaling Pathway (in C. elegans) This compound This compound DAF2 DAF-2 (IGF-1 Receptor) This compound->DAF2 Inhibits DAF16 DAF-16 (FOXO) DAF2->DAF16 Inhibits Lifespan Lifespan Extension & Stress Resistance DAF16->Lifespan Promotes

Caption: this compound modulates the Insulin/IGF-1 pathway in C. elegans.

References

Technical Support Center: Cynaroside Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in bioassay results when working with cynaroside. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as luteolin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants.[1][2] It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][3][4]

Q2: Why am I seeing inconsistent IC50 values for this compound in my experiments?

Inconsistent IC50 values for this compound can arise from several factors, including:

  • Physicochemical Instability: this compound's stability can be influenced by pH, temperature, and light exposure during the experiment.

  • Solubility Issues: Poor solubility of this compound in aqueous assay buffers can lead to inaccurate concentrations.

  • Interaction with Assay Components: this compound may interact with components of the assay, such as cell culture media or detection reagents.

  • Variability in Biological Systems: Differences in cell lines, passage numbers, and cell density can affect the cellular response to this compound.

  • Assay-Specific Pitfalls: Certain assays, like the MTT assay, can be prone to interference from antioxidant compounds like this compound.

Q3: How does the glycosylation of luteolin (as this compound) affect its bioactivity?

The addition of a glucose molecule to luteolin to form this compound can influence its bioactivity. While glycosylation can increase the water solubility of flavonoids, it may also sterically hinder the interaction of the molecule with its target, potentially leading to a decrease in activity compared to the aglycone (luteolin) in some in vitro assays.

Q4: What are the known signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways, including:

  • Anti-inflammatory pathways: NF-κB, NLRP3, and JAK/STAT

  • Anticancer pathways: MET/AKT/mTOR

  • Antioxidant and cytoprotective pathways: AMPK/SIRT3/Nrf2

  • Aging and neurodegeneration-related pathways: Insulin/IGF-1 signaling pathway

Troubleshooting Guides

Issue 1: High Variability in Antioxidant Assays (e.g., DPPH, ABTS)
Potential Cause Troubleshooting Recommendation
This compound Degradation Prepare fresh this compound solutions for each experiment. Protect solutions from light by using amber vials or wrapping tubes in foil. Avoid prolonged exposure to high temperatures.
Incomplete Solubility Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO, ethanol) before further dilution in aqueous buffers. Use sonication if necessary. The final concentration of the organic solvent in the assay should be kept low and consistent across all samples.
Incorrect Incubation Time The reaction between this compound and the radical (DPPH or ABTS) may not have reached its endpoint. Optimize the incubation time by taking kinetic readings to determine when the reaction plateaus.
pH of the Reaction Buffer The antioxidant activity of flavonoids can be pH-dependent. Ensure the pH of your reaction buffer is appropriate and consistent throughout the experiment.
Interference with Absorbance Reading This compound itself may absorb light at the wavelength used for detection. Run appropriate controls, including a sample of this compound in the assay buffer without the radical, to correct for any background absorbance.
Issue 2: Inconsistent Results in Cell-Based Anti-inflammatory Assays (e.g., LPS-induced NO production in RAW 264.7 cells)
Potential Cause Troubleshooting Recommendation
This compound Instability in Culture Media The stability of this compound in cell culture media over the course of the experiment may be a factor. Consider pre-incubating this compound in media for the duration of the assay and testing its integrity by HPLC.
Cytotoxicity of this compound At higher concentrations, this compound may exhibit cytotoxicity, which can be misinterpreted as an anti-inflammatory effect. Always perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel to your anti-inflammatory assay to ensure the observed effects are not due to cell death.
Variable Cell Response Use cells with a consistent passage number and ensure a uniform cell seeding density. Starve the cells (if appropriate for the assay) before treatment to synchronize their state.
LPS Activity Variation The potency of lipopolysaccharide (LPS) can vary between batches. Test each new batch of LPS to determine the optimal concentration for stimulation.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) can bind to flavonoids and affect their bioavailability. Consider reducing the serum concentration or using serum-free media during the treatment period, if compatible with your cell line.
Issue 3: Discrepancies in Anticancer Proliferation/Viability Assays (e.g., MTT, MTS)
Potential Cause Troubleshooting Recommendation
Direct Reduction of Tetrazolium Salts Antioxidant compounds like this compound can directly reduce MTT and MTS reagents, leading to a false-positive signal for cell viability. Use a different type of viability assay that is not based on tetrazolium reduction, such as the sulforhodamine B (SRB) assay for cell number or a luminescent assay for ATP content (e.g., CellTiter-Glo).
Incomplete Solubilization of Formazan Crystals (MTT assay) Ensure complete solubilization of the formazan crystals by the solubilizing agent. Mix thoroughly and allow sufficient time for solubilization before reading the absorbance.
Precipitation of this compound in Media Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, the actual concentration of the compound in solution is lower than intended. Try using a lower concentration range or a different solvent system.
Time-Dependent Effects The antiproliferative effects of this compound may be time-dependent. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.

Quantitative Data Summary

Table 1: Antioxidant Activity of this compound
AssayModel SystemIC50 / ActivityReference
DPPH Radical ScavengingIn vitroIC50: 0.08 ± 0.02 mg/mL
DPPH Radical ScavengingIn vitroEffective scavenging
Table 2: Anti-inflammatory Activity of this compound
AssayCell Line / ModelEffective Concentration / IC50EffectReference
Inhibition of NO and ROS productionLPS-stimulated RAW264.7 cellsNot specifiedInhibition of NO and ROS
Inhibition of iNOS, COX-2, TNF-α, and IL-6 expressionLPS-stimulated hPDL and RAW264.7 cellsNot specifiedInhibition of inflammatory mediators
Downregulation of inflammatory gene transcriptionHuman Umbilical Vein Endothelial Cells (HUVEC)20 µMDownregulation of IL-1β, IL-6, and TNF-α
Table 3: Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 / Effective ConcentrationReference
U87GlioblastomaMTS26.34 µg/mL
Caco-2Colon CarcinomaMTS97.06 µg/mL
HGC27, MKN45, SGC7901Gastric CancerMTTEffective at 25, 50, 75, and 100 µM
Hep G2Liver CancerNot specifiedIC50: 34.4 ± 2.34 µg/mL

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Ascorbic acid, Trolox)

b. Procedure:

  • Preparation of DPPH solution: Dissolve DPPH in methanol or ethanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in methanol or DMSO. From the stock solution, prepare a series of dilutions in methanol or ethanol.

  • Reaction: In a 96-well plate, add 100 µL of each this compound dilution to a well. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol or ethanol instead of the this compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

a. Reagents:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

b. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

MTT Cell Proliferation Assay

a. Reagents:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

b. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express the results as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways Modulated by this compound

cynaroside_pathways cluster_antinflammatory Anti-inflammatory Pathways cluster_antioxidant Antioxidant & Cytoprotective Pathways cluster_anticancer Anticancer Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NFkB TLR4->NFkB Activates iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Induces Cynaroside_inf This compound Cynaroside_inf->NFkB Inhibits NLRP3 NLRP3 Inflammasome Cynaroside_inf->NLRP3 Inhibits JAK_STAT JAK/STAT Pathway Cynaroside_inf->JAK_STAT Inhibits Oxidative_Stress Oxidative Stress Cynaroside_ox This compound AMPK AMPK Cynaroside_ox->AMPK Activates SIRT3 SIRT3 AMPK->SIRT3 Activates Nrf2 Nrf2 SIRT3->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Oxidative_Stress Reduces Growth_Factors Growth_Factors MET MET Growth_Factors->MET Activate AKT AKT MET->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Cynaroside_can This compound Cynaroside_can->MET Inhibits

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Pre_treatment 4. Pre-treatment (Optional) Cell_Seeding->Pre_treatment Cynaroside_Prep 3. This compound Preparation Cynaroside_Prep->Pre_treatment Stimulation 5. Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 6. Incubation Stimulation->Incubation Assay_Procedure 7. Assay Procedure Incubation->Assay_Procedure Data_Acquisition 8. Data Acquisition Assay_Procedure->Data_Acquisition Data_Analysis 9. Data Analysis Data_Acquisition->Data_Analysis Interpretation 10. Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for this compound cell-based assays.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic Inconsistent_Results Inconsistent Results Check_Reagents Check Reagent Stability & Solubility Inconsistent_Results->Check_Reagents Review_Protocol Review Experimental Protocol Inconsistent_Results->Review_Protocol Evaluate_Assay Evaluate Assay Method Inconsistent_Results->Evaluate_Assay Optimize_Reagents Optimize Reagent Preparation Check_Reagents->Optimize_Reagents Issue Found Standardize_Protocol Standardize Protocol Steps Review_Protocol->Standardize_Protocol Issue Found Select_Alternative_Assay Select Alternative Assay Evaluate_Assay->Select_Alternative_Assay Issue Found Consistent_Results Consistent Results Optimize_Reagents->Consistent_Results Standardize_Protocol->Consistent_Results Select_Alternative_Assay->Consistent_Results

Caption: Troubleshooting logic for addressing inconsistent bioassay results.

References

Technical Support Center: Cynaroside Solubility and Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Cynaroside in solutions during experiments.

Troubleshooting Guide: this compound Precipitation

Issue: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer or cell culture medium.

This is a common phenomenon known as antisolvent precipitation. This compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the solubility of this compound drastically decreases, leading to precipitation.

Immediate Actions:

  • Stop the experiment: Do not proceed with precipitated material as the concentration will be inaccurate.

  • Document everything: Note the initial concentration of your DMSO stock, the final concentration in the aqueous solution, the composition of the aqueous solution (including pH), and the temperatures of all solutions.

Solutions and Strategies:

StrategyDescriptionExperimental Protocol
Optimize Solvent System Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully.1. Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming to 37°C and ultrasonication can aid dissolution.[1] 2. Pre-warm the aqueous medium: Pre-warm your cell culture medium or buffer to 37°C to potentially improve solubility. 3. Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous medium in a stepwise manner while gently vortexing. This can help prevent "solvent shock" where the rapid change in polarity causes the compound to crash out of solution. 4. Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration is essential.
pH Adjustment The solubility of flavonoids like this compound can be pH-dependent. Adjusting the pH of the aqueous solution may increase its solubility.1. Determine the pKa of this compound: If available, this will guide the pH for optimal solubility. 2. Prepare Buffers at Different pH: Test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0). 3. Method: Add a small, precise amount of this compound powder to each buffer and stir at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium. 4. Quantify: Centrifuge the solutions to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a validated analytical method like HPLC.
Use of Surfactants Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds like this compound, increasing their apparent solubility in aqueous solutions.[2]1. Select a Surfactant: Common non-ionic surfactants used in cell culture include Tween® 20, Tween® 80, and Pluronic® F-68. 2. Prepare Surfactant-Containing Medium: Add the surfactant to your aqueous buffer or cell culture medium at a low concentration (e.g., 0.01% - 0.1% w/v). 3. Dissolve this compound: Prepare your this compound stock in DMSO as usual. Add the stock solution to the surfactant-containing medium while vortexing. 4. Control: Include a vehicle control with the surfactant alone to assess any effects on your experimental system.

Quantitative Data Summary

Table 1: Solubility of this compound and its Aglycone, Luteolin, in Various Solvents.

CompoundSolventSolubilityNotes
This compound DMSO83.33 mg/mL (185.85 mM)Requires sonication for dissolution.[1]
MethanolSlightly soluble
WaterPoorly soluble[2]
EthanolInsolubleContradictory reports exist, as ethanol is used for extraction.
Luteolin DMF~20 mg/mL
DMSO~10 mg/mL
Ethanol~5 mg/mL
DMF:PBS (pH 7.2) (1:5)~1 mg/mLRequires initial dissolution in DMF.[2]
WaterSparingly soluble

Experimental Workflows and Diagrams

Below are diagrams illustrating the logical steps for preparing this compound solutions and troubleshooting precipitation.

G cluster_prep Solution Preparation Workflow start Start: Weigh this compound stock Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) start->stock dissolve Aid Dissolution: - Gentle Warming (37°C) - Ultrasonication stock->dissolve sterile Sterile Filter Stock (0.22 µm PTFE filter) dissolve->sterile store Store at -20°C or -80°C in small aliquots sterile->store dilute Dilute into Pre-warmed Aqueous Medium (37°C) store->dilute final Final Solution Ready for Use dilute->final

Caption: Workflow for Preparing this compound Solutions.

G cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitation Observed check_conc Is Final Concentration Too High? precipitate->check_conc check_dmso Is Final DMSO % Too Low? check_conc->check_dmso No reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_ph Is pH of Aqueous Solution Optimal? check_dmso->check_ph No use_surfactant Add Non-ionic Surfactant (e.g., Tween 20, 0.01%) check_dmso->use_surfactant Yes check_temp Was Medium Pre-warmed? check_ph->check_temp Yes adjust_ph Adjust pH of Medium check_ph->adjust_ph No check_temp->use_surfactant Yes prewarm Pre-warm Medium to 37°C check_temp->prewarm No

Caption: Logical Flow for Troubleshooting Precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound, with a reported solubility of up to 83.33 mg/mL. For cell-based assays, it is crucial to prepare a high-concentration stock in 100% DMSO and then dilute it to the final working concentration in your aqueous medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

Q2: My this compound won't dissolve completely in DMSO.

A2: this compound may require assistance to fully dissolve, even in DMSO. Try gentle warming of the solution to 37°C and brief periods of ultrasonication. Also, ensure your DMSO is of high purity and not old, as it is hygroscopic and absorbed water can reduce its solvating power.

Q3: Can I dissolve this compound directly in an aqueous buffer or cell culture medium?

A3: It is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility. This will likely result in incomplete dissolution and precipitation. Always start with a concentrated stock in a suitable organic solvent like DMSO.

Q4: I observed precipitation even after following the recommended dilution procedure. What else could be the problem?

A4: Several factors could still be at play:

  • Temperature: Ensure both your stock solution and aqueous medium are at the recommended temperatures before and during dilution.

  • Buffer Composition: The specific salts and other components in your buffer or medium can influence the solubility of this compound.

  • Concentration Limit: You may still be exceeding the solubility limit of this compound in your final aqueous solution, even with a low percentage of DMSO. Try lowering the final concentration of this compound.

Q5: How does Fetal Bovine Serum (FBS) in my cell culture medium affect this compound solubility?

A5: The proteins in FBS can interact with hydrophobic compounds like this compound. While these interactions can sometimes enhance solubility, they can also lead to the formation of insoluble protein-drug complexes, causing precipitation. It is crucial to properly dilute the this compound stock solution into the complete medium containing FBS and to visually inspect for any precipitation before adding it to your cells.

References

Validation & Comparative

A Comparative Guide to the In Vitro Anti-inflammatory Activity of Cynaroside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of cynaroside against other prominent flavonoids: quercetin, kaempferol, luteolin, and apigenin. The information presented is collated from various scientific studies to aid in the evaluation and selection of these compounds for further research and development.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the inhibitory activities of this compound and other selected flavonoids on key inflammatory mediators. The data, primarily from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%).

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

FlavonoidCell LineInhibitory EffectIC50 (µM)
This compound (Luteolin-7-O-glucoside) RAW 264.7NO Inhibition22.7[1]
PGE2 Inhibition15.0[1]
Luteolin RAW 264.7NO Inhibition13.9[1]
PGE2 Inhibition7.4[1]
Apigenin RAW 264.7iNOS Transcriptional Activation<15[2]
Kaempferol RAW 264.7iNOS Transcriptional Activation<15
Quercetin J774A.1NO ProductionSignificant inhibition at 5 and 50 µM

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

FlavonoidCell LineInhibitory EffectIC50 (µM) / Observed Effect
This compound RAW 264.7TNF-α & IL-6 ExpressionSuppressed expression
Luteolin RAW 264.7TNF-α & IL-6 ProductionDose-dependent inhibition
Apigenin RAW 264.7TNF-α & IL-6 SecretionSignificant decrease at 30µM
Kaempferol RAW 264.7TNF-α & IL-6 SecretionSignificant decrease at 30µM
Quercetin RAW 264.7TNF-α & IL-6 ProductionSignificant reduction up to 50 µM

Table 3: Inhibition of Pro-inflammatory Enzymes (COX-2 and iNOS)

FlavonoidCell LineInhibitory EffectIC50 (µM) / Observed Effect
This compound RAW 264.7iNOS & COX-2 ExpressionSuppressed expression
Luteolin RAW 264.7iNOS & COX-2 ExpressionSignificant suppression
Apigenin RAW 264.7COX-2 & iNOS Transcriptional ActivationIC50 < 15 µM
Kaempferol RAW 264.7COX-2 & iNOS ExpressionSignificant inhibition
Quercetin A549COX-2 & iNOS ExpressionStrong inhibition of PGE2 biosynthesis and iNOS protein expression at 50 µM

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are based on standard practices reported in the cited literature.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: Inflammation is typically induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Flavonoid Treatment: Cells are pre-treated with various concentrations of the test flavonoids for a specified period (e.g., 1-2 hours) before LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Procedure:

    • Collect cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Principle: This is a sandwich ELISA where the cytokine of interest is captured between two specific antibodies. The second antibody is linked to an enzyme, and the addition of a substrate produces a measurable color change.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration from a standard curve.

Western Blot Analysis for COX-2 and iNOS Expression

This technique is used to detect and quantify the protein expression levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Procedure:

    • Lyse the treated cells to extract total proteins.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities relative to the loading control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these flavonoids are often mediated through the modulation of key signaling pathways. The diagrams below, generated using DOT language, illustrate these pathways and a typical experimental workflow.

cluster_0 LPS-Induced Inflammatory Signaling cluster_1 cluster_2 Flavonoid Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK->AP1 AP1->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Flavonoids This compound & Other Flavonoids Flavonoids->IKK Inhibit Flavonoids->NFkB Inhibit Flavonoids->MAPK Inhibit Flavonoids->AP1 Inhibit

Caption: LPS-induced pro-inflammatory signaling pathways and points of inhibition by flavonoids.

cluster_workflow In Vitro Anti-inflammatory Assay Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Flavonoids cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for a Specified Time stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (COX-2, iNOS) cell_lysis->western end End griess->end elisa->end western->end

Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.

References

A Comparative Analysis of the Anticancer Properties of Cynaroside and Orientin

Author: BenchChem Technical Support Team. Date: November 2025

Cynaroside and Orientin, two flavonoid compounds derived from various medicinal plants, have demonstrated significant potential as anticancer agents. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental evidence supporting their therapeutic promise for researchers, scientists, and drug development professionals.

Comparative Efficacy and Cellular Effects

Both this compound (Luteolin-7-O-glucoside) and Orientin (Luteolin-8-C-glucoside) exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. A direct comparative study on human glioblastoma (U87) and colon carcinoma (Caco-2) cells revealed that both compounds effectively inhibit cell viability.[1][2] Notably, this compound demonstrated a more potent cytotoxic effect on U87 glioblastoma cells, with a lower IC50 value compared to Orientin.[1][2]

Table 1: Comparative Anti-Proliferative Activity of this compound and Orientin

CompoundCancer Cell LineConcentrationTreatment Time% Inhibition of Cell ViabilityIC50 ValueReference
This compound U87 (Glioblastoma)50 µg/mL48h83-85%26.34 µg/mL[1]
Caco-2 (Colon Carcinoma)50 µg/mL48h78%Not specified
Gastric Cancer Cells25-100 µM48hSignificant inhibitionNot specified
Colorectal Cancer Cells25-50 µM24-72hSignificant inhibitionNot specified
PANC-1 (Pancreatic Cancer)10-200 µM12hDose-dependent suppressionNot specified
Orientin U87 (Glioblastoma)50 µg/mL48h83-85%Not specified
Caco-2 (Colon Carcinoma)50 µg/mL48h81%Not specified
T24 (Bladder Carcinoma)Not specifiedNot specifiedDose-dependent inhibitionNot specified
MCF-7 (Breast Cancer)10 µMNot specifiedSignificant inhibitionNot specified
HT29 (Colon Cancer)Not specifiedNot specifiedG0/G1 cell cycle arrestNot specified
EC-109 (Esophageal Cancer)Not specifiedNot specifiedGrowth inhibition & apoptosisNot specified
A549 (Lung Cancer)25 µM72h80% inhibitionNot specified

Mechanisms of Action: A Tale of Different Pathways

While both flavonoids induce apoptosis and inhibit cancer cell proliferation, they appear to achieve these effects through distinct signaling pathways.

This compound: Targeting MET/AKT/mTOR and Cell Cycle Regulation

Research indicates that this compound exerts its anticancer effects in gastric cancer by inhibiting the MET/AKT/mTOR signaling pathway. This inhibition is achieved by reducing the phosphorylation levels of key proteins such as AKT, mTOR, and P70S6K. Furthermore, in colorectal cancer, this compound has been shown to induce G1 cell cycle arrest by downregulating Cell Division Cycle 25A (CDC25A). It also demonstrates anti-inflammatory and antioxidant properties by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) and upregulating heme oxygenase-1 (HO-1).

Cynaroside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET AKT AKT MET->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K Proliferation Cell Proliferation, Migration, Invasion P70S6K->Proliferation CDC25A CDC25A CellCycle G1/S Phase Progression CDC25A->CellCycle CellCycle->Proliferation Leads to This compound This compound This compound->MET Inhibits This compound->CDC25A Downregulates

This compound's anticancer mechanism.

Orientin: A Multi-pronged Attack on Cancer Progression

Orientin's anticancer activity is characterized by its modulation of multiple signaling pathways. In bladder cancer, it has been found to inhibit cell proliferation and promote apoptosis by suppressing the Hedgehog and NF-κB signaling pathways. In breast cancer cells, Orientin inhibits invasion by suppressing MMP-9 and IL-8 expression through the PKCα/ERK/AP-1/STAT3-mediated signaling pathways. Furthermore, in colorectal cancer, Orientin can mitigate 5-Fluorouracil-induced enrichment of cancer stem cells and hinder angiogenesis by regulating HIF1α and VEGFA. Like this compound, Orientin also possesses antioxidant properties, which contribute to its anticancer effects.

Orientin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKCalpha PKCα ERK ERK PKCalpha->ERK AP1 AP-1 ERK->AP1 STAT3 STAT3 ERK->STAT3 Hedgehog Hedgehog Pathway Proliferation Cell Proliferation, Apoptosis Hedgehog->Proliferation NFkB NF-κB NFkB->Proliferation MMP9 MMP-9 AP1->MMP9 IL8 IL-8 AP1->IL8 STAT3->MMP9 STAT3->IL8 Invasion Invasion MMP9->Invasion IL8->Invasion Orientin Orientin Orientin->PKCalpha Inhibits Orientin->Hedgehog Inhibits Orientin->NFkB Inhibits

Orientin's anticancer mechanisms.

Experimental Protocols

The following provides a general outline of the key experimental methodologies used to evaluate the anticancer effects of this compound and Orientin.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Orientin for specified time periods (e.g., 24, 48, 72 hours).

  • Reagent Incubation: MTT or MTS reagent is added to each well and incubated for a period that allows for the formation of formazan crystals by viable cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds as described above.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation and Staining: Cells are fixed in cold ethanol and then stained with a solution containing PI and RNase.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound or Orientin, total protein is extracted from the cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, mTOR, CDC25A, NF-κB, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies CellCulture Cancer Cell Lines (e.g., U87, Caco-2, etc.) Treatment Treatment with This compound or Orientin CellCulture->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Analysis (Signaling Proteins) Treatment->WesternBlot IC50 IC50 Values Viability->IC50 Determine IC50 ApoptoticCells Apoptotic Population Apoptosis->ApoptoticCells Quantify Apoptosis CellDistribution Cell Cycle Arrest CellCycle->CellDistribution Analyze Cell Cycle ProteinExpression Pathway Modulation WesternBlot->ProteinExpression Measure Protein Levels

General experimental workflow.

Conclusion

Both this compound and Orientin are promising natural compounds with demonstrated anticancer properties. While they share the ability to inhibit cell proliferation and induce apoptosis, their distinct mechanisms of action suggest they may be effective against different types of cancers or could potentially be used in combination therapies. This compound's targeted inhibition of the MET/AKT/mTOR pathway and cell cycle regulators makes it a strong candidate for cancers reliant on these pathways. Orientin's broader impact on multiple signaling cascades, including NF-κB, Hedgehog, and those related to invasion and angiogenesis, highlights its potential to combat more complex and aggressive cancers. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential.

References

Comparison of different extraction methods for Cynaroside yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate extraction method is a critical step in the isolation of cynaroside, a flavonoid with significant therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in choosing the most suitable method based on their specific needs for yield, purity, and environmental impact.

Comparison of Extraction Methods for this compound

The efficiency of this compound extraction is highly dependent on the methodology employed. Modern techniques often offer significant advantages in terms of yield and extraction time over traditional methods. Below is a summary of quantitative data from various studies.

Extraction MethodPlant SourceSolventYield of this compoundPurity of this compoundReference
Nonionic Surfactant-Mediated Aqueous Extraction (NSMAE) Honeysuckle10% T-60 Aqueous Solution0.525 mg/g93.7% (after purification)[1][2]
Soxhlet Extraction HoneysuckleEthanol0.483 mg/gNot Reported[3]
Soxhlet Extraction HoneysuckleWater0.149 mg/gNot Reported[3]
Microwave-Assisted Extraction (MAE) HoneysuckleWater0.496 mg/gNot Reported[3]
Ultrasound-Assisted Extraction (UAE) HoneysuckleWater0.455 mg/gNot Reported
Ultrahigh Pressure Extraction (UPE) Lonicera japonica flower buds60% Ethanol0.080% (0.8 mg/g)Higher than HRE, UE, and SE
Ethanol-Reflux and Liquid-Liquid Extraction Elsholtiza bodinieriEthanol, n-butyl alcoholNot directly reported for this compound94% (after preparative HPLC)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for the key extraction methods cited in this guide.

1. Nonionic Surfactant-Mediated Aqueous Extraction (NSMAE) with Cloud Point Enrichment

  • Plant Material: Dried and powdered honeysuckle leaves.

  • Surfactant Solution: A 10% (w/v) aqueous solution of Tween 60 (T-60) was prepared in ultrapure water.

  • Extraction: The powdered plant material was mixed with the surfactant solution at a solid-to-liquid ratio of 1:25 (g/mL). The mixture was then incubated at 50°C for 60 minutes with continuous stirring.

  • Cloud Point Enrichment: After extraction, the temperature of the mixture was raised to induce phase separation (the cloud point). The mixture was then centrifuged to separate the surfactant-rich phase (coacervate phase), where the this compound is concentrated, from the aqueous phase.

  • Purification (Metal Complexation): The this compound-rich phase was further purified by metal complexation. Calcium chloride (CaCl2) was added to form a this compound-Ca2+ complex, which was then precipitated. The complex was subsequently treated with EDTA to chelate the Ca2+ and release the purified this compound. The final product achieved a purity of 93.7%.

2. Soxhlet Extraction

  • Plant Material: Dried and powdered honeysuckle leaves.

  • Solvent: Anhydrous ethanol or ultrapure water.

  • Apparatus: A standard Soxhlet extractor.

  • Procedure: A thimble containing the powdered plant material was placed in the Soxhlet apparatus. The extraction was carried out with the respective solvent for 120 minutes. The resulting extract was then concentrated under reduced pressure to obtain the crude extract.

3. Ultrasound-Assisted Extraction (UAE)

  • Plant Material: Dried and powdered honeysuckle leaves.

  • Solvent: Ultrapure water.

  • Procedure: The powdered plant material was suspended in the solvent. The extraction was performed using an ultrasonic bath or probe. While specific parameters for this compound from honeysuckle were not detailed, typical parameters for flavonoid extraction involve frequencies between 20 and 50 kHz and a duration of 30 minutes. The mixture was then filtered to separate the extract from the solid residue.

4. Microwave-Assisted Extraction (MAE)

  • Plant Material: Dried and powdered honeysuckle leaves.

  • Solvent: Ultrapure water.

  • Procedure: The powdered plant material was mixed with the solvent in a microwave-safe vessel. The extraction was carried out in a microwave extractor for 30 minutes. Post-extraction, the mixture was filtered to obtain the crude extract.

5. Ultrahigh Pressure Extraction (UPE)

  • Plant Material: Dried and powdered flower buds of Lonicera japonica.

  • Solvent: 60% ethanol.

  • Procedure: The plant material was mixed with the solvent at a solid-to-liquid ratio of 1:50 (g/mL). The extraction was conducted at a pressure of 400 MPa and a temperature of 30°C for 2 minutes. The extract was then collected for analysis.

Visualizing the Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction, purification, and analysis of this compound from a plant source.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Honeysuckle Leaves) Extraction Extraction PlantMaterial->Extraction Solvent, Energy (Heat, Ultrasound, etc.) Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification CrudeExtract->Purification e.g., Column Chromatography, Metal Complexation Purethis compound Pure this compound Purification->Purethis compound Analysis Analysis (e.g., HPLC) Purethis compound->Analysis YieldPurity Yield & Purity Determination Analysis->YieldPurity

Figure 1. General workflow for this compound extraction and analysis.

References

A Comparative Guide to Analytical Methods for the Quantification of Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Cynaroside (Luteolin-7-O-glucoside), a flavonoid with various reported pharmacological activities. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the standardization of herbal extracts. This document outlines the experimental protocols and performance data of prevalent techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Violet/Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods for this compound quantification based on available literature. This allows for a direct comparison of their suitability for various research and quality control applications.

ParameterRP-HPLC-UVD[1][2]UV-Vis SpectrophotometryHPTLCLC-MS/MS[3][4][5]
Linearity (R²) >0.999Typically >0.99Method Dependent>0.99
Limit of Detection (LOD) 0.26 mg/LMethod DependentMethod Dependentng/mL range
Limit of Quantitation (LOQ) 0.78 mg/LMethod DependentMethod Dependentng/mL to µg/mL range
Accuracy (Recovery) 98.55–102.53%Typically 95-105%Method Dependent70.1–115.0%
Precision (RSD) 0.25–1.09%<2%Method Dependent<15%
Specificity HighLow to ModerateModerate to HighVery High
Throughput ModerateHighHighModerate
Cost ModerateLowLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of this compound in plant extracts.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is commonly used. For example, a mixture of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile or methanol (B).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the maximum absorbance of this compound, which is around 345-350 nm.

  • Sample Preparation: Extraction of the analyte from the sample matrix using a suitable solvent (e.g., methanol, ethanol), followed by filtration through a 0.45 µm filter before injection.

UV-Vis Spectrophotometry

This is a simpler and more accessible method, often used for the determination of total flavonoid content, which can be adapted for this compound if it is the major flavonoid present.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Principle: Based on the reaction of flavonoids with a chromogenic agent, such as aluminum chloride, which forms a stable complex with a characteristic absorption maximum.

  • Reagents: Aluminum chloride solution, sodium nitrite, sodium hydroxide, and a standard solution of this compound or a reference standard like quercetin.

  • Procedure:

    • Mix the sample extract with sodium nitrite solution.

    • Add aluminum chloride solution and incubate.

    • Add sodium hydroxide solution.

    • Measure the absorbance at the wavelength of maximum absorption (e.g., around 415 nm for the quercetin-aluminum complex).

  • Quantification: A calibration curve is constructed using a series of standard solutions.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that is useful for the simultaneous analysis of multiple samples and for fingerprinting herbal extracts.

  • Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometer/scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonoids, for example, a mixture of ethyl acetate, formic acid, glacial acetic acid, and water.

  • Sample Application: Apply standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is used for quantification by comparing the peak areas of the sample with those of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) offer the highest sensitivity and selectivity, making them ideal for the analysis of this compound in complex matrices like biological fluids.

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).

  • Chromatographic Conditions: Similar to HPLC, using a C18 column and a gradient elution with solvents like acetonitrile/methanol and water, often with additives like formic acid.

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids.

  • Mass Spectrometry: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is used in tandem MS, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

  • Sample Preparation: May require more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components, especially for biological samples.

Visualizing Analytical Workflows

To aid in the understanding of the analytical processes, the following diagrams illustrate a general workflow for analytical method cross-validation and a typical experimental workflow for this compound analysis.

Analytical_Method_Cross_Validation cluster_0 Reference Method cluster_1 Alternative Method Ref_Method Validated Reference Method Analyze_Ref Analyze with Reference Method Alt_Method New/Alternative Method Analyze_Alt Analyze with Alternative Method QC_Samples Prepare QC Samples (Spiked & Incurred) QC_Samples->Analyze_Ref QC_Samples->Analyze_Alt Compare Compare Results (Statistical Analysis) Analyze_Ref->Compare Analyze_Alt->Compare Conclusion Conclusion on Comparability Compare->Conclusion

Caption: General workflow for analytical method cross-validation.

Cynaroside_Analysis_Workflow Sample Sample (Plant Material, Biological Fluid) Extraction Extraction (e.g., Sonication, Maceration) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Analysis Analytical Measurement (HPLC, LC-MS, etc.) Cleanup->Analysis Data_Processing Data Processing (Integration, Calibration) Analysis->Data_Processing Quantification Quantification (Result Calculation) Data_Processing->Quantification

Caption: Typical experimental workflow for this compound analysis.

References

In Vitro-In Vivo Correlation of Cynaroside's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound widely distributed in various plants. It has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide provides an objective comparison of its performance in both laboratory (in vitro) and whole-organism (in vivo) settings, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The pharmacological effects of this compound have been quantified in various experimental models. The following tables summarize key data points from in vitro and in vivo studies to facilitate a direct comparison of its potency and efficacy.

Table 1: Summary of In Vitro Pharmacological Effects of this compound

Pharmacological EffectAssay/ModelCell LineKey ParameterResultReference
Anti-proliferative MTS AssayU87 (Glioblastoma)IC₅₀26.34 µg/mL[3]
Anti-proliferative MTS AssayCaco-2 (Colon Carcinoma)% Inhibition~77-81% at 50 µg/mL (48h)[3]
Anti-inflammatory Nitric Oxide (NO) ProductionRAW264.7 MacrophagesInhibitionSignificant reduction in LPS-induced NO production[4]
Anti-inflammatory Prostaglandin E2 (PGE2) ProductionhPDL CellsInhibitionInhibition of LPS-induced PGE2 production
Antioxidant DPPH Radical ScavengingAcellularScavenging ActivityEffective scavenging of DPPH radicals
Antioxidant ROS ProductionRAW264.7 MacrophagesInhibitionSignificant reduction in LPS-induced ROS production
Anticancer Western BlotMKN45 & SGC7901 (Gastric Cancer)Protein ExpressionReduced phosphorylation of AKT, mTOR, p-P70S6K

Table 2: Summary of In Vivo Pharmacological Effects of this compound

Pharmacological EffectAnimal ModelAdministrationKey ParameterResultReference
Anti-inflammatory Oxazolone-induced ear swelling (mice)Topical (5% & 10% hydrogel)Ear SwellingSignificant reduction in swelling
Anti-inflammatory Carrageenan-induced paw edema (mice)TopicalInflammationMarked reduction in paw skin inflammation
Anti-inflammatory Toxoplasma gondii infection (mice)Oral (50, 100, 200 mg/kg)Serum CytokinesSignificantly reduced TNF-α, IL-6, and IL-1β
Antioxidant Toxoplasma gondii infection (mice)Oral (50, 100, 200 mg/kg)Oxidative Stress MarkersIncreased SOD and GSH; decreased MDA
Lifespan Extension Caenorhabditis elegansN/ALifespanExtension of healthy lifespan

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseAUC (Area Under Curve)Oral BioavailabilityKey MetaboliteReference
Intravenous (IV)10 mg/kg229 ± 15 min·µg/mL-Not detected
Oral (PO)1 g/kg2109 ± 350 min·µg/mL~10% ± 2%Luteolin

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows associated with this compound's pharmacological effects.

Cynaroside_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IKB NF-κB / IκB (Inactive) NFkB NF-κB (Active) NFkB_IKB->NFkB Releases NF-κB IKK->NFkB_IKB Phosphorylates IκB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Genes Translocates & Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the TLR4/MyD88/NF-κB signaling pathway.

Cynaroside_Anticancer_Pathway MET MET Receptor AKT AKT MET->AKT p Ub_Deg Ubiquitination Degradation MET->Ub_Deg mTOR mTOR AKT->mTOR p P70S6K p70S6K mTOR->P70S6K p Proliferation Cell Proliferation, Migration, Invasion P70S6K->Proliferation This compound This compound This compound->MET This compound->AKT Inhibits Phosphorylation This compound->Ub_Deg Enhances Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Hypothesis This compound has anti-inflammatory effects cell_culture 1. Culture RAW264.7 Macrophages start->cell_culture lps_stim 2. Stimulate with LPS + this compound (various conc.) cell_culture->lps_stim no_assay 3a. Measure NO Production (Griess Assay) lps_stim->no_assay ros_assay 3b. Measure ROS Levels (DCFH-DA Assay) lps_stim->ros_assay cytokine_assay 3c. Measure Cytokines (ELISA) lps_stim->cytokine_assay decision Potent In Vitro Activity? no_assay->decision ros_assay->decision cytokine_assay->decision animal_model 4. Induce Inflammation in Mice (e.g., Carrageenan Paw Edema) decision->animal_model Yes treatment 5. Administer this compound (e.g., Oral or Topical) animal_model->treatment measure 6. Measure Paw Volume & Collect Tissue/Blood treatment->measure analysis 7. Histopathology & Biomarker Analysis measure->analysis end Conclusion: In Vivo Efficacy Confirmed analysis->end

References

Efficacy of Cynaroside: A Comparative Analysis of Natural versus Synthetic Sources

Author: BenchChem Technical Support Team. Date: November 2025

Cynaroside, also known as luteolin-7-glucoside, is a flavonoid widely found in various plants and has garnered significant attention for its diverse pharmacological effects.[1][2] These include anti-inflammatory, antioxidant, anticancer, and antidiabetic properties.[1][3] While the vast majority of research has been conducted on this compound extracted from natural sources, the availability of commercially synthesized this compound suggests its use in laboratory settings.[4] This guide will present the known efficacy of this compound, detail relevant experimental protocols, and illustrate key signaling pathways, providing a foundational understanding for further research into potential differences between its natural and synthetic forms.

Quantitative Data on the Biological Activities of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across various biological assays. These values serve as a benchmark for its potency in different therapeutic areas.

Biological ActivityAssay/Cell LineIC50 ValueReference
Anticancer U87 (Human Glioblastoma)26.34 µg/mL
Caco-2 (Human Colon Carcinoma)97.06 µg/mL
HepG2 (Human Liver Cancer)34.4 ± 2.34 µg/mL
Antidiabetic α-Glucosidase Inhibition18.3 µM
α-Amylase Inhibition81.7 µM
Antiviral Influenza RNA-dependent RNA polymerase32 nM
Anti-inflammatory iNOS Inhibition (RAW 264.7 cells)Moderate activity (IC50 > 25 µg/mL)
Antioxidant DPPH Radical ScavengingIC50 values vary depending on the study

Key Signaling Pathways Modulated by this compound

Research has identified several key signaling pathways that are modulated by this compound, contributing to its therapeutic effects. One of the well-documented pathways is the MET/AKT/mTOR axis, which is crucial in cell proliferation, survival, and tumorigenesis.

cynaroside_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET AKT AKT MET->AKT Activates mTOR mTOR AKT->mTOR Activates P70S6K P70S6K mTOR->P70S6K Activates Proliferation_Survival Cell Proliferation & Survival P70S6K->Proliferation_Survival Promotes This compound This compound This compound->MET Inhibits

Figure 1: this compound inhibits the MET/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

  • Preparation of Reagents : A stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared. The test compound, this compound, is dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture : A specific volume of the this compound solution is mixed with the DPPH solution. A control is prepared with the solvent instead of the this compound solution.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-proliferative MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture : The cancer cell line of interest (e.g., U87 or Caco-2) is cultured in appropriate media and conditions until a sufficient number of cells is obtained.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment : The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition : After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formazan crystals to form.

  • Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement : The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Analysis : The cell viability is expressed as a percentage of the control, and the IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a generalized workflow for a comparative study of synthetic versus natural this compound, should such a study be undertaken.

experimental_workflow cluster_sourcing Compound Sourcing cluster_characterization Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Natural Natural this compound (Extraction & Purification) Purity Purity & Identity Confirmation (HPLC, NMR, MS) Natural->Purity Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->Purity Antioxidant Antioxidant Assays (DPPH, ABTS) Purity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Purity->Anti_inflammatory Anticancer Anticancer Assays (MTT, Apoptosis) Purity->Anticancer Animal_Models Relevant Animal Models (e.g., Cancer, Diabetes) Antioxidant->Animal_Models Anti_inflammatory->Animal_Models Anticancer->Animal_Models Comparison Comparative Analysis of Efficacy (IC50, etc.) Animal_Models->Comparison

Figure 2: Proposed workflow for comparing natural and synthetic this compound.

Conclusion

While the current body of scientific literature does not offer a direct comparison of the efficacy between synthetic and natural this compound, the available data consistently demonstrate the significant biological activities of this flavonoid. The provided data on IC50 values across various assays, coupled with detailed experimental protocols and an understanding of its molecular targets, offers a solid foundation for researchers. Future studies directly comparing the efficacy of this compound from different origins are warranted to determine if the source of the compound influences its therapeutic potential. Such research would be invaluable for the standardization and development of this compound-based therapeutics.

References

A Comparative Guide to the Analysis of Cynaroside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Cynaroside, a flavonoid glycoside with demonstrated therapeutic potential. As the consistency and accuracy of analytical results are critical for research and drug development, this document summarizes the performance of various High-Performance Liquid Chromatography (HPLC) methods, offering a valuable resource for selecting an appropriate analytical approach.

Data Presentation: Performance of Validated HPLC Methods for this compound Quantification

The following table summarizes the key performance parameters of different HPLC-based methods that have been validated for the quantification of this compound. This allows for a direct comparison of their linearity, sensitivity, and accuracy.

Parameter Method 1 Method 2
Principle RP-HPLC-PDARP-HPLC-UV
Linearity (r²) > 0.990.9999
Limit of Detection (LOD) 0.034–0.684 µg/mLNot Reported
Limit of Quantification (LOQ) 0.100–2.068 µg/mLNot Reported
Accuracy (Recovery) 83.66–101.53%Not Reported
Precision (RSD) <5.0%Not Reported
Reference Development and Validation of RP-HPLC Method for Vicenin-2, Orientin, this compound...[1]Analytical Method Validation of this compound in Domestic Anthriscus sylvestris (L.) Hoffm. Leaves Extract...[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key methods cited in this guide.

Method 1: RP-HPLC-PDA for the Quantification of this compound and Other Bioactive Compounds[1]

This method was developed for the simultaneous determination of this compound along with twelve other bioactive compounds in Ocimum genus samples.

  • Instrumentation: High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector.

  • Column: Reverse Phase (RP) C18 column.

  • Mobile Phase: A gradient elution was performed using 0.1% o-phosphoric acid and acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection Wavelengths: 210 nm and 340 nm.

  • Method Validation: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, precision, and accuracy.

Method 2: RP-HPLC-UV for the Standardization of this compound in Anthriscus sylvestris (L.) Hoffm. Leaves Extract[2]

This method was established for the standardization of this compound in a specific plant extract.

  • Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.

  • Column: Cosmosil 5C18-MSII (4.6×250 mm, 5.0 µm).

  • Mobile Phase: A gradient elution was performed with 0.1% (v/v) trifluoroacetic acid (TFA) and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 345 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method was validated for specificity and linearity.

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow for this compound analysis and its effect on a key cancer-related signaling pathway.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material extraction Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc_system HPLC System concentration->hplc_system Prepared Sample injection Sample Injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV/PDA) separation->detection chromatogram Chromatogram detection->chromatogram Signal Output quantification Quantification (Peak Area vs. Standard Curve) chromatogram->quantification results Results (this compound Concentration) quantification->results

Figure 1. Experimental workflow for the quantification of this compound in plant extracts.

This compound has been shown to exert anti-cancer effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the MET/AKT/mTOR pathway, which is often dysregulated in cancer.[3]

G cluster_pathway MET/AKT/mTOR Signaling Pathway MET MET AKT AKT MET->AKT Phosphorylation mTOR mTOR AKT->mTOR Phosphorylation P70S6K P70S6K mTOR->P70S6K Phosphorylation Proliferation Cell Proliferation P70S6K->Proliferation Migration Migration & Invasion P70S6K->Migration This compound This compound This compound->MET Inhibits (via ubiquitination degradation)

References

Enhancing Cynaroside Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cynaroside, a naturally occurring flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. However, its therapeutic potential is often hampered by low oral bioavailability, primarily due to poor aqueous solubility and extensive first-pass metabolism. This guide provides a comparative overview of different formulation strategies aimed at enhancing the systemic exposure of this compound, supported by available experimental data.

The Challenge: Low Oral Bioavailability of this compound

Pharmacokinetic studies in rats have demonstrated the limited oral absorption of this compound in its conventional form. Following oral administration of a Flos Chrysanthemi extract, which contains this compound, the compound is absorbed, but its absolute bioavailability is reported to be low. One study indicated an oral bioavailability of approximately 10% ± 2% for pure this compound in rats.[1] A significant portion of orally administered this compound is hydrolyzed to its aglycone, luteolin, by the intestinal microbiota, which is then absorbed into the bloodstream.[1] This metabolic conversion underscores the challenge of delivering the parent compound, this compound, systemically.

Pharmacokinetic Profile of this compound from a Traditional Formulation

To establish a baseline for comparison, the following table summarizes the pharmacokinetic parameters of this compound in rats after oral administration of a Flos Chrysanthemi extract.

FormulationDoseAnimal ModelCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Reference
Flos Chrysanthemi Extract(Not specified for this compound alone)Sprague-Dawley Rats2547.84 ± 1121.186.38 ± 3.8024237.94 ± 2113.55 (for luteolin)[2]

Note: The AUC value in this study was reported for luteolin, the primary metabolite of this compound, indicating the extent of its conversion and subsequent absorption.

Advanced Formulation Strategies to Enhance this compound Bioavailability

To overcome the limitations of low bioavailability, several advanced drug delivery systems have been explored for flavonoids and other poorly soluble compounds. While direct comparative studies on different this compound formulations are limited, the principles and demonstrated success with similar molecules suggest significant potential for the following approaches.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They offer several advantages for oral drug delivery, including:

  • Enhanced Solubility: Encapsulating lipophilic drugs like this compound within a lipid matrix can improve their solubilization in the gastrointestinal tract.

  • Protection from Degradation: The solid lipid core can protect the encapsulated drug from chemical and enzymatic degradation in the harsh gut environment.

  • Improved Absorption: The small particle size of SLNs can facilitate their uptake through the intestinal mucosa.

General Experimental Protocol for SLN Preparation (High-Pressure Homogenization):

  • Lipid Phase Preparation: this compound and a solid lipid (e.g., glyceryl monostearate) are melted at a temperature above the lipid's melting point.

  • Aqueous Phase Preparation: A hot aqueous surfactant solution (e.g., Poloxamer 188) is prepared at the same temperature.

  • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The coarse emulsion is then subjected to high-pressure homogenization to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, causing the lipid to solidify and form SLNs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Improved Solubilization: The lipidic components of SEDDS can dissolve a significant amount of lipophilic drugs.

  • Enhanced Dissolution: By presenting the drug in a solubilized and micro/nano-emulsified form, SEDDS can bypass the dissolution step, which is often the rate-limiting step for absorption.

  • Increased Permeability: The surfactants in the formulation can enhance the permeability of the drug across the intestinal membrane.

General Experimental Protocol for SEDDS Preparation:

  • Component Selection: Appropriate oil, surfactant, and co-surfactant are selected based on the drug's solubility and the desired emulsification properties.

  • Formulation: this compound is dissolved in the oil phase. The surfactant and co-surfactant are then added and mixed until a clear and homogenous solution is obtained.

  • Characterization: The self-emulsification properties, droplet size, and drug release of the resulting emulsion are evaluated in vitro.

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.

  • Biocompatibility: Being composed of natural or synthetic lipids, liposomes are generally biocompatible and biodegradable.

  • Protection and Controlled Release: Liposomes can protect the encapsulated drug from degradation and offer the possibility of controlled release.

  • Enhanced Cellular Uptake: Liposomes can be taken up by cells through endocytosis, facilitating intracellular drug delivery.

General Experimental Protocol for Liposome Preparation (Thin-Film Hydration):

  • Lipid Film Formation: this compound and lipids (e.g., phosphatidylcholine, cholesterol) are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer solution with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller and more uniform liposomes (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Phytosomes

Phytosomes are complexes formed between natural active ingredients and phospholipids, most commonly phosphatidylcholine. Unlike a simple mixture, in a phytosome, the phytoconstituent is molecularly complexed with the phospholipid.

  • Improved Lipophilicity: The formation of a phytosome complex significantly increases the lipophilicity of the plant extract or its active constituents, thereby enhancing their absorption.

  • Enhanced Bioavailability: The phospholipid carrier facilitates the passage of the phytoconstituent across the lipid-rich cell membranes of the intestinal wall.

General Experimental Protocol for Phytosome Preparation:

  • Complex Formation: this compound and a phospholipid (e.g., soy phosphatidylcholine) are refluxed in an aprotic solvent (e.g., acetone) for a specified period.

  • Precipitation and Isolation: The complex is then precipitated by the addition of a non-polar solvent (e.g., n-hexane). The precipitate is collected by filtration or centrifugation.

  • Drying: The isolated phytosome complex is dried under vacuum to remove residual solvents.

Visualizing Experimental Workflows

To illustrate a typical experimental process for evaluating the oral bioavailability of a novel this compound formulation, the following workflow diagram is provided.

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Pharmacokinetic Study cluster_data_analysis Data Analysis and Comparison formulation_prep Preparation of this compound Formulation (e.g., SLNs, SEDDS, Liposomes) characterization Physicochemical Characterization (Particle Size, Encapsulation Efficiency, etc.) formulation_prep->characterization animal_model Animal Model (e.g., Sprague-Dawley Rats) characterization->animal_model dosing Oral Administration of Formulation vs. Control animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis LC-MS/MS Analysis of This compound in Plasma blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) plasma_analysis->pk_analysis comparison Comparison of Pharmacokinetic Profiles pk_analysis->comparison bioavailability Determination of Relative Bioavailability comparison->bioavailability

Caption: Experimental workflow for comparative bioavailability studies of this compound formulations.

Signaling Pathways Potentially Modulated by this compound

The therapeutic effects of this compound are attributed to its interaction with various cellular signaling pathways. Enhanced bioavailability through advanced formulations could lead to more effective modulation of these pathways.

signaling_pathways cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 NFkB NF-κB Inhibition This compound->NFkB HO1 HO-1 Expression Nrf2->HO1 ROS Reduced ROS HO1->ROS COX2 COX-2 Downregulation NFkB->COX2 iNOS iNOS Downregulation NFkB->iNOS Inflammatory_Cytokines Decreased Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Potential signaling pathways modulated by this compound.

Conclusion

While the oral bioavailability of this compound in its native form is limited, advanced formulation strategies such as solid lipid nanoparticles, self-emulsifying drug delivery systems, liposomes, and phytosomes hold significant promise for enhancing its systemic absorption. Further research focusing on the development and head-to-head comparison of these formulations is crucial to unlock the full therapeutic potential of this valuable natural compound. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically evaluate and optimize this compound delivery systems.

References

Benchmarking Cynaroside activity against known therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cynaroside's Bioactivity Against Established Therapeutic Agents.

This guide provides a comprehensive comparison of the biological activities of this compound, a naturally occurring flavonoid, against known therapeutic agents in the fields of oncology, inflammation, and oxidative stress. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to support data interpretation and future research.

I. Anti-inflammatory Activity: this compound vs. Standard NSAIDs

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This section benchmarks its activity against the established nonsteroidal anti-inflammatory drugs (NSAIDs), dexamethasone and indomethacin.

Data Presentation: Inhibition of Nitric Oxide Production
CompoundAssay SystemIC50 Value
This compound LPS-stimulated RAW264.7 macrophagesInhibition Observed
Dexamethasone LPS-stimulated RAW 264.7 macrophages34.60 µg/mL
Indomethacin LPS-stimulated murine peritoneal macrophagesInhibition Observed

Note: While direct IC50 values for this compound and indomethacin in identical NO production assays were not consistently available in the reviewed literature, their inhibitory effects are well-documented.

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (this compound, dexamethasone, or indomethacin) for a specified period.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

G cluster_workflow Griess Assay Workflow A RAW 264.7 Cell Culture B Pre-treatment with Test Compound A->B C LPS Stimulation (Inflammation Induction) B->C D Incubation (24 hours) C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance (540 nm) F->G H Calculate IC50 G->H

Griess Assay Workflow Diagram

II. Antioxidant Activity: this compound in a Radical Scavenging Context

The antioxidant potential of this compound is evaluated through its ability to scavenge free radicals, a key mechanism in mitigating oxidative stress. Its performance is compared to the well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox.

Data Presentation: DPPH Radical Scavenging Activity
CompoundAssayIC50 Value
This compound DPPH0.334 g/L
Ascorbic Acid DPPH~8.4 µg/mL
Trolox DPPH~3.77 µg/mL
Experimental Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared and protected from light.

  • Sample Preparation: Test compounds (this compound, ascorbic acid, trolox) are dissolved in a suitable solvent to create a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH working solution is mixed with varying concentrations of the test sample. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • IC50 Calculation: The percentage of DPPH radical scavenging is calculated for each concentration, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

G cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (Purple) B Add Test Compound (Antioxidant) A->B C Incubation in Dark (30 min) B->C D Radical Scavenging Occurs (Color change to Yellow) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

DPPH Assay Workflow Diagram

III. Anti-Cancer Activity: A Comparative Cytotoxicity Analysis

This compound has shown promise as an anti-cancer agent by inhibiting the proliferation of various cancer cell lines. This section compares its cytotoxic effects against standard chemotherapeutic drugs in specific cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)
Cell Line (Cancer Type)This compound (µg/mL)Standard Therapeutic AgentIC50 Value (µM)
U87 (Glioblastoma)26.34Temozolomide 230.0 (72h)
Caco-2 (Colon Carcinoma)97.065-Fluorouracil 7.64
Oxaliplatin 2.1 - 5.9
HepG2 (Liver Cancer)34.4Sorafenib ~6.0 (48h)
Doxorubicin ~0.45 µg/mL
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., U87, Caco-2, HepG2) are seeded in a 96-well plate at an appropriate density and incubated overnight to allow for attachment.

  • Drug Treatment: The cells are treated with a range of concentrations of the test compound (this compound or standard chemotherapeutic agent) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[1]

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Test Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow Diagram

IV. Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the expression of pro-inflammatory genes.

G cluster_pathway Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Stimuli->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes This compound This compound This compound->IKK inhibits

This compound's Inhibition of the NF-κB Pathway
PI3K/Akt/mTOR Signaling Pathway

In the context of cancer, this compound has been found to block the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting the phosphorylation of key components like Akt and mTOR, this compound can induce apoptosis and inhibit tumor growth.[2]

G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway by this compound GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K inhibits

This compound's Inhibition of the PI3K/Akt/mTOR Pathway

References

Safety Operating Guide

Proper Disposal of Cynaroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Cynaroside, a naturally occurring flavonoid, is not classified as a hazardous chemical under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] However, it is imperative to handle and dispose of it with care to mitigate any potential for skin and eye irritation or harm to aquatic ecosystems. Adherence to local and environmental regulations is mandatory for its disposal.[1]

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound waste generated in a laboratory setting. These protocols are designed to ensure the safety of personnel and the protection of the environment.

Key Chemical and Physical Properties

A summary of this compound's relevant properties is presented below for easy reference.

PropertyValue
Chemical Formula C₂₁H₂₀O₁₁[2]
Molar Mass 448.38 g/mol [3]
Appearance Yellow amorphous powder
Solubility Soluble in water (2888 mg/L at 25°C, estimated)
Melting Point 266 to 268 °C (511 to 514 °F)

Personal Protective Equipment (PPE) Before Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent skin and eye contact.

  • Gloves: Handle with appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid, solution, or empty container). Under no circumstances should this compound or its solutions be disposed of down the drain.

1. Unused Solid this compound and Grossly Contaminated Materials:

  • Waste Collection: Collect unused solid this compound and any materials grossly contaminated with it (e.g., weighing papers, spill cleanup materials) in a designated, properly labeled hazardous waste container.

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept securely closed except when adding waste.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

2. Dilute Aqueous Solutions Containing this compound:

  • Waste Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste streams.

  • Container Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent (e.g., water).

  • Storage: Store the container in the satellite accumulation area, ensuring the cap is tightly sealed.

  • Disposal: Contact your institution's EHS for collection and disposal.

3. Empty this compound Containers:

  • Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste, as described for dilute solutions.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste. Before disposal, deface or remove the original chemical label to prevent confusion.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If the spill occurs in a poorly ventilated area, increase ventilation.

  • Absorb: For solid spills, carefully sweep or vacuum the material into a hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Clean: After absorbing the bulk of the spill, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CynarosideDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Grossly Contaminated Materials waste_type->solid_waste Solid liquid_waste Aqueous Solution Containing this compound waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Regular Lab Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Arrange for EHS Disposal store_waste->contact_ehs

References

Personal protective equipment for handling Cynaroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Cynaroside. While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, its toxicological properties have not been exhaustively investigated.[1][2] Therefore, adherence to good industrial hygiene and safety practices is essential.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical for minimizing exposure to chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves every 30-60 minutes or immediately if they become contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a chemical fume hood to prevent the inhalation of dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed receptacle.[1]

  • Consult the manufacturer's certificate for specific storage temperature conditions.[1]

2. Handling and Preparation:

  • Engineering Controls: Always handle this compound powder in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.

  • Safe Handling Practices:

    • Avoid the formation of airborne dust.

    • Do not get in eyes, on skin, or on clothing.

    • Wash hands thoroughly with soap and water after handling.

  • Weighing: If possible, weigh the compound directly within the fume hood.

3. Decontamination:

  • Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated.

  • Work Area: The work surface within the fume hood should be decontaminated after use.

  • Personal Decontamination: In case of accidental contact, follow these first-aid measures:

    • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

    • Skin contact: Wash skin with soap and water.

    • Inhalation: Remove to fresh air.

    • Ingestion: Rinse mouth and consult a physician.

Disposal Plan

All waste generated from handling this compound should be treated as chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Solid Waste: Place contaminated disposable items such as gloves, pipette tips, and empty vials into a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, properly labeled hazardous waste container.

  • Disposal Compliance: All disposal procedures must comply with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp cleanup_decon_equip Decontaminate Equipment handle_exp->cleanup_decon_equip cleanup_decon_area Decontaminate Work Area cleanup_decon_equip->cleanup_decon_area cleanup_dispose Dispose of Waste cleanup_decon_area->cleanup_dispose cleanup_ppe Remove PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynaroside
Reactant of Route 2
Cynaroside

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.